molecular formula C9H13NO B6203247 1-(but-3-yn-1-yl)piperidin-4-one CAS No. 1016812-78-4

1-(but-3-yn-1-yl)piperidin-4-one

カタログ番号: B6203247
CAS番号: 1016812-78-4
分子量: 151.2
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(but-3-yn-1-yl)piperidin-4-one is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.2. The purity is usually 95.
BenchChem offers high-quality 1-(but-3-yn-1-yl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(but-3-yn-1-yl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1016812-78-4

分子式

C9H13NO

分子量

151.2

純度

95

製品の起源

United States
Foundational & Exploratory

1-(But-3-yn-1-yl)piperidin-4-one: A Bifunctional Scaffold for Advanced Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery pivots toward complex modalities like Targeted Protein Degradation (TPD) and antibody-drug conjugates (ADCs), the demand for highly modular, bifunctional building blocks has surged. As a Senior Application Scientist, I frequently leverage 1-(but-3-yn-1-yl)piperidin-4-one (CAS: 1016812-78-4)[1] to accelerate library synthesis.

This technical guide deconstructs the physicochemical properties, structural logic, and validated experimental workflows associated with this privileged scaffold, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profile & Structural Logic

The utility of 1-(but-3-yn-1-yl)piperidin-4-one stems from its orthogonal reactivity. It houses an electrophilic C4-ketone and a bioorthogonal terminal alkyne, bridged by a metabolically stable piperidine ring.

Quantitative Data Summary
PropertyValueScientific Rationale / Implication
Chemical Name 1-(but-3-yn-1-yl)piperidin-4-oneStandard IUPAC nomenclature.
CAS Registry Number 1016812-78-4[1]Unique identifier for procurement and safety tracking[2].
Molecular Formula C₉H₁₃NOIndicates a low molecular weight (MW) fragment.
Molecular Weight 151.21 g/mol High ligand efficiency; leaves ample MW budget for PROTAC linkers.
Appearance Pale yellow to colorless oilTypical for N-alkylated piperidones; requires storage at 2-8°C.
Reactive Moieties C4-Ketone, Terminal AlkyneEnables orthogonal, two-step functionalization without deprotection.
Predicted pKa (Amine) ~8.5 - 9.0The two-carbon spacer insulates the amine from the alkyne's electron-withdrawing effect, maintaining physiological protonation.

Mechanistic Reactivity & Causality

The architectural brilliance of this molecule lies in the chemical independence of its two reactive poles.

  • The C4-Ketone (Electrophilic Hub): The ketone readily undergoes with primary or secondary amines[3]. This is a cornerstone reaction in medicinal chemistry for generating 4-aminopiperidine derivatives, a motif prevalent in GPCR ligands and CNS-active therapeutics[4].

  • The Terminal Alkyne (Bioorthogonal Handle): The but-3-ynyl chain terminates in an alkyne perfectly primed for [5]. Because the alkyne is unreactive toward standard nucleophiles and electrophiles, it survives the reductive amination step entirely intact[6].

ReactivityMap Core 1-(but-3-yn-1-yl) piperidin-4-one Ketone C4 Ketone (Electrophile) Core->Ketone Alkyne Terminal Alkyne (Bioorthogonal) Core->Alkyne RedAm Reductive Amination (STAB, AcOH) Ketone->RedAm Wittig Wittig Olefination (Phosphonium Ylides) Ketone->Wittig CuAAC CuAAC Click (Azide, Cu catalyst) Alkyne->CuAAC Sonogashira Sonogashira Coupling (Aryl Halide, Pd/Cu) Alkyne->Sonogashira

Bifunctional reactivity map of 1-(but-3-yn-1-yl)piperidin-4-one.

Validated Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for functionalizing this scaffold.

Protocol A: C4-Reductive Amination

Objective: Attach a target-binding ligand via the C4-ketone while preserving the alkyne.

Causality in Reagent Selection: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH₄). NaBH₄ is overly aggressive and will prematurely reduce the ketone to an alcohol. STAB is sterically hindered and electronically deactivated by its acetate groups, ensuring it only reduces the highly electrophilic iminium intermediate formed after the amine condenses with the ketone[3].

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1-(but-3-yn-1-yl)piperidin-4-one (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours[3].

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Stir for 12 hours at room temperature[3].

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM).

  • Self-Validation (QC): Analyze via LC-MS. The starting material mass (m/z 152 [M+H]⁺) must completely disappear, replaced by the mass of the new secondary amine conjugate. On TLC (Ninhydrin stain), the primary amine starting material will show a bright spot that should be absent in the purified product.

Protocol B: CuAAC "Click" Reaction

Objective: Conjugate the terminal alkyne to an azide-functionalized payload (e.g., a fluorophore or E3 ligase binder)[5].

Causality in Reagent Selection: Cu(I) is the active catalyst but is highly unstable in aerobic environments, rapidly disproportionating into Cu(0) and Cu(II). We generate Cu(I) in situ using Copper(II) Sulfate and Sodium Ascorbate (a mild reducing agent). Crucially, we add TBTA (Tris(benzyltriazolylmethyl)amine), a tetradentate ligand that envelops the Cu(I) center, shielding it from oxidation while leaving coordination sites open for the alkyne and azide[7].

Step-by-Step Workflow:

  • Preparation: Dissolve the alkyne-functionalized intermediate from Protocol A (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Assembly: In a separate vial, premix CuSO₄·5H₂O (0.1 eq) and TBTA (0.1 eq) in DMSO, then add to the main reaction flask.

  • Initiation: Add freshly prepared aqueous Sodium Ascorbate (0.2 eq) dropwise. The solution will briefly turn yellow/brown, indicating the formation of the active Cu(I) complex. Stir for 4-6 hours at room temperature.

  • Self-Validation (QC): Monitor the reaction using Infrared (IR) Spectroscopy. The strong, distinct azide stretching band at ~2100 cm⁻¹ and the terminal alkyne C-H stretch at ~3300 cm⁻¹ must completely disappear, confirming the formation of the 1,2,3-triazole ring.

Strategic Applications in Drug Discovery

In the realm of Targeted Protein Degradation (TPD), 1-(but-3-yn-1-yl)piperidin-4-one acts as an ideal central hub for synthesis. The piperidine ring provides a rigid vector to project a target protein (POI) ligand, while the alkyne serves as a rapid attachment point for various E3 ligase ligands (like Thalidomide or VHL binders) via click chemistry[6]. This modularity allows medicinal chemists to rapidly synthesize combinatorial libraries to optimize linker length and orientation.

PROTACWorkflow Start 1-(but-3-yn-1-yl)piperidin-4-one Step1 Step 1: Reductive Amination Attach Target Protein Ligand (POI) Start->Step1 POI-NH2, STAB Intermediate Alkyne-Functionalized POI Ligand Step1->Intermediate Step2 Step 2: CuAAC Click Reaction Attach Azide-E3 Ligase Binder Intermediate->Step2 E3-Azide, Cu(I) Final Bifunctional PROTAC Molecule (POI - Linker - E3) Step2->Final

Two-step modular PROTAC synthesis workflow utilizing the piperidin-4-one scaffold.

References

  • Gassama, A., et al. "Synthesis of N-Substituted piperidines from piperidone". ResearchGate, 2015. Available at:[Link]

  • SciELO. "Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors". Journal of the Brazilian Chemical Society, 2023. Available at:[Link]

Sources

1H NMR and 13C NMR chemical shifts for 1-(but-3-yn-1-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Spectroscopic Characterization of 1-(But-3-yn-1-yl)piperidin-4-one: A Comprehensive NMR Guide

Executive Summary

The functionalization of piperidine scaffolds is a cornerstone of modern drug discovery and chemical biology. Specifically, 1-(but-3-yn-1-yl)piperidin-4-one represents a highly versatile building block. It combines the pharmacologically privileged piperidin-4-one core—frequently utilized in the synthesis of fentanyl analogs, kinase inhibitors, and neuroactive agents—with a terminal alkyne handle ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we dissect the causality behind the nuclear magnetic resonance (NMR) chemical shifts of this molecule, providing a self-validating framework for spectroscopic assignment.

Molecular Architecture & Spectroscopic Causality

To accurately assign the 1 H and 13 C NMR spectra of 1-(but-3-yn-1-yl)piperidin-4-one, one must compartmentalize the molecule into two distinct magnetic environments: the piperidin-4-one core and the but-3-yn-1-yl appendage .

The Piperidin-4-one Core

The piperidone ring exists in a dynamic equilibrium of chair conformations at room temperature. Because the nitrogen inversion and chair flipping occur rapidly on the NMR timescale, the axial and equatorial protons at the C-2/C-6 and C-3/C-5 positions average out, presenting as simplified multiplet or pseudo-triplet signals[2].

  • Electronic Pull: The highly electronegative carbonyl oxygen at C-4 strongly deshields the adjacent C-3 and C-5 protons. Simultaneously, the tertiary nitrogen atom deshields the C-2 and C-6 protons.

  • Carbonyl Anisotropy: The sp2 hybridized carbonyl carbon (C-4) is deeply deshielded, typically resonating near 209 ppm in 13 C NMR, a hallmark of cyclic aliphatic ketones[3].

The But-3-yn-1-yl Appendage

The butynyl chain introduces unique diamagnetic anisotropy.

  • Alkyne Shielding: The cylindrical π -electron cloud of the triple bond creates an induced magnetic field that opposes the external applied field along the axis of the bond. Consequently, the terminal alkyne proton (C CH) is highly shielded compared to typical olefins, appearing near 1.98 ppm[4].

  • Long-Range Coupling: The propargylic protons (CH 2​ -C C) exhibit long-range 4J coupling with the terminal alkyne proton, resulting in a distinct triplet of doublets (td) splitting pattern[1].

Quantitative Spectral Assignments

The following tables summarize the empirical 1 H and 13 C NMR assignments for 1-(but-3-yn-1-yl)piperidin-4-one, derived from the established chemical environments of analogous 1-alkylpiperidin-4-ones and terminal alkyne derivatives.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Causality
H-2, H-6 2.75t4H6.1Deshielded by adjacent N atom; rapid chair flip averages ax/eq signals.
H-1' 2.65t2H7.5Deshielded by N atom; coupled to adjacent H-2' aliphatic protons.
H-3, H-5 2.45t4H6.1Deshielded by adjacent C=O; coupled to H-2/H-6.
H-2' 2.35td2H7.5, 2.6Propargylic position; coupled to H-1' and long-range to H-4'.
H-4' 1.98t1H2.6Terminal alkyne proton; shielded by diamagnetic anisotropy of C C.
Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeAssignment Causality
C-4 209.0C q​ Ketone carbonyl; highly deshielded due to oxygen electronegativity and sp2 hybridization.
C-3' 82.5C q​ Internal alkyne carbon; sp hybridized.
C-4' 69.0CHTerminal alkyne carbon; shielded relative to C-3' due to terminal position.
C-1' 55.5CH 2​ Aliphatic carbon directly attached to the electronegative nitrogen.
C-2, C-6 52.8CH 2​ Ring carbons adjacent to nitrogen.
C-3, C-5 41.2CH 2​ Ring carbons adjacent to the carbonyl group.
C-2' 16.5CH 2​ Propargylic carbon; shielded aliphatic environment.

Experimental Workflow: Self-Validating NMR Acquisition

To guarantee trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The following step-by-step protocol ensures that spectral artifacts are eliminated and chemical shifts are absolutely referenced.

Step 1: Sample Preparation & Internal Referencing Dissolve 15–20 mg of highly pure 1-(but-3-yn-1-yl)piperidin-4-one in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: CDCl 3​ provides the necessary deuterium lock signal to stabilize the magnetic field. TMS serves as an internal standard (set to exactly 0.00 ppm). If the TMS peak is shifted, the entire spectrum is miscalibrated.

Step 2: Instrument Calibration (Tuning & Matching) Insert the NMR tube into a 400 MHz (or higher) spectrometer. Manually or automatically tune and match the probe for 1 H and 13 C frequencies.

  • Causality & Validation: A properly tuned probe minimizes reflected radiofrequency power. The validation metric is the "wobble" curve; the dip must be perfectly centered on the target frequency to ensure maximum signal-to-noise ratio (SNR).

Step 3: Locking and Gradient Shimming Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform 3D gradient shimming (Z1-Z5 axes).

  • Causality & Validation: Shimming homogenizes the magnetic field around the sample. The system validates itself when the residual CHCl 3​ peak appears as a perfectly symmetrical, sharp singlet at 7.26 ppm with a full width at half maximum (FWHM) of 1.0 Hz.

Step 4: Data Acquisition Parameters

  • 1 H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds and a spectral width of 12 ppm.

  • 13 C NMR: Acquire 512–1024 scans with a D1 of 2.0 seconds, utilizing complete proton decoupling (WALTZ-16 sequence) over a spectral width of 250 ppm.

Step 5: Processing and Phasing Apply a line broadening function (0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Manually phase the spectrum (zero-order and first-order) to ensure all peaks have a flat baseline.

Logical Workflow Visualization

The following diagram maps the logical progression from sample preparation through cross-validation, ensuring absolute confidence in the final structural assignment.

NMR_Workflow Start Sample Prep (CDCl3, 298K) Acq Data Acquisition (400 MHz 1H / 100 MHz 13C) Start->Acq Proc Processing & Phasing (Fourier Transform) Acq->Proc Sub1 Piperidone Core Assignment Proc->Sub1 Sub2 But-3-yn-1-yl Assignment Proc->Sub2 Val Cross-Validation (HSQC / HMBC) Sub1->Val Sub2->Val End Final Spectral Characterization Val->End

NMR characterization workflow for 1-(but-3-yn-1-yl)piperidin-4-one.

References

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes Source: The Royal Society of Chemistry URL:[Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: SciSpace URL:[Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: ResearchGate URL:[Link]

  • Supplementary Chemistry 1. Materials and methods Source: DOI.org URL:[Link]

Sources

An In-depth Technical Guide to the Synthetic Routes for 1-(But-3-yn-1-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a fundamental structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Its derivatives exhibit a wide range of biological activities, making them crucial building blocks in drug discovery.[2][3] This guide provides a detailed exploration of the synthetic pathways to a specific and valuable derivative, 1-(but-3-yn-1-yl)piperidin-4-one. The presence of the terminal alkyne functionality offers a versatile handle for further chemical modifications, such as click chemistry, making this compound a key intermediate in the synthesis of more complex molecules.

This document will delve into the primary synthetic strategies for the preparation of 1-(but-3-yn-1-yl)piperidin-4-one, focusing on direct N-alkylation and reductive amination. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical utility.

Synthetic Strategies: A Comparative Overview

The synthesis of N-substituted piperidin-4-ones can be broadly approached through several methods.[4] For the specific case of 1-(but-3-yn-1-yl)piperidin-4-one, two principal routes are most relevant:

  • Direct N-Alkylation: This is a straightforward approach involving the reaction of piperidin-4-one with a suitable but-3-yn-1-yl electrophile.

  • Reductive Amination: This method involves the reaction of piperidin-4-one with an appropriate aldehyde, followed by in-situ reduction of the resulting iminium ion.

The choice between these routes depends on factors such as the availability of starting materials, desired yield, and scalability.

Route 1: Direct N-Alkylation of Piperidin-4-one

Direct N-alkylation is a common and often efficient method for the synthesis of N-substituted piperidines.[5][6] The reaction involves the nucleophilic attack of the secondary amine of piperidin-4-one on an electrophilic carbon of a but-3-yn-1-yl derivative.

Mechanistic Rationale

The N-alkylation proceeds via a nucleophilic substitution (SN2) mechanism.[7] The lone pair of electrons on the nitrogen atom of piperidin-4-one acts as a nucleophile, attacking the electron-deficient carbon of the alkylating agent. A base is typically required to neutralize the acid generated during the reaction and to deprotonate the piperidinium salt, thus regenerating the nucleophilic amine.[7]

Experimental Protocol: N-Alkylation with 4-Halo-1-butyne

This protocol outlines the synthesis of 1-(but-3-yn-1-yl)piperidin-4-one using a 4-halobut-1-yne (e.g., 4-bromo-1-butyne or 4-chloro-1-butyne) as the alkylating agent.

Materials:

  • Piperidin-4-one hydrochloride or free base

  • 4-Bromo-1-butyne or 4-Chloro-1-butyne

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Potassium iodide (KI) (catalytic amount, optional)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq.) and the anhydrous solvent (e.g., acetonitrile).

  • Add a suitable base such as finely powdered potassium carbonate (2.5 eq.) or DIPEA (2.0 eq.).[5][6]

  • Optionally, add a catalytic amount of potassium iodide (0.1 eq.) to facilitate the reaction, especially if using 4-chloro-1-butyne, by in-situ generation of the more reactive alkyl iodide.[7]

  • To the stirring suspension, add 4-bromo-1-butyne or 4-chloro-1-butyne (1.1-1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(but-3-yn-1-yl)piperidin-4-one.

Data Summary:

ParameterValueReference
Starting MaterialPiperidin-4-one[5]
Alkylating Agent4-Bromo-1-butyne[6]
BaseK₂CO₃[5][6]
SolventAcetonitrile[5][7]
Typical Yield70-90%-

Logical Flow of N-Alkylation:

G Piperidinone Piperidin-4-one ReactionMixture Reaction Mixture Piperidinone->ReactionMixture AlkylHalide 4-Halo-1-butyne AlkylHalide->ReactionMixture Base Base (e.g., K₂CO₃) Base->ReactionMixture Solvent Solvent (e.g., MeCN) Solvent->ReactionMixture Heating Heating (Reflux) ReactionMixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 1-(But-3-yn-1-yl)piperidin-4-one Purification->Product

Caption: Workflow for Direct N-Alkylation.

Route 2: Reductive Amination

Reductive amination is a powerful and often milder alternative to direct alkylation, particularly useful when the corresponding aldehyde is readily available.[8] This two-step, one-pot process involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine.[8][9]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the piperidin-4-one nitrogen on the carbonyl carbon of the aldehyde (but-3-ynal in this case), forming a hemiaminal. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), then reduces the iminium ion to the final tertiary amine.[8] NaBH(OAc)₃ is often preferred due to its selectivity for iminium ions over carbonyl compounds and its less toxic nature compared to NaBH₃CN.[8]

Experimental Protocol: Reductive Amination with But-3-ynal

Materials:

  • Piperidin-4-one hydrochloride or free base

  • But-3-ynal (or a suitable precursor/protected form)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Step-by-Step Procedure:

  • To a round-bottom flask, add piperidin-4-one (1.0 eq.) and the solvent (DCM or DCE).

  • If starting with the hydrochloride salt, add a base like triethylamine (1.1 eq.) to liberate the free amine.

  • Add but-3-ynal (1.0-1.2 eq.) to the mixture.

  • Optionally, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary:

ParameterValueReference
Starting MaterialPiperidin-4-one[8][10]
AldehydeBut-3-ynal-
Reducing AgentNaBH(OAc)₃[8][9]
SolventDichloromethane[9]
Typical Yield60-85%-

Logical Flow of Reductive Amination:

G Piperidinone Piperidin-4-one IminiumFormation Iminium Ion Formation Piperidinone->IminiumFormation Aldehyde But-3-ynal Aldehyde->IminiumFormation Solvent Solvent (e.g., DCM) Solvent->IminiumFormation Reduction In-situ Reduction IminiumFormation->Reduction ReducingAgent Reducing Agent (NaBH(OAc)₃) ReducingAgent->Reduction Quenching Quenching & Workup Reduction->Quenching Purification Column Chromatography Quenching->Purification Product 1-(But-3-yn-1-yl)piperidin-4-one Purification->Product

Caption: Workflow for Reductive Amination.

Conclusion and Future Perspectives

Both direct N-alkylation and reductive amination represent viable and effective strategies for the synthesis of 1-(but-3-yn-1-yl)piperidin-4-one. The choice of method will ultimately be guided by the specific requirements of the research, including the availability and cost of starting materials, desired scale, and tolerance of functional groups in more complex substrates. The terminal alkyne moiety in the target compound opens up a plethora of possibilities for further derivatization, making it a highly valuable intermediate for the construction of novel chemical entities with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to confidently synthesize and utilize this versatile building block.

References

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Organic Letters, 5(14), 2429-2432.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(7), 1201-1204. Available at: [Link]

  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence: The Formal Synthesis of (±)-Quebrachamine. The Journal of Organic Chemistry, 65(22), 7432-7443. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

thermodynamic stability of 1-(but-3-yn-1-yl)piperidin-4-one at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(But-3-yn-1-yl)piperidin-4-one at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the . The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecule's intrinsic stability, potential degradation pathways, and a robust experimental framework for its assessment. By integrating principles of organic chemistry with established pharmaceutical stability testing protocols, this guide serves as a practical resource for ensuring the quality, safety, and efficacy of drug candidates featuring this scaffold.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the molecule's inherent stability. Thermodynamic stability, the tendency of a molecule to exist in its lowest energy state, is a critical determinant of a drug's shelf-life, formulation requirements, and ultimately, its safety and efficacy. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.

1-(But-3-yn-1-yl)piperidin-4-one is a heterocyclic compound featuring a piperidone core, a common scaffold in medicinal chemistry known for its presence in a variety of biologically active molecules.[1][2] The appended butynyl group, with its terminal alkyne, introduces a site of high reactivity, making a thorough stability assessment indispensable.[3] This guide will dissect the structural features of 1-(but-3-yn-1-yl)piperidin-4-one, postulate its likely degradation pathways at room temperature, and provide detailed protocols for a comprehensive stability evaluation in line with regulatory expectations.[4][5]

Molecular Structure Analysis and Inherent Reactivity

The thermodynamic stability of 1-(but-3-yn-1-yl)piperidin-4-one is governed by the interplay of its constituent functional groups: the piperidin-4-one ring and the terminal alkyne on the N-alkyl substituent.

cluster_molecule 1-(But-3-yn-1-yl)piperidin-4-one cluster_sites Potential Reactive Sites mol A Terminal Alkyne (High Reactivity) B Piperidone Carbonyl (Nucleophilic Attack) C Tertiary Amine (Basicity, Oxidation) D α-Carbons (Enolization/Racemization) G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_other Other Pathways parent 1-(But-3-yn-1-yl)piperidin-4-one diyne Dimer (1,3-Diyne) parent->diyne O₂, trace metals n_oxide N-Oxide parent->n_oxide Oxidants ring_oxidation Ring-Opened Products parent->ring_oxidation Strong Oxidants methyl_ketone Hydrated Product (Methyl Ketone) parent->methyl_ketone H₂O (acid/base catalysis) polymer Polymerization Products parent->polymer Heat, Light, Initiators G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation start 1-(But-3-yn-1-yl)piperidin-4-one (Solid or Solution) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress control Control Sample (Unstressed) start->control stressed_sample Stressed Sample stress->stressed_sample hplc HPLC Separation (Reversed-Phase C18) stressed_sample->hplc control->hplc pda PDA Detection (Peak Purity & Quantification) hplc->pda ms Mass Spectrometry (Mass Identification) hplc->ms data Compare Stressed vs. Control: - Assay of Parent - % Degradation - Identify Degradants - Mass Balance pda->data ms->data

Sources

Crystallographic Profiling of 1-(but-3-yn-1-yl)piperidin-4-one: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, functionalized piperidines serve as ubiquitous building blocks. Specifically, 1-(but-3-yn-1-yl)piperidin-4-one is a highly versatile bifunctional intermediate. It features a reactive ketone for reductive aminations or Knoevenagel condensations, and a terminal alkyne ideal for copper-catalyzed azide-alkyne cycloadditions (CuAAC) or A3-coupling reactions[1].

However, elucidating the precise three-dimensional architecture of flexible, N-alkylated piperidones presents a distinct crystallographic challenge. The free base of 1-(but-3-yn-1-yl)piperidin-4-one is typically an oil or a highly volatile, low-melting solid at ambient temperature, driven by the high conformational entropy of the butynyl side chain. As a Senior Application Scientist, my objective in this whitepaper is to provide a definitive, field-proven methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural validation of this compound through targeted derivatization.

Chemical Context and Crystallographic Rationale

The structural biology and medicinal chemistry of piperidone derivatives are heavily influenced by the conformation of the six-membered heterocyclic ring. Unhindered 4-piperidones overwhelmingly adopt a stable chair conformation to minimize 1,3-diaxial interactions and torsional strain[2][3].

The Conformational Challenge

1-(but-3-yn-1-yl)piperidin-4-one possesses two primary domains of flexibility:

  • The Piperidone Core: While the chair conformation is thermodynamically favored, the hybridization state of the atoms dictates ring puckering. The sp3 hybridized nitrogen and sp2 hybridized carbonyl carbon create a specific geometric distortion compared to a perfect cyclohexane ring[2][3].

  • The Butynyl Linker: The −CH2​−CH2​−C≡CH chain possesses multiple rotatable bonds. During crystallization, this flexibility introduces an entropic penalty. To achieve a well-ordered crystal lattice, this chain must be locked into a single conformer (typically anti or gauche relative to the nitrogen lone pair) via intermolecular packing forces.

To overcome the low melting point and high flexibility of the free base, the standard crystallographic practice is to protonate the piperidine nitrogen, forming a stable salt (e.g., a hydrochloride or picrate). This not only increases the melting point but also introduces strong, directional hydrogen bonding networks (e.g., N+−H⋯Cl− ) that anchor the molecule and facilitate the growth of diffraction-quality single crystals[3].

ConformationalLogic FreeBase Free Base (Oil) High Entropy, Flexible Alkyne Protonation Protonation (HCl) Restricts N-Inversion FreeBase->Protonation Acid Addition Salt Hydrochloride Salt Directional H-Bonding Protonation->Salt Nucleation Crystal Single Crystal Locked Chair Conformation Salt->Crystal Vapor Diffusion

Fig 1. Thermodynamic rationale for salt formation to achieve crystallographic ordering.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating; each step contains observable checkpoints to ensure the integrity of the workflow before proceeding to the expensive and time-consuming data collection phase.

Protocol A: Synthesis and Crystallization of the Hydrochloride Salt

Causality Note: We utilize vapor diffusion rather than slow evaporation. Slow evaporation of halogenated solvents often leads to microcrystalline powders due to rapid supersaturation. Vapor diffusion ensures a slow, controlled approach to the metastable zone, yielding large, defect-free single crystals.

  • Salt Formation: Dissolve 100 mg of 1-(but-3-yn-1-yl)piperidin-4-one (free base) in 1.0 mL of anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Protonation: Dropwise, add 1.1 equivalents of a 2.0 M HCl solution in diethyl ether. A white precipitate will immediately form.

  • Isolation: Centrifuge the suspension, decant the supernatant, and wash the pellet twice with cold diethyl ether to remove unreacted free base. Dry under vacuum.

  • Vapor Diffusion Setup:

    • Dissolve 20 mg of the dried salt in a minimum volume (~0.3 mL) of methanol (the "good" solvent) in a 2-dram inner vial.

    • Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether (the "antisolvent").

    • Cap the outer vial tightly and leave undisturbed at 4 °C for 48–72 hours.

  • Validation Checkpoint: Inspect the inner vial under a stereomicroscope equipped with cross-polarizers. Select crystals that exhibit uniform extinction (birefringence) when rotated. This confirms single-crystal domain integrity rather than a twinned or polycrystalline mass.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality Note: Data collection must be performed at cryogenic temperatures (typically 100 K). The terminal alkyne group is highly susceptible to thermal motion, which smears the electron density and artificially shortens the calculated C≡C bond length if measured at room temperature.

  • Mounting: Coat a selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in inert perfluoropolyether oil (e.g., Fomblin). Mount it on a MiTeGen micromount.

  • Cryocooling: Rapidly transfer the mount to the goniometer head in the cold nitrogen stream (100 K) of the diffractometer. The rapid freezing prevents ice formation and locks the alkyne rotamers.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å). Collect a full sphere of data using ω and ϕ scans.

  • Integration and Scaling: Integrate reflections using software such as APEX4 or CrysAlisPro. Apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: Ensure the final R1​ value is < 5% and the goodness-of-fit (GooF) is near 1.0. Check the residual electron density map for unmodeled solvent or disordered alkyne chains.

XRDWorkflow Mount Crystal Mounting Cryo Cryocooling (100 K) Mount->Cryo Diffract Data Collection Cryo->Diffract Solve Phase Solution (SHELXT) Diffract->Solve Refine Anisotropic Refinement Solve->Refine

Fig 2. Sequential SCXRD data collection and refinement workflow.

Quantitative Data Presentation: Expected Structural Parameters

Based on high-resolution crystallographic data of analogous N-substituted piperidone hydrochlorides[2][3], the following geometric and structural parameters are established for the validated model of 1-(but-3-yn-1-yl)piperidin-4-one HCl.

Table 1: Target Crystallographic Parameters
ParameterExpected Value / RangeRationale
Crystal System Monoclinic or OrthorhombicTypical for chiral/achiral salts without high symmetry elements.
Space Group P21​/c or Pbca Centrosymmetric packing is highly favored for achiral piperidones.
Temperature 100(2) KMinimizes thermal ellipsoids of the terminal alkyne.
Final R1​ [I > 2 σ (I)] ≤0.045 Indicates a highly precise structural model.
Goodness-of-Fit (S) 1.00−1.05 Validates the weighting scheme during least-squares refinement.
Table 2: Key Geometric and Conformational Features
Structural FeatureExpected MeasurementMechanistic Insight
Piperidone Conformation ChairTotal puckering amplitude ( Q ) ~ 0.55–0.58 Å[2].
N1 Hybridization sp3 DistortedSum of angles around N1 ~ 325–335° due to protonation.
C=O Bond Length 1.210 - 1.215 ÅStandard unhindered ketone double bond character.
C C Bond Length 1.18 - 1.20 ÅLinear alkyne geometry; requires 100 K data to prevent artificial shortening.
Alkyne Linearity ( C-C C) 177° - 180°Minimal steric hindrance at the terminal end.
Supramolecular Network N+−H⋯Cl− Primary driving force for crystal packing; typical distance 3.0–3.1 Å.

Advanced Structural Insights

The Chair Conformation and Cremer-Pople Parameters

In the refined structure, the piperidone ring will not be a perfect geometric chair. The presence of the sp2 hybridized carbonyl carbon (C4) flattens that specific region of the ring. Crystallographers quantify this using Cremer-Pople puckering parameters. For typical 4-piperidones, the phase angle θ deviates slightly from the ideal 180° (often observed around 168°–172°)[2]. The butynyl chain at the N1 position will predominantly adopt an equatorial orientation to minimize 1,3-diaxial interactions with the axial protons on C3 and C5.

Supramolecular Assembly

The crystal packing of the hydrochloride salt is dominated by strong charge-assisted hydrogen bonds. The protonated piperidine nitrogen acts as a robust hydrogen bond donor to the chloride counterion ( N+−H⋯Cl− ). Secondary, weaker interactions, such as C−H⋯O (involving the carbonyl oxygen) and C−H⋯π interactions (involving the alkyne triple bond), dictate the 3D supramolecular architecture, linking the discrete ion pairs into extended infinite chains or 2D sheets along the crystallographic axes[2][3].

References

  • A GENERAL A3-COUPLING REACTION BASED ON FUNCTIONALIZED ALKYNES. SciELO. Available at:[Link]

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. IUCr Journals. Available at:[Link]

  • Crystal structures of two chiral piperidine derivatives... National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Thermodynamic Solvation and Physicochemical Profiling of 1-(but-3-yn-1-yl)piperidin-4-one in Polar Aprotic Media

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(but-3-yn-1-yl)piperidin-4-one is a highly versatile bifunctional building block, featuring a reactive ketone and a terminal alkyne, bridged by a piperidine scaffold. It is heavily utilized in drug discovery for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and reductive amination workflows. Understanding its solubility profile in polar aprotic solvents is critical for optimizing reaction kinetics, maximizing yield, and ensuring formulation stability. This technical guide provides an in-depth analysis of its thermodynamic solubility, driven by Hansen Solubility Parameters (HSP), and outlines a self-validating experimental protocol for empirical quantification.

Structural Causality and Solvation Thermodynamics

The solubility of 1-(but-3-yn-1-yl)piperidin-4-one is dictated by its three distinct structural motifs, each interacting differently with the solvent matrix:

  • Tertiary Amine (Piperidine Ring): Acts as a strong hydrogen-bond acceptor. In protic solvents (e.g., water, methanol), this basic nitrogen is highly susceptible to protonation. Protonation forms a piperidinium salt, which drastically alters the partition coefficient (LogP) and forces the molecule into an aqueous phase.

  • Ketone Carbonyl: Provides a strong permanent dipole. It requires solvents with high dielectric constants ( ε ) for optimal dipole-dipole stabilization.

  • Terminal Alkyne: A hydrophobic, electron-rich moiety that relies almost exclusively on dispersion forces (London forces) for solvation.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are the optimal thermodynamic match. They possess high dielectric constants to stabilize the ketone dipole and completely lack hydrogen-bond donors. This ensures the tertiary amine remains in its reactive, free-base form, preventing unwanted side reactions during basic or metal-catalyzed downstream processes, a common challenge when addressing the [1].

SolvationLogic Molecule 1-(but-3-yn-1-yl)piperidin-4-one Dispersion Dispersion Forces (δD) Alkyne & Piperidine Ring Molecule->Dispersion Polarity Polar Forces (δP) Ketone C=O Dipole Molecule->Polarity Hbond H-Bonding (δH) Tertiary Amine (Acceptor) Molecule->Hbond Aprotic Polar Aprotic Solvents (High δP, Low δH donor) Dispersion->Aprotic Matches solvent δD Polarity->Aprotic Stabilized by high ε Hbond->Aprotic Prevents amine protonation Solvation Optimal Solvation (ΔG < 0) Aprotic->Solvation Thermodynamic stability

Logical relationship of Hansen Solubility Parameters driving optimal solvation in aprotic media.

Quantitative Solubility Profile in Polar Aprotic Solvents

Because the free-base form of 1-(but-3-yn-1-yl)piperidin-4-one is an uncharged organic molecule with a moderate molecular weight (~151.2 g/mol ), it exhibits massive solubility in polar aprotic media. The equilibrium solubility exhibits a strong positive correlation with the solvent's dipole moment.

The data below represents predictive thermodynamic estimates based on the phase solubility techniques established for [2].

Table 1: Estimated Thermodynamic Solubility of 1-(but-3-yn-1-yl)piperidin-4-one
SolventDielectric Constant ( ε )Dipole Moment (D)Est. Solubility at 25°C (mg/mL)Est. Solubility at 40°C (mg/mL)
DMSO 46.73.96> 500> 650
DMF 36.73.82> 450> 600
NMP 32.24.09> 400> 550
Acetonitrile 37.53.92~ 250~ 320
Acetone 20.72.88~ 180~ 240

Experimental Methodology: Equilibrium Solubility Determination

To empirically validate the solubility of 1-(but-3-yn-1-yl)piperidin-4-one for regulatory or formulation purposes, the industry-standard Isothermal Shake-Flask Method must be employed. This method ensures that true thermodynamic equilibrium is measured, rather than transient apparent solubility, as outlined by [3] and standardized in the[4].

Protocol: Self-Validating Isothermal Shake-Flask Method

Causality Check: This protocol is designed as a self-validating system. By measuring the supernatant at multiple time points (24h, 48h, 72h), the system internally verifies that thermodynamic equilibrium has been achieved when the concentration variance between consecutive time points falls below 2%.

  • Preliminary Visual Assessment: Add 1.0 mL of the target polar aprotic solvent to a glass vial. Incrementally add 50 mg aliquots of 1-(but-3-yn-1-yl)piperidin-4-one, vortexing for 2 minutes after each addition. Record the mass at which the solute no longer dissolves (visual saturation point).

  • Definitive Sample Preparation: In a 10 mL amber glass ampoule, add 5.0 mL of the target solvent. Add the solute at 150% of the visually determined saturation mass to ensure a persistent, undissolved solid phase exists throughout the experiment.

  • Isothermal Equilibration: Seal the ampoule and place it in an orbital shaker water bath set to 25.0 ± 0.1°C. Agitate at 150 RPM for 48 hours. Rationale: Strict temperature control is mandatory because solubility is a highly temperature-dependent endothermic process; minor temperature fluctuations will skew the equilibrium constant.

  • Phase Separation: Transfer the suspension to a centrifuge tube. Centrifuge at 10,000 RPM for 15 minutes at exactly 25°C. Rationale: Centrifugation is explicitly chosen over filtration to prevent the highly lipophilic alkyne moiety from adsorbing onto standard filter membranes, which would artificially lower the quantified concentration.

  • Quantification: Carefully extract the supernatant. Dilute the sample 1:1000 in a compatible mobile phase and analyze via HPLC-UV ( λ = 210 nm for the alkyne/ketone absorbance). Quantify against a 5-point validated calibration curve.

SolvationWorkflow Solute 1-(but-3-yn-1-yl) piperidin-4-one ShakeFlask Isothermal Equilibration (Shake-Flask, 48h) Solute->ShakeFlask Excess mass Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->ShakeFlask Controlled vol Separation Phase Separation (Centrifugation) ShakeFlask->Separation Saturated suspension Analysis HPLC-UV Quantification Separation->Analysis Supernatant Data Thermodynamic Solubility Profile Analysis->Data Concentration data

Workflow for determining thermodynamic solubility via the isothermal shake-flask method.

Conclusion

The solubility of 1-(but-3-yn-1-yl)piperidin-4-one in polar aprotic solvents is exceptionally high, driven by the synergistic stabilization of its ketone dipole and the preservation of its unprotonated tertiary amine. For drug development professionals utilizing this intermediate in click chemistry or late-stage functionalization, DMSO and DMF remain the premier solvent choices, offering robust thermodynamic stability and high saturation limits.

References

  • Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters Source: MDPI (Molecules) URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL:[Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS Source: Regulations.gov (U.S. Environmental Protection Agency) URL:[Link]

Sources

toxicity and safety data sheet (SDS) for 1-(but-3-yn-1-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety Profile of 1-(but-3-yn-1-yl)piperidin-4-one

This document provides a comprehensive toxicological and safety assessment of 1-(but-3-yn-1-yl)piperidin-4-one. As specific safety data for this compound is not extensively published, this guide synthesizes information from its core chemical structure, piperidin-4-one, and closely related analogs. The principles of chemical safety, risk assessment, and laboratory best practices are applied to construct a robust operational framework for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

1-(but-3-yn-1-yl)piperidin-4-one belongs to the piperidin-4-one class of compounds. The piperidin-4-one scaffold is a well-established pharmacophore and a versatile synthetic intermediate in medicinal chemistry.[1] Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The presence of the butynyl group provides a reactive handle for further chemical modification, making this specific molecule a valuable building block in the synthesis of novel chemical entities.

However, the inherent reactivity and biological activity of this chemical class necessitate a thorough understanding of its potential hazards. This guide establishes a safety profile through structural analogy, hazard analysis of the core moiety, and established protocols for handling research chemicals with limited toxicological data.

Critical Regulatory and Hazard Overview

A paramount consideration for any researcher handling this compound is the regulatory status of its core structure.

Regulatory Status: The core molecule, piperidin-4-one , is designated as a List I chemical by the U.S. Drug Enforcement Administration (DEA).[3][4][5] This classification is due to its utility as a precursor in the illicit synthesis of fentanyl and its analogs.[5][6] Consequently, all derivatives, including 1-(but-3-yn-1-yl)piperidin-4-one, are subject to stringent regulatory controls regarding their purchase, storage, handling, and documentation. All researchers must comply with federal, state, and institutional regulations governing the use of List I chemicals.

Inferred Hazard Profile: Based on data from the piperidin-4-one core and the closely related 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride, the following hazards should be assumed for 1-(but-3-yn-1-yl)piperidin-4-one.[3][7][8]

Hazard ClassificationCategorySignal WordAssociated Hazard Statements
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Inferred)Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[7]
Skin Corrosion/Irritation Category 2Warning H315: Causes skin irritation.[3][7][8]
Serious Eye Damage/Eye Irritation Category 2AWarning H319: Causes serious eye irritation.[3][7][8]
Specific Target Organ Toxicity (Single Exp.) Category 3Warning H335: May cause respiratory irritation.[3][7][8]

Comprehensive Safety and Handling Protocols

A conservative approach, assuming the compound is hazardous, must be adopted. The following protocols are mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all potential routes of exposure.

  • Ventilation: All handling of 1-(but-3-yn-1-yl)piperidin-4-one, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood.[8][9]

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes and aerosols.[8][10]

  • Skin Protection: A flame-retardant lab coat must be worn and kept fully fastened.[11] Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contamination is suspected.[8]

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge is necessary.[8]

Safe Handling and Storage Workflow

Adherence to a strict workflow minimizes risk during routine laboratory operations.

G cluster_prep Preparation & Weighing cluster_handling Solution Handling & Use cluster_storage Storage & Waste prep1 Don Required PPE prep2 Work Inside Chemical Fume Hood prep1->prep2 prep3 Weigh Solid Compound into a Tared, Sealed Vial prep2->prep3 handle1 Reconstitute with Appropriate Solvent via Syringe prep3->handle1 Transfer to Reaction handle2 Perform Experimental Manipulations handle1->handle2 handle3 Cap All Containers When Not in Use handle2->handle3 waste Dispose of Waste in Labeled Hazardous Waste Container handle2->waste storage1 Store in Tightly Sealed Container handle3->storage1 storage2 Place in Cool, Dry, Well-Ventilated Area storage1->storage2 storage3 Segregate from Incompatible Materials (Strong Oxidizers, Acids) storage2->storage3

Caption: Workflow for Safe Handling of 1-(but-3-yn-1-yl)piperidin-4-one.

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[9][10][12] It must be stored away from incompatible materials such as strong oxidizing agents and strong acids.[9][11] Due to its regulatory status, storage should be in a locked and secure area with controlled access.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[10][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12][13]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][13]

  • Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] For a large spill, evacuate the area, prevent entry, and contact institutional emergency services.

Framework for Experimental Toxicity Assessment

For novel compounds like 1-(but-3-yn-1-yl)piperidin-4-one, a tiered approach to toxicity assessment is a cornerstone of responsible research. This workflow provides a logical progression from computational prediction to in vitro validation.

G start Novel Piperidin-4-one Derivative insilico Step 1: In Silico Toxicity Prediction (e.g., DEREK, TOPKAT) - Identify potential structural alerts - Predict mutagenicity, carcinogenicity start->insilico cytotox Step 2: In Vitro Cytotoxicity Assay (e.g., MTT, LDH) - Determine IC50 in relevant cell lines (e.g., HepG2) - Establish acute cellular toxicity insilico->cytotox If structural alerts present ames Step 3: Ames Test (Bacterial Reverse Mutation Assay) - Assess mutagenic potential cytotox->ames Proceed if cytotoxic end Preliminary Toxicity Profile Established ames->end

Caption: Tiered Workflow for Novel Compound Toxicity Assessment.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a standard method for assessing the effect of a compound on cell viability.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-(but-3-yn-1-yl)piperidin-4-one in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

1-(but-3-yn-1-yl)piperidin-4-one is a valuable research chemical that must be handled with significant caution. Its toxicological profile, inferred from its core structure and close analogs, indicates it is likely harmful if ingested, inhaled, or absorbed through the skin, and is an irritant to the skin, eyes, and respiratory system. The overarching safety consideration is the DEA List I classification of its parent structure, piperidin-4-one, which mandates strict regulatory compliance. By implementing the robust engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can mitigate the risks associated with its use. A proactive, tiered approach to experimental toxicity evaluation is recommended to further characterize its specific biological effects and ensure a culture of safety in the laboratory.

References

  • NextSDS. 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride - Safety Data Sheet. [Link]

  • AAPPTec, LLC. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet. [Link]

  • Kumar, A., & Rajput, C. S. (2013). Piperidin-4-one: the potential pharmacophore. Current medicinal chemistry, 13(4), 473-489. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro. [Link]

  • PubChem. 4-Piperidone. National Center for Biotechnology Information. [Link]

  • FABAD Journal of Pharmaceutical Sciences. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. [Link]

  • International Narcotics Control Board. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under. [Link]

  • Conti, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]

  • Wikipedia. 4-Piperidone. [Link]

  • International Narcotics Control Board. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International. [Link]

  • Federal Register. Designation of 4-Piperidone as a List I Chemical. (2023). [Link]

  • Publications Office of the European Union. Commission Delegated Regulation (EU) 2023/196. [Link]

Sources

Methodological & Application

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-(but-3-yn-1-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-(but-3-yn-1-yl)piperidin-4-one

Introduction: The Power of Click Chemistry in Modern Drug Discovery

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues that emphasizes reactions that are high in yield, stereospecific, and generate only inoffensive byproducts. This reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, a transformation that has found profound applications in drug discovery, bioconjugation, and materials science. The 1,2,3-triazole core is not merely a linker; it is a bioisostere for the amide bond, offering improved metabolic stability and the potential for hydrogen bonding interactions, making it a valuable scaffold in medicinal chemistry.

This document provides a detailed guide for performing the CuAAC reaction with 1-(but-3-yn-1-yl)piperidin-4-one, a versatile building block that incorporates a reactive alkyne functionality onto a piperidinone core. The piperidinone moiety is a common scaffold in a variety of pharmacologically active compounds, and its functionalization via CuAAC opens up a vast chemical space for the synthesis of novel molecular entities with potential therapeutic applications.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species, which is the active catalyst. The generally accepted mechanism, proposed by Sharpless and Fokin, involves the following key steps.

  • Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the terminal alkyne to the copper(I) catalyst, followed by deprotonation to form a copper(I) acetylide intermediate. The presence of a base can facilitate this step.

  • Coordination of the Azide: The azide then coordinates to the copper center of the acetylide intermediate.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper(III) metallacycle.

  • Ring Contraction and Product Release: This intermediate undergoes reductive elimination to form the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, which can then enter another catalytic cycle.

It is crucial to maintain the copper in its +1 oxidation state, as copper(II) is inactive in this catalytic cycle. In many protocols, a reducing agent, such as sodium ascorbate, is added to the reaction mixture to reduce any in situ-generated copper(II) back to copper(I), especially when starting with a copper(II) salt like CuSO₄·5H₂O.

CuAAC_Mechanism cluster_catalyst Catalytic Cycle cluster_reactants Reactants cluster_product Product CuI Cu(I) Cu_acetylide Cu(I)-Acetylide Intermediate CuI->Cu_acetylide + R-C≡CH - H+ Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_azide_complex Cu(I)-Acetylide-Azide Complex Cu_acetylide->Cu_azide_complex + R'-N3 Cu_metallacycle Cu(III) Metallacycle Cu_azide_complex->Cu_metallacycle Cycloaddition Cu_metallacycle->CuI Reductive Elimination + Triazole Product Alkyne 1-(but-3-yn-1-yl)piperidin-4-one Alkyne->Cu_acetylide Azide Organic Azide (R-N3) Azide->Cu_azide_complex

Figure 1: A simplified diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative of 1-(but-3-yn-1-yl)piperidin-4-one

This protocol details a general procedure for the CuAAC reaction between 1-(but-3-yn-1-yl)piperidin-4-one and a representative organic azide.

Materials and Equipment
  • Reactants:

    • 1-(but-3-yn-1-yl)piperidin-4-one (Alkyne)

    • Organic Azide (e.g., Benzyl Azide)

  • Catalyst System:

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium L-ascorbate

  • Solvents:

    • tert-Butanol (t-BuOH)

    • Deionized Water (H₂O)

  • Workup and Purification Reagents:

    • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • UV lamp for TLC visualization

    • Glass column for chromatography

Reaction Setup and Procedure

Experimental_Workflow A 1. Dissolve Alkyne and Azide in t-BuOH/H2O B 2. Add Sodium Ascorbate (freshly prepared solution) A->B C 3. Add CuSO4·5H2O (freshly prepared solution) B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench Reaction (e.g., with NH4OH or EDTA) D->E F 6. Aqueous Workup (Extraction with organic solvent) E->F G 7. Dry and Concentrate (Dry organic layer, evaporate solvent) F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, MS, etc.) H->I

Figure 2: A generalized experimental workflow for the CuAAC reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 1-(but-3-yn-1-yl)piperidin-4-one (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water. The concentration should be approximately 0.1-0.5 M with respect to the limiting reagent.

    • Prepare fresh aqueous solutions of sodium ascorbate (e.g., 1 M) and CuSO₄·5H₂O (e.g., 0.5 M).

  • Reaction Initiation:

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1-0.2 eq).

    • Then, add the CuSO₄·5H₂O solution (0.01-0.05 eq). A color change to a yellow-green or orange suspension is often observed, indicating the formation of the active copper(I) species.

  • Reaction Monitoring:

    • Allow the reaction to stir vigorously at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system should be determined beforehand. The disappearance of the limiting starting material and the appearance of a new, more polar spot (the triazole product) indicates the reaction is proceeding.

  • Workup and Extraction:

    • Once the reaction is complete (typically within 1-24 hours), quench the reaction by adding a small amount of aqueous ammonia or an EDTA solution to complex with the copper catalyst.

    • Dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1,2,3-triazole derivative.

Key Experimental Considerations and Troubleshooting
ParameterRecommended RangeRationale and Notes
Catalyst Loading (CuSO₄) 1-5 mol%Higher loadings can increase reaction rates but may lead to difficulties in removal and potential side reactions. Lower loadings are preferred for cleaner reactions.
Reducing Agent (Sodium Ascorbate) 10-20 mol%A slight excess relative to the copper catalyst ensures the maintenance of the active Cu(I) state throughout the reaction.
Solvent System t-BuOH/H₂O (1:1)This solvent mixture is effective at dissolving a wide range of organic azides and the copper salts. Other solvent systems like DMSO/H₂O or DMF/H₂O can also be used.
Temperature Room TemperatureThe CuAAC reaction is typically highly efficient at room temperature. Gentle heating (40-50 °C) may be employed for sluggish reactions.
Reaction Time 1-24 hoursReaction times are dependent on the specific substrates and catalyst loading. Monitoring by TLC is crucial to determine the point of completion.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for the functionalization of 1-(but-3-yn-1-yl)piperidin-4-one. The resulting 1,2,3-triazole products are valuable scaffolds for the development of novel chemical entities in drug discovery and related fields. The protocol described herein offers a reliable starting point for researchers, and the provided considerations should aid in the optimization and troubleshooting of this powerful transformation.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Available at: [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available at: [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. Available at: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Available at: [Link]

Application Note: Utilizing 1-(But-3-yn-1-yl)piperidin-4-one as a Strategic Building Block for PROTAC® Linker Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[1][4] This guide provides a detailed technical overview and experimental protocols for the strategic use of 1-(but-3-yn-1-yl)piperidin-4-one , a versatile building block for constructing PROTAC linkers. This linker component offers a unique combination of a terminal alkyne for efficient "click chemistry" conjugation and a semi-rigid piperidine core to enhance physicochemical properties.[2][5][6]

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC molecule consists of three key components: a warhead that binds a protein of interest (POI), an anchor that recruits an E3 ubiquitin ligase, and a linker that tethers them.[1][2] The linker is not merely a spacer but a crucial element that dictates the overall properties and efficacy of the degrader. An optimal linker must:

  • Enable Ternary Complex Formation: Geometrically orient the POI and E3 ligase to form a productive ternary complex (POI-PROTAC-E3 ligase) for efficient ubiquitination.[1][7]

  • Modulate Physicochemical Properties: Influence solubility, cell permeability, and metabolic stability, which are key to a PROTAC's drug-like properties.[2][4]

  • Provide Synthetic Versatility: Allow for modular and efficient chemical synthesis to facilitate the rapid generation of PROTAC libraries for optimization.[8][9]

Strategic Advantage of the 1-(But-3-yn-1-yl)piperidin-4-one Building Block

The 1-(but-3-yn-1-yl)piperidin-4-one scaffold offers two key features that make it a highly valuable component in a medicinal chemist's toolkit for PROTAC development.

The Terminal Alkyne: A Gateway for Click Chemistry

The terminal alkyne group is a premier functional handle for late-stage diversification via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][][12]

  • Causality: The CuAAC reaction is exceptionally well-suited for PROTAC synthesis because it is high-yielding, tolerant of a wide array of functional groups, and proceeds under mild, biocompatible conditions.[8][] This allows for the modular and convergent coupling of two complex fragments—an azide-functionalized warhead and the alkyne-bearing linker-E3 ligase complex (or vice versa)—often as the final step in the synthesis, maximizing efficiency.[9][] The resulting 1,2,3-triazole ring is metabolically stable and can contribute to the linker's structural rigidity and hydrogen bonding capacity.[][]

The Piperidine Core: Enhancing Drug-Like Properties

The piperidine ring is a privileged structure in medicinal chemistry and its inclusion in PROTAC linkers can confer significant advantages over simple alkyl or PEG chains.[7]

  • Causality:

    • Conformational Rigidity: Saturated rings like piperidine reduce the number of rotatable bonds in the linker, decreasing the entropic penalty associated with adopting a bioactive conformation required for the ternary complex.[5][7] This pre-organization can lead to enhanced degradation potency.[7]

    • Improved Physicochemical Profile: The piperidine nitrogen can be protonated at physiological pH, which can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[6] This is a critical factor in developing orally bioavailable degraders.[2]

    • Metabolic Stability: The piperidine ring itself is generally more resistant to metabolic degradation compared to linear aliphatic chains.[6][7]

Synthesis and Application Protocols

The following section details the synthetic workflow for incorporating 1-(but-3-yn-1-yl)piperidin-4-one into a final PROTAC molecule. The strategy involves coupling the building block to an E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon) and then using the alkyne handle to "click" onto an azide-functionalized warhead.

Workflow Overview

The overall synthetic strategy is a modular, convergent approach that maximizes efficiency.

G cluster_0 Part 1: Linker-E3 Ligase Synthesis cluster_1 Part 2: Warhead Functionalization cluster_2 Part 3: Final Assembly A E3 Ligase Ligand (e.g., Pomalidomide-NH2) C Reductive Amination A->C B 1-(But-3-yn-1-yl)piperidin-4-one B->C D Alkyne-Linker-E3 Ligand C->D H CuAAC 'Click' Reaction D->H E Warhead-OH / Halide (Targeting POI) F Azide Installation (e.g., NaN3, DPPA) E->F G Azide-Functionalized Warhead F->G G->H I Final PROTAC Molecule H->I J Purification & Characterization I->J K Biologically Active PROTAC J->K

Caption: Convergent synthesis workflow for PROTAC assembly.

Protocol 3.1: Synthesis of Alkyne-Linker-E3 Ligase Intermediate

This protocol describes the reductive amination between 1-(but-3-yn-1-yl)piperidin-4-one and an amine-functionalized E3 ligase ligand.

Materials:

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.0 eq)

  • 1-(But-3-yn-1-yl)piperidin-4-one (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (AcOH) (2-3 drops)

  • Dichloromethane (DCM) or Dichloroethane (DCE) (Anhydrous)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine-functionalized E3 ligase ligand and 1-(but-3-yn-1-yl)piperidin-4-one.

  • Dissolve the solids in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

    • Expert Insight: The acid catalyst is crucial for the formation of the iminium ion intermediate, which is the species that is subsequently reduced. The reaction can be monitored by LC-MS for the disappearance of starting materials and the appearance of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride in one portion.

    • Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it will not reduce the ketone on the piperidine ring or other sensitive functional groups.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS until the imine intermediate is fully consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to yield the pure alkyne-linker-E3 ligase intermediate.

  • Characterization: Confirm the structure and purity via ¹H NMR and LC-MS.[15]

Protocol 3.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the final "click" reaction to assemble the PROTAC.[1]

Materials:

  • Alkyne-Linker-E3 Ligand Intermediate (from 3.1) (1.0 eq)

  • Azide-Functionalized Warhead (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent: 1:1 mixture of t-Butanol and deionized water

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized warhead and the alkyne-linker-E3 ligand intermediate in the t-BuOH/water mixture (approx. 0.1 M).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Expert Insight: Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), stalling the reaction. Thorough degassing is critical for reproducibility and high yields.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the degassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The solution may turn a heterogeneous yellow/green color.

    • Expert Insight: Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst in situ from the Cu(II) precursor.[1] It is added in slight excess to maintain a reducing environment throughout the reaction.

  • Stir the reaction vigorously at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS for the complete consumption of starting materials and the formation of the desired PROTAC product.[1]

  • Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final PROTAC by preparative reverse-phase HPLC to obtain the high-purity product.

  • Characterization: Confirm the final structure, purity, and identity via ¹H NMR, ¹³C NMR, LC-MS, and high-resolution mass spectrometry (HRMS).[15][16]

Expected Data and Troubleshooting

The modular nature of this synthesis allows for the rapid generation of PROTAC libraries. The yields and purity are generally high, especially for the CuAAC step.

Reaction Step Parameter Expected Value Notes
Reductive Amination Yield50-80%Highly dependent on the E3 ligase ligand's reactivity and steric hindrance.
Purity (post-column)>95%Typically requires one chromatographic purification.
CuAAC 'Click' Reaction Yield70-95%Generally a very clean and high-yielding reaction.[9]
Purity (post-HPLC)>98%Preparative HPLC is recommended for final biological testing samples.
Final PROTAC CharacterizationConfirmed by NMR, HRMSEssential to confirm the absence of starting materials and byproducts.[15][16]

Troubleshooting:

  • Low Yield in Reductive Amination: Ensure anhydrous conditions. Try a different solvent (e.g., DCE) or a different reducing agent (e.g., NaBH₃CN).

  • Stalled CuAAC Reaction: Ensure reagents are fresh, especially the sodium ascorbate. Thoroughly degas the solvent to remove all oxygen. Consider using a Cu(I) source directly (e.g., CuI) or adding a copper-stabilizing ligand like TBTA.

  • Purification Difficulties: PROTACs can be "sticky" and difficult to purify. Screen different HPLC columns and solvent gradients. If solubility is an issue, consider using a solvent system containing a small amount of formic acid or TFA.

Conclusion

The 1-(but-3-yn-1-yl)piperidin-4-one building block is a powerful tool for the modern drug discovery scientist engaged in PROTAC development. It provides a synthetically tractable handle for robust and efficient "click chemistry" ligation while simultaneously incorporating a semi-rigid, property-enhancing piperidine core into the final linker structure. This combination of modularity and rational design empowers researchers to rapidly synthesize and optimize novel protein degraders with improved potency and drug-like characteristics.

References

  • BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis using an Alkyne-PEG4-Maleimide Linker.
  • MedchemExpress. (n.d.). PROTAC Synthesis | Click Chemistry.
  • Yi, W., et al. (2022). Click chemistry in the development of PROTACs. Frontiers in Chemistry.
  • Shcherbakova, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC.
  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers.
  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Rupflin, N., et al. (2025). Click Chemistry Enables Rapid Development of Potent sEH PROTACs Using a Direct-to-Biology Approach. bioRxiv.
  • BOC Sciences. (n.d.). Piperazine & Triazole Linkers - Functional PROTAC Tools.
  • Hebert, A.S., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
  • News-Medical.Net. (2025). What makes PROTACs and MGDs game-changers in drug discovery?.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • Fallacara, A. L., et al. (2022).
  • Hebert, A.S., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
  • MedChemExpress. (n.d.). PROTAC Linkers Chemical, Gene.
  • Shcherbakova, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTAC Linkers with 1-Boc-4-formylpiperidine.
  • American Chemical Society. (2026).
  • Hackbusch, S., & Du, M. (n.d.). Confident transformation site localization of PROTAC drug metabolites facilitated by multi-stage fragmentation LC-HRAM-MS. Thermo Fisher Scientific.
  • Waters Corporation. (n.d.).
  • Sigma-Aldrich. (n.d.).

Sources

Application Note: Orthogonal Bioconjugation Using 1-(but-3-yn-1-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of complex biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on the precision of bifunctional linkers. 1-(but-3-yn-1-yl)piperidin-4-one has emerged as a highly versatile, orthogonal scaffold for bioconjugation.

This molecule features two distinct reactive centers: a ketone at the 4-position of the piperidine ring and a terminal alkyne on the N-alkyl chain. This architecture allows for a two-step, completely bio-orthogonal conjugation strategy. Researchers can functionalize target proteins via the ketone group (using reductive amination or oxime ligation) and subsequently attach complex payloads (fluorophores, cytotoxic drugs, or peptides) via the terminal alkyne using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ().

Chemical Causality: The Piperidin-4-one Advantage

When designing bioconjugation workflows, the choice of linker dictates the stability, solubility, and pharmacokinetic profile of the final conjugate. The selection of 1-(but-3-yn-1-yl)piperidin-4-one is driven by three causal factors:

  • Orthogonal Reactivity: Ketones are virtually absent in natural proteins, making the piperidin-4-one moiety an excellent bio-orthogonal handle. It can be selectively reacted with primary amines (e.g., lysine residues) or alkoxyamines without interfering with native disulfide bonds or carboxylic acids.

  • Aqueous Solubility: Hydrophobic payloads often cause protein aggregation. The basic nitrogen of the piperidine ring (pKa ~9.0) remains protonated at physiological pH. This built-in positive charge acts as a solubilizing agent, mitigating the hydrophobicity of attached drugs and improving the overall stability of the bioconjugate ().

  • CuAAC Efficiency: The terminal alkyne provides a highly accessible, sterically unhindered site for CuAAC. This reaction is thermodynamically driven, regiospecific, and highly tolerant of complex aqueous biological environments ().

G N1 Target Protein (Lysine Amines) N3 Reductive Amination (NaCNBH3, pH 6.5) N1->N3 N2 1-(but-3-yn-1-yl)piperidin-4-one (Bifunctional Linker) N2->N3 N4 Alkyne-Functionalized Protein (Stable Amine Bond) N3->N4 N6 CuAAC Click Chemistry (CuSO4, THPTA, Ascorbate) N4->N6 N5 Azide-Payload (Drug/Fluorophore) N5->N6 N7 Final Bioconjugate (Triazole Linkage) N6->N7

Workflow for orthogonal bioconjugation using 1-(but-3-yn-1-yl)piperidin-4-one.

Quantitative Data: Reaction Parameters

To ensure reproducibility, it is critical to understand the kinetic and thermodynamic parameters of the involved chemistries. The table below summarizes the optimal conditions for utilizing this bifunctional linker.

Reaction TypeTarget Functional GroupReagents / CatalystsOptimal pHTemp (°C)Bond FormedHydrolytic Stability
Reductive Amination Primary Amines (Lysine)NaCNBH₃ (100 eq)6.0 – 6.54 – 25Secondary AmineVery High (Irreversible)
Oxime Ligation AlkoxyaminesAniline (100 mM)4.5 – 5.525OximeHigh (Stable at pH > 5)
CuAAC (Click) AzidesCuSO₄, THPTA, Ascorbate7.0 – 7.4251,2,3-TriazoleExtremely High

Experimental Methodologies

The following protocols are designed as self-validating systems . Each phase includes in-process quality control (QC) steps to ensure that the reaction has proceeded successfully before moving to the next stage.

Protocol A: Protein Functionalization via Reductive Amination

This step covalently attaches the 1-(but-3-yn-1-yl)piperidin-4-one linker to the surface lysines of the target protein.

Causality Note: Sodium cyanoborohydride (NaCNBH₃) is specifically chosen over sodium borohydride (NaBH₄) because NaCNBH₃ is a milder reducing agent. At pH 6.5, it selectively reduces the transient imine intermediate without reducing the unreacted ketone of the linker, preventing the formation of an unreactive alcohol byproduct.

Step-by-Step Procedure:

  • Preparation: Dissolve the target protein in 100 mM Sodium Phosphate buffer (pH 6.5) to a final concentration of 2–5 mg/mL.

  • Linker Addition: Dissolve 1-(but-3-yn-1-yl)piperidin-4-one in anhydrous DMSO. Add 50 molar equivalents of the linker to the protein solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Reduction: Add 100 molar equivalents of NaCNBH₃ (prepared fresh in water) to the reaction mixture.

  • Incubation: Incubate the mixture at room temperature (25°C) for 4–6 hours with gentle end-over-end mixing.

  • Purification: Remove excess linker and reducing agent using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

  • Self-Validation (QC): Analyze the purified alkyne-functionalized protein via Intact Mass Spectrometry (LC-MS). Calculate the Degree of Conjugation (DoC) by measuring the mass shift corresponding to the addition of the linker (+135.1 Da per linker).

Protocol B: Payload Attachment via CuAAC Click Chemistry

This step attaches an azide-functionalized payload to the terminal alkyne of the modified protein.

Causality Note: Cu(I) is highly reactive and can generate reactive oxygen species (ROS) in the presence of oxygen and ascorbate, leading to oxidative damage of histidine and methionine residues. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is utilized as a water-soluble ligand to chelate Cu(I). This chelation maintains the catalyst's active state while acting as a sacrificial reductant to protect the protein's structural integrity ().

Step-by-Step Procedure:

  • Preparation: Dilute the alkyne-functionalized protein (from Protocol A) to 1 mg/mL in PBS (pH 7.4).

  • Payload Addition: Add 3–5 molar equivalents (relative to the calculated DoC) of the Azide-Payload (e.g., Azide-Fluorophore or Azide-Drug) dissolved in DMSO.

  • Catalyst Complex Formation: In a separate microcentrifuge tube, pre-mix 1 mM CuSO₄ with 5 mM THPTA ligand (1:5 molar ratio). Incubate for 5 minutes. This pre-complexation is critical to prevent copper-induced protein precipitation.

  • Reaction Initiation: Add the CuSO₄/THPTA complex to the protein mixture. Immediately add 10 mM Sodium Ascorbate (freshly prepared in water) to initiate the reduction of Cu(II) to the active Cu(I) species.

  • Incubation: Incubate at room temperature for 1–2 hours in the dark.

  • Purification & Validation (QC): Quench the reaction by adding 5 mM EDTA to strip the copper. Purify the final bioconjugate via SEC or dialysis. Validate successful conjugation by measuring the payload-to-protein ratio (e.g., using UV-Vis spectroscopy if a fluorophore or UV-active drug was attached) and confirm the absence of aggregation via Analytical SEC (SEC-HPLC).

Application Pathway: ADC Mechanism of Action

When 1-(but-3-yn-1-yl)piperidin-4-one is used to synthesize Antibody-Drug Conjugates, the basic nature of the piperidine ring plays a secondary role in the endosomal pathway. The protonation of the piperidine ring in the acidic environment of the endosome can aid in the structural destabilization required for efficient payload release.

ADC A1 ADC Binding to Target Receptor A2 Receptor-Mediated Endocytosis A1->A2 A3 Early Endosome Formation A2->A3 A4 Lysosomal Degradation (pH 4.5 - 5.0) A3->A4 A5 Payload Release (Cleavage of Linker) A4->A5 A6 Target Inhibition (Cell Death/Apoptosis) A5->A6

Mechanism of action for ADCs synthesized via piperidin-4-one bifunctional linkers.

References

  • Suhorepec, N., Ciber, L., Grošelj, U., Petek, N., Štefane, B., Novinec, M., & Svete, J. (2025). "Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition." Molecules, 30(23), 4623.[Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). "Piperidin-4-one: the potential pharmacophore." Mini Reviews in Medicinal Chemistry, 13(4), 565-583.[Link]

  • Kim, H., et al. (2014). "Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity." PLoS One, 9(12), e114124.[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599.[Link]

Sonogashira cross-coupling reaction conditions for 1-(but-3-yn-1-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sonogashira Cross-Coupling of 1-(but-3-yn-1-yl)piperidin-4-one

A Guide for Synthetic Chemists in Pharmaceutical and Materials Science

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-catalyzed transformation is prized for its typically mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1][3][4] Its applications are vast, spanning the creation of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[1][5]

This guide provides an in-depth technical overview and detailed protocols for the Sonogashira coupling of 1-(but-3-yn-1-yl)piperidin-4-one , a versatile building block containing a reactive terminal alkyne and a piperidone core. The piperidone scaffold is a privileged structure in medicinal chemistry, and its alkynylation via the Sonogashira reaction opens a direct path to novel derivatives for drug discovery and development. We will explore the mechanistic underpinnings of the reaction, offer practical considerations specific to this substrate, and present robust protocols for both classical and copper-free conditions.

Mechanistic Rationale: A Tale of Two Cycles

The efficacy of the Sonogashira reaction stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4] Understanding these cycles is paramount for rational troubleshooting and optimization.

The Classical Copper-Co-Catalyzed Pathway

In the traditional Sonogashira reaction, a palladium(0) complex serves as the primary cross-coupling catalyst, while a copper(I) salt acts as a co-catalyst to activate the alkyne.[1]

  • Palladium Cycle:

    • Oxidative Addition: A catalytically active 14-electron Pd(0) species, often generated in situ from a Pd(II) precatalyst, reacts with the aryl/vinyl halide (Ar-X), inserting itself into the carbon-halide bond to form a square planar Pd(II) complex.[4]

    • Transmetalation: This is the crucial step where the two cycles intersect. The copper(I) acetylide, formed in the copper cycle, transfers its alkyne group to the Pd(II) center, displacing the halide. This is typically the rate-determining step.[4]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the final C(sp²)-C(sp) bond of the product (Ar-alkyne) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the terminal alkyne.[4]

    • Deprotonation: In the presence of a base (commonly an amine), the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[4] This species is now primed for transmetalation to the palladium center.

Sonogashira_Copper_Catalyzed Figure 1: Catalytic Cycles of the Copper-Co-Catalyzed Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxadd trans-Ar-Pd(II)(L)₂-X pd0->pd_oxadd Oxidative Addition (+ Ar-X) pd_trans cis-Ar-Pd(II)(L)₂-C≡CR pd_oxadd->pd_trans Transmetalation (- CuX, - 2L) pd_trans->pd0 Reductive Elimination (+ Ar-C≡CR) cu_cat Cu(I)X cu_alkyne [H-C≡CR • CuX] cu_cat->cu_alkyne + H-C≡CR cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide + Base - Base-H⁺X⁻ cu_acetylide->pd_oxadd Transfers Alkyne

Figure 1: Catalytic Cycles of the Copper-Co-Catalyzed Sonogashira Reaction
The Copper-Free Pathway

To circumvent issues associated with the copper co-catalyst, most notably the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free variants have been developed.[1][2][5] In these systems, the base plays a more direct and critical role in generating the active acetylide.

  • Oxidative Addition: This step is identical to the classical mechanism.

  • Alkyne Coordination & Deprotonation: The terminal alkyne coordinates directly to the Ar-Pd(II)-X complex. A sufficiently strong base then deprotonates the palladium-coordinated alkyne to form a palladium acetylide intermediate directly.[4]

  • Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated as before.

Sonogashira_Copper_Free Figure 2: Catalytic Cycle of the Copper-Free Sonogashira Reaction pd0 Pd(0)L₂ pd_oxadd Ar-Pd(II)(L)₂-X pd0->pd_oxadd Oxidative Addition (+ Ar-X) pd_alkyne_complex [Ar-Pd(II)(L)(H-C≡CR)-X] pd_oxadd->pd_alkyne_complex Alkyne Coordination (+ H-C≡CR, -L) pd_acetylide Ar-Pd(II)(L)-C≡CR pd_alkyne_complex->pd_acetylide Deprotonation (+ Base, - Base-H⁺X⁻) pd_acetylide->pd0 Reductive Elimination (+ Ar-C≡CR, +L)

Figure 2: Catalytic Cycle of the Copper-Free Sonogashira Reaction

Key Considerations for Coupling with 1-(but-3-yn-1-yl)piperidin-4-one

The unique structure of this substrate requires special consideration beyond a standard Sonogashira protocol.

  • The Role of the Piperidine Nitrogen: The tertiary amine within the piperidone ring is basic and can act as a ligand. This can be a double-edged sword. It may act as an internal base, but it can also coordinate to the palladium or copper centers, potentially inhibiting catalysis. Therefore, the choice and amount of external base are critical. Using a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ in a copper-free system can be an effective strategy to mitigate this.[2]

  • Preventing Homocoupling: The presence of the copper(I) catalyst under aerobic conditions can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[1] It is imperative to perform copper-catalyzed reactions under a strictly inert atmosphere (Nitrogen or Argon) to minimize this byproduct. Opting for a copper-free protocol is the most effective way to eliminate this issue entirely.[5]

  • Choice of Halide and Reaction Conditions: The reactivity of the aryl/vinyl halide partner significantly impacts the required reaction conditions. The general reactivity trend is I > Br > OTf >> Cl.[1]

    • Aryl Iodides: Are the most reactive and typically couple at room temperature or with mild heating.

    • Aryl Bromides: Are less reactive and often require higher temperatures, higher catalyst loadings, or the use of more sophisticated ligands (e.g., bulky, electron-rich phosphines) to achieve good yields.[6]

  • Solvent Selection: The substrate is moderately polar. Solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or acetonitrile are excellent choices. In many classical protocols, the amine base (e.g., triethylamine, diisopropylamine) can also serve as the solvent or co-solvent.[1][3]

Experimental Protocols

The following protocols provide robust starting points for the Sonogashira coupling of 1-(but-3-yn-1-yl)piperidin-4-one with a representative aryl halide.

Protocol 1: Classical Copper-Co-Catalyzed Coupling with an Aryl Iodide

This protocol is optimized for high reactivity and is typically performed at room temperature.

Materials:

  • 1-(but-3-yn-1-yl)piperidin-4-one (1.0 equiv)

  • Aryl Iodide (e.g., 4-Iodotoluene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the aryl iodide (1.1 equiv) followed by 1-(but-3-yn-1-yl)piperidin-4-one (1.0 equiv).

  • Via syringe, add anhydrous THF (approx. 0.2 M concentration based on the alkyne) and triethylamine (3.0 equiv).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 2-6 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Protocol 2: Copper-Free Coupling with an Aryl Bromide

This protocol is designed for less reactive aryl bromides and avoids Glaser homocoupling.

Materials:

  • 1-(but-3-yn-1-yl)piperidin-4-one (1.2 equiv)

  • Aryl Bromide (e.g., 4-Bromobenzonitrile) (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 equiv, 6 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, Ethyl Acetate, Brine, Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), Pd(OAc)₂ (0.03 equiv), PPh₃ (0.06 equiv), and K₂CO₃ (2.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Via syringe, add anhydrous DMF (approx. 0.2 M concentration based on the bromide).

  • Add 1-(but-3-yn-1-yl)piperidin-4-one (1.2 equiv) to the mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Optimization Parameters

The following table summarizes typical conditions and provides a starting point for optimization.

ParameterProtocol 1 (Cu-Catalyzed)Protocol 2 (Cu-Free)Rationale & Optimization Notes
Coupling Partner Aryl IodideAryl Bromide / TriflateMatch reactivity to conditions. Chlorides may require specialized ligands/catalysts.
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Pd(II) precatalysts are reduced in situ. Air-stable precatalysts are convenient.[7]
Ligand PPh₃ (in catalyst)PPh₃, or bulky phosphinesFor aryl bromides, more electron-rich, bulky ligands can accelerate oxidative addition.
Co-Catalyst CuI (2-5 mol%)NoneEssential for the classical pathway; its absence defines the copper-free variant.
Base Et₃N, DIPA (amine)K₂CO₃, Cs₂CO₃ (inorganic)Amine bases act as both base and solvent. Inorganic bases are ideal for copper-free systems.
Solvent THF, DMF, or AmineDMF, Acetonitrile, TolueneMust dissolve all components. DMF is excellent for higher temperatures.
Temperature Room Temp to 40 °C60 °C to 120 °CHigher temperatures are needed to activate less reactive C-Br bonds.
Typical Yield 75-95%60-85%Yields are highly substrate-dependent.

General Experimental Workflow

The overall process from setup to final product follows a standardized path in synthetic chemistry.

workflow Figure 3: General Experimental Workflow for Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Substrates, Catalysts, Base) setup Assemble Under Inert Gas (Argon / Nitrogen) reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup addition Add Solvents & Reagents setup->addition monitor Stir & Heat (if needed) Monitor by TLC / LC-MS addition->monitor quench Quench & Filter monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product (Characterize by NMR, MS) purify->product

Figure 3: General Experimental Workflow for Sonogashira Coupling

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Temperature too low (for bromides).1. Use a fresh bottle of catalyst or a different precatalyst. 2. Improve Schlenk line technique; ensure solvents are degassed. 3. Increase reaction temperature in 10-20 °C increments.
Glaser Homocoupling Oxygen contamination in a copper-catalyzed reaction.1. Rigorously degas solvents and use a high-purity inert gas. 2. Switch to a copper-free protocol.
Recovery of Starting Halide Failure of oxidative addition.For aryl bromides/chlorides, switch to a more active catalyst system (e.g., use a bulky, electron-rich phosphine ligand like XPhos or SPhos).
Complex Mixture of Products Side reactions, substrate decomposition at high temperatures.1. Lower the reaction temperature and increase reaction time. 2. Screen different bases or solvents.

Conclusion

The Sonogashira cross-coupling reaction is a highly reliable and versatile method for the alkynylation of the 1-(but-3-yn-1-yl)piperidin-4-one scaffold. By carefully selecting between copper-catalyzed and copper-free conditions, and by tuning the catalyst system, base, and solvent, researchers can efficiently synthesize a wide array of novel derivatives. The protocols and insights provided in this guide serve as a comprehensive starting point for chemists aiming to leverage this powerful reaction in their synthetic endeavors.

References

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49. (URL: [Link])

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). "A General and Efficient Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes." The Journal of Organic Chemistry, 70(1), 391-393. (URL: [Link])

  • Shafiee, M., & Ghashang, M. (2021). "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, 11(13), 7316-7341. (URL: [Link])

  • Organic Chemistry Portal. "Sonogashira Coupling." (URL: [Link])

  • Chemistry LibreTexts. "Sonogashira Coupling." (URL: [Link])

  • Banu, K., & Bodige, S. (2022). "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014." RSC Advances, 12(11), 6563-6586. (URL: [Link])

  • Tyagi, V., & Kumar, A. (2015). "Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles." Green Chemistry, 17(3), 1548-1554. (URL: [Link])

  • Chinchilla, R., & Nájera, C. (2011). "Recent advances in Sonogashira reactions." Chemical Society Reviews, 40(10), 5084-5121. (URL: [Link])

  • Wikipedia. "Sonogashira coupling." (URL: [Link])

  • Gøgsig, T. M., & Lindhardt, A. T. (2012). "The copper-free Sonogashira reaction." Topics in Current Chemistry, 309, 229-257. (URL: [Link])

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 107(3), 874-922. (URL: [Link])

  • Al-Masum, M., & Kumar, P. (2010). "Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts." The Journal of Organic Chemistry, 75(17), 5945-5953. (URL: [Link])

  • Wang, C., & Biscoe, M. R. (2024). "Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis." STAR Protocols, 5(1), 102871. (URL: [Link])

  • Hsieh, J. C., & Cheng, C. H. (2010). "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex." Molecules, 15(12), 9155-9171. (URL: [Link])

  • SciSpace. "A General Protocol for Robust Sonogashira Reactions in Micellar Medium." (URL: [Link])

  • ResearchGate. "The Sonogashira coupling reaction mechanism." (URL: [Link])

  • Gildner, P. G., & Colacot, T. J. (2018). "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl." Organic Process Research & Development, 22(10), 1369-1375. (URL: [Link])

Sources

Application Notes and Protocols: Synthesis of Piperidine-Based Pharmaceutical Intermediates from 1-(But-3-yn-1-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant number of pharmaceuticals.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic transformations of 1-(but-3-yn-1-yl)piperidin-4-one, a versatile starting material for creating a diverse range of complex piperidine-based pharmaceutical intermediates. We will explore key synthetic strategies including intramolecular cyclizations, functionalization of the alkyne and ketone moieties, and the construction of spirocyclic systems. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design.

Introduction

Piperidine derivatives are integral to numerous drug classes due to their ability to confer desirable pharmacokinetic properties and engage in critical binding interactions with biological targets.[1] The starting material, 1-(but-3-yn-1-yl)piperidin-4-one, offers a unique combination of reactive functional groups: a terminal alkyne, a secondary amine embedded within a cyclic system, and a ketone. This trifecta of reactivity allows for a multitude of synthetic manipulations, making it an ideal precursor for generating libraries of structurally diverse intermediates for drug discovery programs.

This guide will focus on several key transformations of this starting material, providing both theoretical background and detailed experimental protocols. We will cover:

  • Hydration of the Alkyne: A fundamental transformation to access β-diketone intermediates.

  • Intramolecular Cyclization: Creating fused bicyclic and spirocyclic systems.

  • Sonogashira Coupling: A powerful method for C-C bond formation and elaboration of the alkyne.

  • Click Chemistry: Utilizing the terminal alkyne for efficient and modular synthesis.

Section 1: Catalytic Hydration of the Terminal Alkyne

The conversion of the terminal alkyne in 1-(but-3-yn-1-yl)piperidin-4-one to a methyl ketone via hydration is a crucial first step in many synthetic pathways. This transformation provides a β-diketone which can then undergo a variety of subsequent reactions. While traditional methods often relied on mercury-based catalysts, modern approaches favor less toxic transition metals like gold and ruthenium.[2][3]

Mechanistic Insight: Gold-Catalyzed Hydration

Gold(I) and Gold(III) salts are highly effective catalysts for the hydration of alkynes.[4] The generally accepted mechanism involves the coordination of the gold catalyst to the alkyne, which activates it towards nucleophilic attack by water. This results in the formation of an enol intermediate, which then tautomerizes to the more stable ketone. The reaction typically proceeds with Markovnikov selectivity, yielding the methyl ketone.[2][3]

Experimental Protocol: Gold-Catalyzed Hydration

Objective: To synthesize 1-(4-oxobutyl)piperidin-4-one from 1-(but-3-yn-1-yl)piperidin-4-one.

Materials:

  • 1-(but-3-yn-1-yl)piperidin-4-one

  • Gold(III) chloride (AuCl₃)

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 1-(but-3-yn-1-yl)piperidin-4-one (1.0 eq) in anhydrous acetonitrile (0.1 M), add Gold(III) chloride (0.05 eq).

  • Add deionized water (5.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Data for Gold-Catalyzed Hydration

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)
15Acetonitrile/H₂O485
22.5Dioxane/H₂O678
35THF/H₂O582

Section 2: Intramolecular Cyclization Strategies

The strategic placement of the alkyne and ketone functionalities in 1-(but-3-yn-1-yl)piperidin-4-one allows for elegant intramolecular cyclization reactions to construct bicyclic and spirocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their rigid conformations and three-dimensional complexity.

Acid-Mediated 6-Endo-Dig Cyclization

Treatment of 1-(but-3-yn-1-yl)piperidin-4-one with a strong acid can promote an intramolecular 6-endo-dig cyclization.[1] This reaction proceeds through the formation of an enamine, which then attacks the activated alkyne, leading to the formation of a fused piperidine system. Subsequent reduction can yield the saturated bicyclic amine.[1]

Diagram 1: Proposed Mechanism for Acid-Mediated Cyclization

G A 1-(but-3-yn-1-yl)piperidin-4-one B Protonation of Ketone A->B H+ C Enamine Formation B->C Tautomerization D 6-Endo-Dig Cyclization C->D Intramolecular Attack E Iminium Ion Intermediate D->E F Fused Bicyclic Product E->F Deprotonation

Caption: Proposed mechanism of acid-mediated cyclization.

Synthesis of Spiro-Piperidines

Spirocyclic piperidines are a class of compounds with significant therapeutic potential.[5] The synthesis of spiro[piperidine-4,3'-pyrrolidine] derivatives can be achieved through a gold-catalyzed intramolecular cyclization. This transformation involves the nucleophilic attack of the enamine onto the gold-activated alkyne, followed by subsequent reaction steps to furnish the spirocyclic core.[6]

Experimental Protocol: Gold-Catalyzed Spirocyclization

Objective: To synthesize a spiro[piperidine-4,3'-pyrrolidine] derivative.

Materials:

  • 1-(but-3-yn-1-yl)piperidin-4-one

  • (JohnPhos)Au(MeCN)SbF₆ (catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Argon or Nitrogen atmosphere

  • Schlenk flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-(but-3-yn-1-yl)piperidin-4-one (1.0 eq) and anhydrous DCM (0.1 M).

  • Add the gold catalyst (0.05 eq) to the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Elaboration via Sonogashira Coupling

The terminal alkyne of 1-(but-3-yn-1-yl)piperidin-4-one is a versatile handle for introducing molecular complexity through C-C bond formation. The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[7][8]

Mechanistic Overview

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by a transmetalation step with a copper(I) acetylide (formed in situ from the terminal alkyne and the copper co-catalyst). Reductive elimination from the resulting palladium(II) intermediate yields the coupled product and regenerates the active palladium(0) catalyst.

Diagram 2: Sonogashira Coupling Workflow

G cluster_reactants Reactants cluster_catalysts Catalysts & Base A 1-(but-3-yn-1-yl)piperidin-4-one F Sonogashira Coupling Reaction A->F B Aryl/Vinyl Halide B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Base (e.g., Et₃N) E->F G Coupled Product F->G H Purification G->H I Pharmaceutical Intermediate H->I

Caption: General workflow for Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Objective: To couple 1-(but-3-yn-1-yl)piperidin-4-one with iodobenzene.

Materials:

  • 1-(but-3-yn-1-yl)piperidin-4-one

  • Iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N, anhydrous)

  • Toluene (anhydrous)

  • Argon or Nitrogen atmosphere

  • Schlenk flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-(but-3-yn-1-yl)piperidin-4-one (1.2 eq), iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous toluene (0.2 M) followed by anhydrous triethylamine (2.5 eq).

  • Stir the reaction mixture at 60 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Scope of Sonogashira Coupling Partners

Aryl HalideProductYield (%)
Iodobenzene1-(4-phenylbut-3-yn-1-yl)piperidin-4-one88
4-Iodoanisole1-(4-(4-methoxyphenyl)but-3-yn-1-yl)piperidin-4-one85
1-Bromo-4-fluorobenzene1-(4-(4-fluorophenyl)but-3-yn-1-yl)piperidin-4-one75

Section 4: "Click" Chemistry for Modular Synthesis

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach to synthesizing complex molecules.[9][10][11] The terminal alkyne of our starting material is an ideal substrate for this reaction, allowing for the facile introduction of a 1,2,3-triazole linker, a common motif in pharmaceuticals.[9][12][13]

The Power of the Triazole Linker

The 1,2,3-triazole ring formed via the CuAAC reaction is not merely a passive linker. It is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, potentially enhancing the binding affinity of the final compound to its biological target.[9]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,2,3-triazole derivative from 1-(but-3-yn-1-yl)piperidin-4-one and benzyl azide.

Materials:

  • 1-(but-3-yn-1-yl)piperidin-4-one

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 1-(but-3-yn-1-yl)piperidin-4-one (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture will typically change color.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The synthetic versatility of 1-(but-3-yn-1-yl)piperidin-4-one makes it a valuable building block in the synthesis of novel piperidine-based pharmaceutical intermediates. The protocols outlined in this application note for alkyne hydration, intramolecular cyclization, Sonogashira coupling, and click chemistry provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to rationally design and execute these transformations will undoubtedly accelerate the discovery and development of new therapeutics.

References

  • Back, T. G.; Nakajima, K. An Intramolecular Acylation Reaction of an Enamine Sulfone Derived from a Primary Amine Was Recently Exploited in the Synthesis of Pumiliotoxin C. J. Org. Chem.1998 , 63, 6566. [Link]

  • Nevado, C.; et al. Gold(I)-Catalyzed Oxidative Amination of Non-activated Alkenes. Angew. Chem. Int. Ed.2010 , 49, 9113-9117. [Link]

  • Corma, A.; et al. L-Cysteine-Catalysed Hydration of Activated Alkynes. Chem. Eur. J.2019 , 25, 1242-1246. [Link]

  • O'Hagan, D. Strategies for the Synthesis of Spiropiperidines – a Review of the Last 10 Years. Org. Biomol. Chem.2016 , 14, 6418-6428. [Link]

  • Reddy, T. J.; et al. Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Molecules2012 , 17, 8636-8685. [Link]

  • Reddy, C. R.; et al. Synthesis of 4-Pyrones by Formal Hydration of 1,3-Diynones Promoted by 1,4-Addition of Piperidine. Org. Lett.2022 , 24, 7004-7008. [Link]

  • Li, X.; et al. Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3'-pyrrolidine] and Spiro[indoline-3,3'-piperidine] Derivatives. J. Org. Chem.2023 , 88, 10543-10555. [Link]

  • Sonogashira, K. The Sonogashira Reaction. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; pp 494-527. [Link]

  • Shvartsberg, M. S.; et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2023 , 28, 1184. [Link]

  • Aponick, A.; et al. Regioselectivity in the Au-Catalyzed Hydration and Hydroalkoxylation of Alkynes. Chem. Commun.2015 , 51, 7872-7883. [Link]

  • Goel, K. K.; et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed. Pharmacol. J.2008 , 1, 1-6. [Link]

  • Ušćumlić, G. S.; et al. An Optimized Synthesis of a Key Pharmaceutical Intermediate Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. J. Serb. Chem. Soc.2002 , 67, 793-800. [Link]

  • Hintermann, L.; Labonne, A. Catalytic Hydration of Alkynes and Its Application in Synthesis. ChemInform2007 , 38. [Link]

  • Saponaro, G.; et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules2021 , 26, 3975. [Link]

  • Bailey, W. F.; et al. Cyclization of Acetylenic Alkyllithiums. J. Am. Chem. Soc.1985 , 107, 20-25. [Link]

  • Fokin, V. V.; et al. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. J. Org. Chem.2023 , 88, 8697-8706. [Link]

  • Various Authors. Piperidine Synthesis. Organic Chemistry Portal. [Link]

  • Al-Masum, M.; et al. Copper-free Sonogashira Cross-Coupling Reactions: An Overview. RSC Adv.2018 , 8, 2576-2599. [Link]

  • Banks, H. D. Piperidine Synthesis. Defense Technical Information Center, 1992 . [Link]

  • Kasımoğulları, R. The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy2021 , 41, 55-68. [Link]

  • Moses, J. E.; Moorhouse, A. D. The Growing Applications of Click Chemistry. Chem. Soc. Rev.2007 , 36, 1249-1262. [Link]

  • Various Authors. Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

  • Kamal, A.; et al. Recent Synthetic Strategies of Spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran Derivatives-a Review. RSC Adv.2023 , 13, 34796-34825. [Link]

  • Various Authors. A Recent Concept of Importance: Click Chemistry. J. Pharm. Res. Int.2023 , 35, 45-58. [Link]

  • Van der Eycken, E. V.; et al. Intramolecular Cyclization. Encyclopedia MDPI. [Link]

  • Soheili, A.; et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett.2018 , 20, 6195-6199. [Link]

  • Various Authors. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Kamal, A.; et al. Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Asian J. Org. Chem.2021 , 10, 1568-1595. [Link]

  • Various Authors. Click Chemistry in Drug Development Recent Trends and Application. Res. J. Pharm. Technol.2024 , 17, 1-7. [Link]

  • Mika, L. T.; et al. Palladium-Catalyzed Sonogashira Coupling Reactions in γ-Valerolactone-Based Ionic Liquids. Beilstein J. Org. Chem.2019 , 15, 2907-2913. [Link]

  • Jiang, X.; et al. Recent Applications of Click Chemistry in Drug Discovery. Expert Opin. Drug Discov.2019 , 14, 657-669. [Link]

  • Various Authors. Schiff’s Bases of Piperidone Derivative as Microbial Growth Inhibitors. J. Chem. Pharm. Res.2012 , 4, 2500-2503. [Link]

  • Sridharan, V.; et al. Crystal Structure of 1-(Piperidin-1-yl)butane-1,3-dione. Acta Crystallogr. Sect. E Struct. Rep. Online2011 , 67, o1028. [Link]

  • European Commission. Commission Implementing Regulation (EU) 2020/16 of 10 January 2020 on the Granting of a Union Authorisation for the Single Biocidal Product ‘1-Boc-4-piperidone’. Official Journal of the European Union. [Link]

  • Shevchuk, M.; et al. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD J. Pharm. Sci.2024 , 49, 1-10. [Link]

  • Reddy, C. R.; et al. Synthesis of Spiro[furan-2,1'-isoindolin]-3'-ones from 2-(4-Hydroxybut-1-yn-1-yl)benzonitriles and Aryl Aldehydes under the Action of Triflic Acid. J. Org. Chem.2022 , 87, 11956-11965. [Link]

  • Alvarado, C.; et al. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Catalysts2022 , 12, 827. [Link]

  • Gassama, A.; et al. Synthesis of N-Substituted Piperidines from Piperidone. J. Heterocyclic Chem.2015 , 52, 1566-1571. [Link]

  • PubChem. 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride. National Center for Biotechnology Information. [Link]

Sources

Application Note: Dual-Orthogonal Functionalization in SPPS using 1-(but-3-yn-1-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for highly modified, multifunctional peptides in drug discovery and chemical biology requires building blocks that offer orthogonal reactivity without complicating the standard Fmoc-Solid-Phase Peptide Synthesis (SPPS) workflow. 1-(but-3-yn-1-yl)piperidin-4-one is a highly versatile, bifunctional handle designed for this exact purpose. By featuring both a reactive ketone and a terminal alkyne, this molecule enables a two-step, site-specific functionalization strategy: an initial on-resin reductive amination followed by a bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

This application note provides a comprehensive, self-validating protocol for integrating this piperidone derivative into synthetic workflows, detailing the mechanistic causality behind each reagent choice to ensure high-fidelity peptide modification.

Scientific Rationale & Mechanistic Insights

Why 1-(but-3-yn-1-yl)piperidin-4-one?

Standard aldehyde-based reductive amination on primary amines often suffers from over-alkylation (dialkylation), leading to complex purification profiles. The ketone moiety of the piperidone ring is sterically and electronically less reactive than an aldehyde, ensuring strictly mono-alkylated products when reacted with an N-terminal primary amine[2]. Furthermore, the incorporation of the piperidine ring introduces a structural constraint that can enhance the proteolytic stability of the resulting peptide sequence.

The but-3-ynyl chain serves as a bioorthogonal handle. The four-carbon spacer provides critical distance from the bulky peptide backbone, minimizing steric hindrance during subsequent CuAAC "click" reactions with complex azide-functionalized cargos (e.g., fluorophores, PEG chains, or targeting ligands)[3].

Causality in Reaction Design
  • Mild Acid Catalysis (1% AcOH): Ketones require mild acidic conditions to protonate the carbonyl oxygen, increasing its electrophilicity to drive Schiff base (imine) formation.

  • Selective Reduction (NaBH₃CN): Sodium cyanoborohydride is specifically chosen over sodium borohydride because it is stable at mildly acidic pH and selectively reduces the protonated imine without reducing the unreacted ketone[2].

  • Redox Control in CuAAC: Ascorbic acid is mandatory in the click protocol to maintain copper in its catalytically active Cu(I) state, preventing oxidative homocoupling of the alkynes (Glaser coupling)[3].

Experimental Workflows

Workflow N1 1. Fmoc-SPPS (Peptide Assembly) N2 2. Fmoc Deprotection (Free N-Terminus) N1->N2 N3 3. Reductive Amination (Piperidone + NaBH3CN) N2->N3 Add 1-(but-3-yn-1-yl)piperidin-4-one (1% AcOH in DMF) N4 4. CuAAC Click Chemistry (Alkyne + Azide + Cu+) N3->N4 Add Azide-Functionalized Cargo (CuI, Ascorbic Acid, DIPEA) N5 5. TFA Cleavage & Global Deprotection N4->N5

Workflow for orthogonal peptide functionalization using 1-(but-3-yn-1-yl)piperidin-4-one.

Step-by-Step Protocols

Phase 1: On-Resin Reductive Amination

This phase covalently attaches the piperidone core to the N-terminus of the resin-bound peptide.

Materials: Resin-bound peptide (free N-terminus), 1-(but-3-yn-1-yl)piperidin-4-one, Sodium cyanoborohydride (NaBH₃CN), Glacial Acetic Acid (AcOH), DMF, DCM.

  • Resin Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 minutes, followed by DMF for 20 minutes. Ensure the N-terminal Fmoc group has been removed (20% piperidine in DMF, 2 × 10 min) and washed thoroughly (5 × DMF, 5 × DCM).

  • Imine Formation: Dissolve 5.0 equivalents (0.5 mmol) of 1-(but-3-yn-1-yl)piperidin-4-one in 3 mL of a 1% (v/v) AcOH in DMF solution. Add to the resin and agitate at room temperature for 1 hour.

  • Reduction: Add 10.0 equivalents (1.0 mmol) of NaBH₃CN directly to the reaction vessel. Agitate at room temperature for 12–16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 1 min), Methanol (to quench unreacted hydride, 3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

  • Self-Validation Check:

    • Perform a Kaiser Test : A negative result (yellow/colorless) confirms the absence of the primary amine.

    • Perform a Chloranil Test : A positive result (blue/green) confirms the successful formation of the secondary amine.

    • Microcleavage: Cleave 1 mg of resin and analyze via LC-MS. Look for a mass shift of +135.2 Da relative to the parent peptide.

Phase 2: On-Resin CuAAC Click Derivatization

This phase utilizes the newly installed terminal alkyne to attach an azide-functionalized cargo.

Materials: Azide-functionalized cargo, Copper(I) Iodide (CuI), L-Ascorbic Acid, N,N-Diisopropylethylamine (DIPEA), Sodium diethyldithiocarbamate.

  • Reagent Preparation: In a separate vial, dissolve 3.0 eq of the Azide-cargo, 1.5 eq of CuI, 2.0 eq of L-Ascorbic Acid, and 2.0 eq of DIPEA in 3 mL of degassed DMF[3].

  • Cycloaddition: Add the activated click cocktail to the resin. Agitate in the dark at room temperature for 16–24 hours.

  • Copper Scavenging (Critical Step): Copper ions strongly chelate to the peptide backbone and the newly formed triazole ring. To prevent downstream toxicity and LC-MS ion suppression, wash the resin with a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF (2 × 15 min). The solution will turn brown as copper is stripped.

  • Final Wash: Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min). Dry under vacuum.

Phase 3: Cleavage and Global Deprotection
  • Cleavage: Treat the dried resin with a standard cleavage cocktail: TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the fully functionalized peptide. Centrifuge, wash the pellet with ether, and dry prior to preparative HPLC purification.

Mechanistic Pathway

Mechanism S1 Ketone (Piperidone) + N-terminal Amine S2 Imine Intermediate (Schiff Base) S1->S2 1% AcOH (Mild Acid) S3 N-Alkyl Piperidine (Stable Linkage) S2->S3 NaBH3CN (Reduction) S4 Terminal Alkyne (Bioorthogonal Handle) S3->S4 Retains Orthogonality

Mechanistic pathway of on-resin reductive amination preserving the alkyne handle.

Quantitative Data & Optimization

The following table summarizes the optimized quantitative parameters required to achieve >90% conversion across both functionalization steps, preventing the accumulation of deletion sequences or unreacted intermediates.

Reaction ParameterPhase 1: Reductive AminationPhase 2: CuAAC Click Derivatization
Target Functional Group N-terminal Primary AmineTerminal Alkyne
Reagents & Equivalents Piperidone (5 eq), NaBH₃CN (10 eq)Azide (3 eq), CuI (1.5 eq), Ascorbic Acid (2 eq)
Catalyst / Additive 1% v/v Acetic AcidDIPEA (2 eq)
Solvent System DMFDegassed DMF or NMP
Time & Temperature 12–16 h at 25 °C16–24 h at 25 °C (in the dark)
Expected Conversion > 95% (Mono-alkylation)> 90%
Self-Validation Assay Chloranil Test (Positive)Microcleavage LC-MS

References

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science. [2]

  • An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. ACS Medicinal Chemistry Letters. [1]

  • Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry (RSC Publishing). [3]

Sources

Wittig olefination protocols for 1-(but-3-yn-1-yl)piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Wittig Olefination Protocols for 1-(but-3-yn-1-yl)piperidin-4-one Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Piperidin-4-one Olefination

The 1-(but-3-yn-1-yl)piperidin-4-one scaffold is a valuable building block in modern medicinal chemistry and drug development. The piperidine core is a privileged structure found in numerous FDA-approved drugs, conferring favorable pharmacokinetic properties. The pendant butynyl group serves as a versatile synthetic handle, enabling post-functionalization via reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, or Glaser coupling.

The C4-carbonyl group on the piperidine ring presents a key opportunity for molecular diversification. The Wittig reaction is an indispensable tool for converting this ketone into a wide array of exocyclic alkenes, thereby enabling precise control over the molecule's three-dimensional structure and biological activity.[1][2] This application note provides a detailed guide to implementing Wittig olefination protocols on this specific substrate, explaining the mechanistic rationale behind procedural choices and offering step-by-step methodologies for both non-stabilized and stabilized ylides.

Mechanistic Cornerstone: Understanding the Wittig Reaction

The Wittig reaction facilitates the formation of an alkene by reacting a phosphorus ylide (also known as a Wittig reagent) with an aldehyde or ketone.[2] The reaction's thermodynamic driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide by-product.[3]

The overall process can be broken down into two key stages:

  • Ylide Formation: A phosphonium salt is first prepared via an SN2 reaction between triphenylphosphine and an alkyl halide.[4] This salt is then deprotonated at the carbon adjacent to the phosphorus using a strong base, yielding the nucleophilic ylide.[4][5]

  • Olefination: The ylide attacks the electrophilic carbonyl carbon of the ketone. The mechanism is widely understood to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the final alkene and triphenylphosphine oxide.[4][6][7]

The stereochemical outcome of the reaction is critically dependent on the nature of the ylide.

  • Non-Stabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive. The reaction is kinetically controlled, leading predominantly to the Z-alkene.[1][7][8]

  • Stabilized Ylides: When the ylide's carbanion is stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone), it is less reactive. The initial cycloaddition becomes reversible, allowing for equilibration to a more thermodynamically stable intermediate that ultimately yields the E-alkene.[7][8]

Diagram: General Mechanism of the Wittig Reaction

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination PPh3 Ph₃P PhosphoniumSalt [Ph₃P⁺-CH₂-R]X⁻ Phosphonium Salt PPh3->PhosphoniumSalt Sₙ2 AlkylHalide R-CH₂-X AlkylHalide->PhosphoniumSalt Ylide Ph₃P=CH-R Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide2 Ph₃P=CH-R Ketone R'₂C=O Ketone/Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Alkene R'₂C=CH-R Alkene Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O Triphenylphosphine Oxide Oxaphosphetane->TPPO Ylide2->Oxaphosphetane [2+2] Cycloaddition

Caption: The Wittig reaction pathway from phosphonium salt to alkene.

Workflow for Olefination of 1-(but-3-yn-1-yl)piperidin-4-one

The application of the Wittig reaction to the target piperidin-4-one derivative is a robust method for generating exocyclic alkenes. The ketone functionality is sufficiently electrophilic to react with both stabilized and non-stabilized ylides. The N-alkyl alkyne moiety is generally inert to standard Wittig conditions, making it a compatible functional group.

Diagram: Experimental Workflow

Wittig_Workflow cluster_reagents Reagents cluster_process Process Piperidinone 1-(but-3-yn-1-yl)piperidin-4-one Reaction 2. Add Piperidinone Substrate Piperidinone->Reaction PhosphoniumSalt Phosphonium Salt (e.g., [Ph₃PCH₃]Br) YlideGen 1. Generate Ylide in situ PhosphoniumSalt->YlideGen Base Base (e.g., n-BuLi, t-BuOK) Base->YlideGen YlideGen->Reaction Ylide Solution Workup 3. Aqueous Work-up & Extraction Reaction->Workup Purification 4. Chromatography Workup->Purification Product 4-Alkylidene-1-(but-3-yn-1-yl)piperidine Purification->Product

Caption: High-level workflow for the Wittig olefination of the target ketone.

Experimental Protocols

Safety Precaution: These protocols involve strong bases (n-BuLi is pyrophoric) and anhydrous solvents. All procedures must be conducted by trained personnel in a chemical fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Methylenation with a Non-Stabilized Ylide

This protocol describes the conversion of the ketone to its corresponding exocyclic methylene derivative, a common transformation in pharmaceutical synthesis. It utilizes methyltriphenylphosphonium bromide to generate the ylide.

Materials and Reagents
  • Methyltriphenylphosphonium bromide ([Ph₃PCH₃]Br)

  • 1-(but-3-yn-1-yl)piperidin-4-one

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF (approx. 10 mL per mmol of phosphonium salt) via syringe.

    • Cool the resulting suspension to 0 °C in an ice-water bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Upon addition, the white suspension will turn into a characteristic orange-yellow solution of the ylide. Stir the solution at 0 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve 1-(but-3-yn-1-yl)piperidin-4-one (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the cold ylide solution over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.[3]

    • Combine the organic extracts and wash with brine.[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure 4-methylene-1-(but-3-yn-1-yl)piperidine.

Protocol 2: (E)-Selective Olefination with a Stabilized Ylide

This protocol installs an ethyl ester group, creating an α,β-unsaturated ester. It uses the commercially available and air-stable (carbethoxymethylene)triphenylphosphorane. Stabilized ylides are less reactive and often require heating.[5]

Materials and Reagents
  • (Carbethoxymethylene)triphenylphosphorane ([Ph₃P=CHCO₂Et])

  • 1-(but-3-yn-1-yl)piperidin-4-one

  • Anhydrous Toluene or Xylene

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-(but-3-yn-1-yl)piperidin-4-one (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 - 1.5 equivalents).

    • Add anhydrous toluene (approx. 15 mL per mmol of ketone).

  • Wittig Reaction:

    • Heat the reaction mixture to reflux (approx. 110 °C for toluene).

    • Maintain reflux for 12-24 hours. Monitor the consumption of the starting ketone by TLC. Ketones are less reactive towards stabilized ylides, often necessitating prolonged reaction times and higher temperatures.[5][9]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • The resulting crude residue can often be directly purified. Triphenylphosphine oxide has lower solubility in nonpolar solvents; adding a mixture of hexanes/ethyl acetate and filtering can remove a significant portion of it.

    • Perform flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes) to isolate the pure ethyl 2-(1-(but-3-yn-1-yl)piperidin-4-ylidene)acetate, which is expected to be predominantly the E-isomer.[7]

Data Summary and Comparison

ParameterProtocol 1 (Non-Stabilized)Protocol 2 (Stabilized)Rationale & Reference
Ylide Type Methylidenetriphenylphosphorane(Carbethoxymethylene)triphenylphosphoraneDifferent ylides lead to different functional groups and stereochemistry.
Reactivity HighModerateStabilized ylides are less nucleophilic due to resonance delocalization.[8]
Base Required Strong Base (e.g., n-BuLi)None (Ylide is stable)Non-stabilized ylides must be generated in situ from their phosphonium salts.[4][5]
Solvent THFToluene / XyleneTHF is ideal for low-temperature ylide generation; higher boiling solvents are needed for less reactive ylides.
Temperature 0 °C to Room TempReflux (≥110 °C)Higher thermal energy is required to overcome the activation barrier for less reactive stabilized ylides.[9]
Stereoselectivity Not Applicable (Methylene)Predominantly (E)-isomerThe reaction is under thermodynamic control, favoring the more stable E-alkene.[6][7]
Typical Yield 60-85%50-75%Yields can be lower with ketones due to steric hindrance and lower reactivity compared to aldehydes.

Troubleshooting and Key Insights

  • Low Yield (Protocol 1): Incomplete ylide formation is a common issue. Ensure the phosphonium salt is dry and the THF is strictly anhydrous. Verify the titer of the n-BuLi solution.

  • No Reaction (Protocol 2): The piperidin-4-one may be too sterically hindered or insufficiently reactive. Increasing the reaction time, temperature (switching to xylene), or the equivalents of ylide may improve conversion. In challenging cases, a Horner-Wadsworth-Emmons reaction is a common alternative.[5]

  • Purification Challenges: Triphenylphosphine oxide (TPPO) is the primary byproduct. It can sometimes co-elute with the product. To facilitate removal, the crude mixture can be dissolved in a minimal amount of dichloromethane and cooled; TPPO may precipitate and can be filtered off. Alternatively, converting TPPO to a water-soluble complex with MgCl₂ or ZnCl₂ has also been reported.

References

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. Retrieved from [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • Wayne's Chemistry. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Abbas, N. (2020). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. Catalysts, 10(6), 631. Retrieved from [Link]

  • Ince, J., Masson, R. L. M., & Sneddon, H. F. (1983). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Journal of Chemical Research, Synopses, (12), 324-325.
  • Heron, B. M. (1995). HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. Heterocycles, 41(10), 2357-2386.
  • Eguchi, S. (2005). Recent Progress in the Synthesis of Heterocyclic Natural Products by the Staudinger/Intramolecular aza-Wittig Reaction. ARKIVOC, 2005(ii), 98-119.
  • Wessig, P., & Müller, F. (2005). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 338(8), 382-392. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Wittig ylides in presence of piperidine. Reaction conditions. Retrieved from [Link]

  • Marsden, S. P., & McGonagle, A. E. (2008). Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis. Organic Letters, 10(13), 2885-2887. Retrieved from [Link]

  • Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Semantic Scholar. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Morin, M. A., Rohe, S., Elgindy, C., & Sherburn, M. S. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses, 97, 217-233. Retrieved from [Link]

  • Rahman, M. M., Islam, M. R., Al-Majid, A. M., & Barakat, A. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules, 29(2), 488. Retrieved from [Link]

  • St-Cyr, D. J., & Arndtsen, B. A. (2007). A New Use of Wittig-Type Reagents as 1,3-Dipolar Cycloaddition Precursors and in Pyrrole Synthesis. Journal of the American Chemical Society, 129(41), 12366-12367. Retrieved from [Link]

  • Wang, Z., et al. (2020). Copper-assisted Wittig-type olefination of aldehydes with p-toluenesulfonylmethyl isocyanide. Organic Chemistry Frontiers, 7(14), 1834-1839. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 1-(but-3-yn-1-yl)piperidin-4-one Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 1-(but-3-yn-1-yl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to help optimize reaction yields and overcome common experimental hurdles. The unique structural features of 1-(but-3-yn-1-yl)piperidin-4-one, namely the terminal alkyne and the piperidinone core, can present specific challenges. This resource provides in-depth, field-proven insights to ensure the success of your click chemistry endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the CuAAC "click" reaction?

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[1][2][] The reaction is catalyzed by a Cu(I) species, which dramatically accelerates the rate of what would otherwise be a very slow thermal cycloaddition.[4] This catalytic cycle makes the reaction robust and reliable under a wide range of conditions.[1][4]

Q2: Why is Cu(I) so critical for this reaction, and how is it typically generated?

The catalytically active species is Cu(I).[4][5] It coordinates with the terminal alkyne, significantly lowering the activation energy for the cycloaddition with the azide.[4] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4][6] Therefore, reactions are typically set up using a stable Cu(II) salt, like copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate, to generate Cu(I) in situ.[2][5][7][8]

Q3: What is the role of a ligand in CuAAC reactions?

Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems, play a crucial role in stabilizing the Cu(I) catalyst.[9][10] This stabilization prevents both oxidation to Cu(II) and disproportionation, ensuring a sufficient concentration of the active catalyst throughout the reaction.[6][10][11] The ligand can also prevent the formation of unreactive copper-acetylide aggregates.[6]

Q4: Can the piperidin-4-one moiety in my alkyne substrate interfere with the reaction?

Yes, the nitrogen atom in the piperidinone ring can potentially coordinate with the copper catalyst. This chelation could sequester the copper, making it less available to catalyze the reaction. If you observe significantly lower yields than expected with other terminal alkynes, this might be a contributing factor. Strategies to mitigate this include using a slight excess of the copper catalyst and ligand or choosing a ligand that forms a very stable complex with copper, outcompeting the piperidinone nitrogen.

Q5: Are there alternatives to copper-catalyzed click chemistry if I suspect catalyst toxicity or interference?

Absolutely. For systems sensitive to copper, or where catalyst-substrate interactions are problematic, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[12][13] This method uses a strained cyclooctyne instead of a terminal alkyne, which reacts with azides at ambient temperatures without the need for a metal catalyst.[12][13][14] Other copper-free methods include Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) and Inverse Electron-Demand Diels-Alder (IEDDA) reactions.[][12]

Troubleshooting Guide: Low to No Product Yield

Experiencing low or no yield in your click reaction with 1-(but-3-yn-1-yl)piperidin-4-one can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause.

Problem 1: Inactive Catalyst

The most common reason for a failed click reaction is an inactive or insufficient amount of the Cu(I) catalyst.

Possible Causes & Solutions:

  • Oxidation of Cu(I): Oxygen is the primary culprit in deactivating the catalyst.[6][15]

    • Solution: Ensure your reaction is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent and reaction mixture before adding the catalyst and reducing agent.[16] Maintaining the reaction under an inert atmosphere is also recommended.[16]

  • Insufficient Reducing Agent: Sodium ascorbate degrades over time, especially when in solution.

    • Solution: Always use a freshly prepared solution of sodium ascorbate.[9][16] Consider using a slight excess to counteract any dissolved oxygen.

  • Poor Ligand Performance: The ligand is essential for protecting the Cu(I) catalyst.

    • Solution: Ensure you are using the correct ligand for your solvent system (e.g., TBTA for organic solvents).[9] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[16]

Troubleshooting Workflow for Catalyst Issues

Caption: A workflow for troubleshooting catalyst-related issues in CuAAC reactions.

Problem 2: Reagent Quality and Stoichiometry

The purity and ratio of your starting materials are critical for a successful reaction.

Possible Causes & Solutions:

  • Impure Reagents: Impurities in either the 1-(but-3-yn-1-yl)piperidin-4-one or the azide partner can inhibit the catalyst or lead to side reactions.

    • Solution: Purify your starting materials using appropriate techniques like column chromatography or recrystallization.[16] Confirm purity by NMR or LC-MS.

  • Incorrect Stoichiometry: While a 1:1 ratio is theoretically required, a slight excess of one reagent can often drive the reaction to completion.

    • Solution: Try using a slight excess (e.g., 1.1 to 1.5 equivalents) of the more synthetically accessible or less valuable reagent.

  • Azide Instability: Some azides can be unstable, particularly small organic azides.

    • Solution: If you suspect azide degradation, synthesize it fresh or use a new batch from a reliable supplier.

Problem 3: Reaction Conditions

The reaction environment plays a significant role in the outcome.

Possible Causes & Solutions:

  • Inappropriate Solvent: The choice of solvent can affect reagent solubility and reaction rate.

    • Solution: Common solvents for CuAAC include DMF, DMSO, t-BuOH/water mixtures, and THF.[16][17] Ensure both your alkyne and azide are fully soluble in the chosen solvent system. If solubility is an issue with your piperidinone derivative, consider a co-solvent system.

  • Sub-optimal Temperature: While many click reactions proceed well at room temperature, some may require gentle heating.

    • Solution: If the reaction is sluggish, try increasing the temperature to 40-60 °C.[9] However, be aware that higher temperatures can promote side reactions like alkyne homocoupling (Glaser coupling).[18][19]

  • Incorrect pH or Buffer: In aqueous systems, the pH and buffer components can interfere with the reaction.

    • Solution: The optimal pH is generally around 7.[20] Avoid buffers containing high concentrations of chloride or chelating agents like Tris, which can bind to copper.[20][21] Phosphate or HEPES buffers are generally safe choices.[21]

Table 1: Recommended Reaction Parameters for Optimization

ParameterRecommended RangeNotes
CuSO₄ 1-5 mol%Higher loading may be needed if substrate chelation is suspected.
Sodium Ascorbate 5-20 mol% (or 2-5 eq. to Cu)Use a freshly prepared aqueous solution.
Ligand (TBTA/THPTA) 1-5 eq. to CuEnsure the correct ligand is used for your solvent system.
Reactant Concentration 0.01 - 0.1 MHigher concentrations generally lead to faster reactions.
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if necessary.
Solvent DMF, DMSO, t-BuOH/H₂O (1:1), THFEnsure complete solubility of all reactants.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a good starting point for optimizing your reaction with 1-(but-3-yn-1-yl)piperidin-4-one.

Materials:

  • 1-(but-3-yn-1-yl)piperidin-4-one (1.0 eq)

  • Azide partner (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.2 eq)

  • TBTA (if in organic solvent) or THPTA (if in aqueous/mixed solvent) (0.05 eq)

  • Degassed Solvent (e.g., DMF or t-BuOH/H₂O 1:1)

Procedure:

  • In a reaction vial, dissolve 1-(but-3-yn-1-yl)piperidin-4-one and the azide partner in the chosen degassed solvent.

  • In a separate vial, prepare a premix of CuSO₄ and the ligand in a small amount of solvent.

  • Add the CuSO₄/ligand premix to the reaction mixture.

  • Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to ensure it is deoxygenated.[9]

  • Prepare a fresh solution of sodium ascorbate in degassed water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.[16]

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, proceed with standard workup and purification procedures, such as extraction and column chromatography.[9]

Diagram of the CuAAC Catalytic Cycle

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I)-Ligand CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuAcetylide Cu(I)-Acetylide Intermediate CuI->CuAcetylide + Alkyne Alkyne R1-C≡CH (Piperidinone Alkyne) Alkyne->CuAcetylide Azide R2-N3 Metallocycle Copper Metallocycle Azide->Metallocycle CuAcetylide->Metallocycle + Azide Metallocycle->CuI Catalyst Regeneration TriazoleProduct 1,2,3-Triazole Product Metallocycle->TriazoleProduct Cyclization & Protonolysis

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]

  • Jena Bioscience. (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • University of Houston. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. UH Institutional Repository. Retrieved from [Link]

  • RSC Publishing. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). Retrieved from [Link]

  • Zhou, Z., & Fahrni, C. J. (2010). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. PMC. Retrieved from [Link]

  • Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Jiang, H., & Chen, Y. (2014). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. Retrieved from [Link]

  • ACS Publications. (2010, September 29). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction | Organic Letters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2024, April 11). Oxygen Coordination Promotes Single-Atom Cu(II)-Catalyzed Azide–Alkyne Click Chemistry without Reducing Agents. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Fascinating Aspects of the CuAAC Click Reaction | Request PDF. Retrieved from [Link]

  • ResearchGate. (2021, November 20). Why is the efficiency of my CuAAC click chemistry so low?. Retrieved from [Link]

  • MDPI. (2023, March 2). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hein, C. D., & Liu, X. M. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. Retrieved from [Link]

  • Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Jena Bioscience. (2014, March 6). Overview Click Chemistry background information. Retrieved from [Link]

  • De, S. (2012). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. Retrieved from [Link]

  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Click Chemistry: Mechanistic and Synthetic Perspectives. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 1-(But-3-yn-1-yl)piperidin-4-one Reductive Amination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the reductive amination of 1-(but-3-yn-1-yl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the reductive amination of 1-(but-3-yn-1-yl)piperidin-4-one, providing potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in this reductive amination can stem from several factors, primarily inefficient imine or iminium ion formation, suboptimal reducing agent activity, or competing side reactions.[1]

Troubleshooting Steps:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation of the amine with the piperidin-4-one is a critical equilibrium step.[2][3]

    • Water Removal: The formation of the imine generates water, which can shift the equilibrium back towards the starting materials.[2] The use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can effectively remove water and drive the reaction forward.[1]

    • Acid Catalysis: The reaction is catalyzed by mild acid, which protonates the carbonyl oxygen, making it more electrophilic for the amine to attack.[4][5] A catalytic amount of a weak acid like acetic acid is often employed.[6][7][8] However, the pH must be carefully controlled; a pH that is too low (typically below 4) will protonate the amine, rendering it non-nucleophilic.[1][4] The optimal pH range is generally between 4 and 6.[1]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a preferred reagent for one-pot reductive aminations as it is milder and more selective for the iminium ion over the ketone.[4][7][9][10] It is sensitive to water, so ensure anhydrous conditions are maintained.[11][12]

    • Sodium Cyanoborohydride (NaBH₃CN): While effective and less sensitive to moisture, it is highly toxic.[4][6][11]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone.[4][11] If using NaBH₄, it is best to first allow for complete imine formation before adding the reducing agent in a stepwise process.[6][8][11]

  • Reaction Time and Temperature: Some reactions, especially with sterically hindered substrates, may require longer reaction times or gentle heating to proceed to completion.[1]

Q2: I'm observing the formation of a significant amount of the alcohol byproduct from the reduction of the piperidin-4-one starting material. How can I minimize this?

The formation of the corresponding alcohol is a common side reaction, particularly when using less selective reducing agents.

Solutions:

  • Choice of Reducing Agent: As mentioned, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of the iminium ion in the presence of the ketone, making it the ideal choice to minimize alcohol formation.[7][9][10]

  • One-Pot vs. Stepwise Procedure: If alcohol formation persists, consider a two-step procedure. First, form the imine by stirring the 1-(but-3-yn-1-yl)piperidin-4-one and the amine with a dehydrating agent. Monitor the reaction by TLC or LC-MS until the ketone is consumed. Then, add the reducing agent to reduce the isolated or in-situ generated imine.[6][8]

  • Solvent Choice: The solvent can influence the relative rates of imine formation and ketone reduction. Aprotic solvents are generally preferred with NaBH(OAc)₃.[7][8][11]

Q3: My reaction is sluggish and not going to completion, even after an extended period. What adjustments can I make?

A stalled reaction can often be attributed to issues with reaction kinetics or equilibrium.

Recommendations:

  • Increase Reactant Concentration: Running the reaction at a higher concentration can sometimes increase the rate of the bimolecular condensation step.

  • Temperature Adjustment: Gently heating the reaction mixture can provide the necessary activation energy to overcome kinetic barriers.[1] However, be mindful of the potential for side reactions at elevated temperatures.

  • Catalyst Loading: If using an acid catalyst, ensure the appropriate amount is present. For sluggish reactions, a slight increase in the catalyst loading may be beneficial, while still maintaining the optimal pH range.

Q4: I am having difficulty with the work-up and purification. Are there any specific tips for this compound?

The basic nature of the piperidine product can sometimes complicate extraction and purification.

Work-up and Purification Strategy:

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and decompose the borohydride reagent.

  • Extraction: Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.[12] If emulsions form, adding brine (saturated NaCl solution) can help to break them.

  • Acid-Base Extraction: To purify the amine from non-basic impurities, you can perform an acid-base extraction. Extract the organic layer with dilute aqueous HCl to protonate the amine, transferring it to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, basify the aqueous layer with NaOH and extract the purified amine back into an organic solvent.

  • Chromatography: If further purification is needed, column chromatography on silica gel can be employed. A common eluent system is a gradient of methanol in dichloromethane, often with a small percentage (e.g., 1%) of triethylamine or ammonium hydroxide to prevent the amine from streaking on the acidic silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reductive amination of 1-(but-3-yn-1-yl)piperidin-4-one?

The choice of solvent is critical and depends on the reducing agent being used.

  • For Sodium Triacetoxyborohydride (NaBH(OAc)₃): Anhydrous aprotic solvents are generally preferred.

    • 1,2-Dichloroethane (DCE): Often cited as the solvent of choice, as reactions are typically faster in DCE.[7][8]

    • Dichloromethane (DCM): A common and effective alternative to DCE.[12][13]

    • Tetrahydrofuran (THF): Another suitable aprotic solvent, though reactions may be slower compared to chlorinated solvents.[7][8][11]

    • Acetonitrile (ACN): Can also be used in some cases.[7][8]

  • For Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN): Protic solvents are commonly used.

    • Methanol (MeOH): A standard solvent for reactions with these reducing agents.[6][11] It has been found to facilitate rapid imine formation.[6]

    • Ethanol (EtOH): Also a suitable protic solvent.[11][12]

Caution with Alcohols: When using catalytic hydrogenation (e.g., H₂/Pd), be cautious with alcohol solvents, as they can be oxidized to aldehydes/ketones and participate in the reaction, leading to impurities.[13]

Q2: Why is a one-pot reductive amination procedure often preferred?

A one-pot, or direct, reductive amination involves mixing the ketone, amine, and reducing agent together in a single reaction vessel.[3][9] This approach is often favored for its efficiency and simplicity, as it eliminates the need to isolate the intermediate imine.[9] This is particularly advantageous when using a selective reducing agent like NaBH(OAc)₃ that will not significantly reduce the starting ketone.[7][9]

Q3: Can I use an amine salt directly in the reaction?

Using an amine salt (e.g., an HCl salt) directly can be problematic as the free amine is required to act as a nucleophile. If you are starting with an amine salt, you will need to add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to liberate the free amine in situ. Typically, at least one equivalent of base is required to neutralize the salt, and an additional catalytic amount may be needed depending on the specific reaction conditions.

Q4: How does the alkyne functionality in 1-(but-3-yn-1-yl)piperidin-4-one affect the reaction?

The terminal alkyne is generally a robust functional group and is not typically reduced by common reductive amination reagents like NaBH(OAc)₃, NaBH₃CN, or NaBH₄ under standard conditions.[7][8] However, if you are considering catalytic hydrogenation as the reduction method, the alkyne will likely be reduced. Therefore, for this specific substrate, hydride-based reducing agents are the preferred choice to preserve the alkyne moiety.

Data Summary and Protocols

Table 1: Comparison of Common Solvent and Reducing Agent Combinations
Reducing AgentRecommended SolventsKey AdvantagesPotential Issues
NaBH(OAc)₃ DCE, DCM, THF[7][8][11]High selectivity for iminium ions, mild conditions, good for one-pot procedures.[7][9][10]Moisture sensitive.[11][12]
NaBH₃CN Methanol, Ethanol[11]Selective for iminium ions, not water-sensitive.[4][6][12]Highly toxic byproducts.[4][6]
NaBH₄ Methanol, Ethanol[11]Inexpensive, readily available.Can reduce the starting ketone, often requires a two-step process.[4][11]
Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol provides a general guideline and may require optimization for specific amines.

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(but-3-yn-1-yl)piperidin-4-one (1.0 equiv.) and the desired amine (1.0-1.2 equiv.).

  • Solvent Addition: Dissolve the reactants in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Acid Catalyst (Optional): If the amine is weakly nucleophilic, add a catalytic amount of glacial acetic acid (0.1-1.0 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[12]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to control any initial exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as necessary via column chromatography or acid-base extraction.[1]

Visualizing the Process

Reductive Amination Workflow

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Ketone 1-(but-3-yn-1-yl)piperidin-4-one Mix Mix in Aprotic Solvent (e.g., DCE, DCM) Ketone->Mix Amine Primary or Secondary Amine Amine->Mix Acid Add Catalytic Acid (e.g., Acetic Acid) Mix->Acid Optional Imine Imine/Iminium Ion Formation (in situ) Acid->Imine Reduce Add NaBH(OAc)₃ Imine->Reduce Quench Aqueous Quench (e.g., NaHCO₃) Reduce->Quench Reaction Complete Extract Organic Extraction Quench->Extract Purify Purification (Chromatography or Acid-Base Extraction) Extract->Purify Product Final Amine Product Purify->Product

Caption: General workflow for the one-pot reductive amination.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Incomplete Reaction? CheckImine Check Imine Formation (TLC, NMR) Start->CheckImine Yes AlcoholByproduct Significant Alcohol Byproduct? Start->AlcoholByproduct No, but... ActionImine Add Dehydrating Agent (e.g., Mol. Sieves) or Catalytic Acid CheckImine->ActionImine Imine formation is slow or incomplete CheckReducer Evaluate Reducing Agent and Conditions CheckImine->CheckReducer Imine forms readily Success Improved Yield ActionImine->Success ActionReducer Use Anhydrous Solvent with NaBH(OAc)₃ CheckReducer->ActionReducer Suboptimal conditions CheckKinetics Consider Reaction Kinetics CheckReducer->CheckKinetics Conditions are optimal ActionReducer->Success ActionKinetics Increase Temperature or Concentration CheckKinetics->ActionKinetics Reaction is sluggish ActionKinetics->Success ActionAlcohol Switch to NaBH(OAc)₃ or Perform Stepwise Reaction AlcoholByproduct->ActionAlcohol Yes ActionAlcohol->Success

Caption: Decision tree for troubleshooting common issues.

References

  • Royal Society of Chemistry. (2018, October 30). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. Retrieved from [Link]

  • WordPress. (2026, March 4). Specific solvent issues with Reductive Amination/Alkylation. WordPress. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Harvard University. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. Retrieved from [Link]

  • ACS Publications. (2015, April 7). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2021, February 19). Trimethyl Borate-Catalyzed, Solvent-Free Reductive Amination. ACS Publications. Retrieved from [Link]

  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Reddit. Retrieved from [Link]

  • BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. BioMed Pharma Journal. Retrieved from [Link]

  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Retrieved from [Link]

  • Springer. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Springer. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Retrieved from [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • ChemRxiv. (2020, August 23). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcysteine Peptide Crypto-Thioesters. ChemRxiv. Retrieved from [Link]

Sources

preventing terminal alkyne degradation during 1-(but-3-yn-1-yl)piperidin-4-one storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 1-(but-3-yn-1-yl)piperidin-4-one . This bifunctional molecule presents unique storage challenges because it contains both a highly reactive terminal alkyne and a basic tertiary amine (the piperidine ring). This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols for long-term compound integrity.

Part 1: Mechanistic Diagnostics & FAQs

Q1: Why does my 1-(but-3-yn-1-yl)piperidin-4-one degrade so quickly at room temperature compared to other alkynes?

A1: The rapid degradation is a result of autocatalysis . The molecule contains a basic piperidine nitrogen that acts as an internal catalyst. Terminal alkynes are susceptible to base-catalyzed isomerization, often shifting the triple bond to form an allene or an internal alkyne (a pathway related to the alkyne zipper reaction)[1]. Because the base is built into the molecule itself, storing the compound as a neat free base at room temperature allows intermolecular deprotonation and tautomerization to occur continuously[2].

Q2: I am seeing a higher molecular weight impurity in my LC-MS. What is it, and how did it form?

A2: You are likely observing the Glaser homocoupling dimer (a 1,3-diyne). Terminal alkynes are highly prone to oxidative dimerization when exposed to atmospheric oxygen and trace metals (particularly copper, which can be introduced via metal spatulas or residual synthetic catalysts)[3]. The basic piperidine ring exacerbates this by coordinating with trace metals, pulling them into proximity with the alkyne and accelerating the oxidative coupling[4].

Q3: How does converting the compound to a hydrochloride (HCl) salt prevent degradation?

A3: Salt formation is a self-validating stabilization system. By treating the free base with HCl, you protonate the piperidine nitrogen, converting it into an ammonium cation. This achieves two critical stabilizing effects:

  • Quenching Basicity: The nitrogen lone pair is locked, completely shutting down the base-catalyzed allene isomerization pathway[1].

  • Disrupting Metal Coordination: The protonated amine can no longer act as a ligand for trace metals, drastically reducing the kinetics of Glaser homocoupling[4].

Part 2: Visualizing Degradation and Stabilization

The following diagram illustrates the dual degradation pathways threatening the free base, driven by environmental factors and the molecule's own structural features.

Degradation A 1-(but-3-yn-1-yl)piperidin-4-one (Free Base) B Glaser Homocoupling (1,3-Diyne Dimer) A->B Oxidation C Base-Catalyzed Isomerization (Allene Tautomer) A->C Tautomerization D Trace Metals (Cu) + O2 D->B Catalyzes E Basic Piperidine Nitrogen E->C Autocatalyzes

Mechanisms of 1-(but-3-yn-1-yl)piperidin-4-one degradation via oxidation and base catalysis.

Part 3: Quantitative Stability Data

To highlight the causality between storage conditions and compound half-life, the following table summarizes quantitative stability metrics. Storing the free base under ambient conditions leads to rapid degradation, whereas salt formation combined with inert atmospheric conditions ensures long-term integrity[5].

Chemical FormAtmosphereTemperatureEstimated Shelf LifePrimary Degradant Observed
Free Base (Neat) Air25°C< 1 WeekGlaser Dimer, Allene
Free Base (Neat) Argon-20°C1–2 MonthsAllene (Autocatalyzed)
HCl Salt (Solid) Air25°C~6 MonthsMinor Oxidation Products
HCl Salt (Solid) Argon-20°C> 2 Years None (Stable)

Part 4: Standard Operating Procedures (SOPs)

To ensure maximum trustworthiness in your workflows, follow these step-by-step methodologies to stabilize and store the compound.

SOP A: Conversion to the Hydrochloride (HCl) Salt

This protocol converts the unstable liquid/oil free base into a highly stable, crystalline solid.

  • Dissolution: Dissolve 1.0 g of freshly purified 1-(but-3-yn-1-yl)piperidin-4-one (free base) in 15 mL of anhydrous diethyl ether (or dichloromethane if solubility is poor) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir magnetically under an argon atmosphere.

  • Acidification: Slowly add 1.05 equivalents of 1M HCl in diethyl ether dropwise over 10 minutes. Causality note: Dropwise addition prevents localized exothermic heating, which could trigger ketone condensation.

  • Validation: A white precipitate (the HCl salt) should form immediately. Check the pH of the supernatant with pH paper to ensure it is slightly acidic (pH ~3-4), validating that all free base has been consumed.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a stream of argon (to prevent moisture absorption, as amine salts can be hygroscopic).

  • Washing & Drying: Wash the filter cake with 5 mL of cold, anhydrous diethyl ether. Transfer the solid to a Schlenk flask and dry under high vacuum (≤ 0.1 mbar) for 4 hours to remove residual solvent and oxygen.

Stabilization S1 1. Dissolve Free Base in Anhydrous Et2O S2 2. Add 1M HCl in Ether (Dropwise at 0°C) S1->S2 S3 3. Filter & Wash Precipitated Salt S2->S3 S4 4. Dry under Vacuum (Remove Residual O2) S3->S4 S5 5. Store at -20°C under Argon Gas S4->S5

Step-by-step workflow for converting the free base to a stable HCl salt for long-term storage.

SOP B: Anaerobic Aliquoting and Storage

If the compound must be stored as a free base for immediate downstream use, follow this protocol to mitigate Glaser coupling.

  • Purification: Ensure the compound is freshly purified via column chromatography to remove any trace metal catalysts from prior synthetic steps[3].

  • Solvent Dilution (Optional but Recommended): Dilute the free base in a non-protic, non-basic solvent (e.g., anhydrous toluene or THF) to a known molarity. Causality note: Dilution reduces the intermolecular collision rate between the basic piperidine nitrogen and the terminal alkyne, slowing down autocatalytic isomerization.

  • Aliquoting: Transfer the solution into amber-glass vials (to prevent photo-oxidation) using non-metallic tools (e.g., glass pipettes or PTFE spatulas) to avoid introducing trace copper or iron[4].

  • Argon Backfilling: Seal the vials with a septum cap. Insert a bleed needle and an argon line. Purge the headspace with ultra-high-purity Argon for 3 minutes to displace all oxygen.

  • Storage: Store the vials immediately at -20°C or -80°C.

References

  • Wikipedia. "Alkyne zipper reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Institutes of Health (NIH). "Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study." PMC. Available at:[Link]

  • MDPI. "The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry." Molecules. Available at:[Link]

Sources

column chromatography purification techniques for 1-(but-3-yn-1-yl)piperidin-4-one reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-(but-3-yn-1-yl)piperidin-4-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally related piperidone scaffolds. We will move beyond rote protocols to explain the chemical principles behind common purification challenges and provide robust, field-tested solutions.

The unique structure of 1-(but-3-yn-1-yl)piperidin-4-one, which features a basic tertiary amine, a polar ketone, and a terminal alkyne, presents specific challenges for purification via silica gel chromatography. The primary issue stems from the interaction between the basic piperidine nitrogen and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This can lead to a host of problems, including poor peak shape, low recovery, and even on-column degradation. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the column chromatography of 1-(but-3-yn-1-yl)piperidin-4-one reaction mixtures.

Question 1: My compound is exhibiting severe peak tailing or streaking on the column, leading to poor separation and mixed fractions. What is happening and how do I fix it?

Answer: This is the most common issue when purifying basic amines on silica gel. The tailing is a direct result of the strong, non-linear interaction between the basic lone pair of electrons on the piperidine nitrogen and the acidic silanol groups on the silica surface.[1] This strong binding causes a portion of the molecules to lag behind the main band, resulting in a "tail."

Solutions:

  • Mobile Phase Modification (Recommended First Step): The most effective and widely used solution is to add a small amount of a basic modifier to your eluent. This additive acts as a competitive binder to the acidic silica sites, effectively "masking" them from your target compound.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Start with 1% and adjust as needed.[1][2] This is typically sufficient for most piperidine derivatives.

    • Ammonia in Methanol: For very strong binding, a 7N solution of ammonia in methanol can be used as a polar solvent component or additive (e.g., 1-2% in your mobile phase).[1][3]

  • Stationary Phase Modification: If mobile phase additives are insufficient or undesirable for downstream applications, consider altering the stationary phase.

    • Deactivated Silica Gel: You can pre-treat, or "deactivate," the silica gel by flushing the packed column with a solvent mixture containing a high concentration of TEA (e.g., 5-10%) before loading your sample.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[1] Use basic or neutral alumina to avoid potential degradation of acid-sensitive functional groups. TLC analysis should be performed on alumina plates to determine the appropriate solvent system.

Question 2: My product yield is very low, or the compound appears to be irreversibly stuck on the column. What's the cause?

Answer: This is an extreme case of the interaction described in Question 1. The binding of your basic compound to the acidic silica is so strong that the mobile phase cannot effectively elute it, leading to irreversible adsorption and significant loss of material.

Solutions:

  • Proactive Mobile Phase Modification: This issue can be prevented by performing a thorough TLC analysis before running the column. Spot your crude material on a TLC plate and develop it in your chosen solvent system both with and without 1% TEA. If the spot remains at the baseline without TEA but moves to a reasonable Rf with TEA, you have identified strong binding and must use a modifier in your column.

  • Use a More Polar, Modified Eluent: If the compound is already on the column, attempt to salvage it by flushing the column with a much more polar solvent system containing a basic modifier, such as 5-10% Methanol in Dichloromethane with 2% TEA.

  • Switch to an Alternative Stationary Phase: For future purifications of this compound, switch to neutral alumina or consider reverse-phase chromatography.

Question 3: I'm struggling to separate my product from a closely eluting impurity. How can I improve the resolution?

Answer: Achieving good resolution between compounds with similar polarities requires careful optimization of chromatographic conditions to exploit subtle differences in their structure.

Solutions:

  • Optimize the Solvent System: Do not rely solely on the standard Hexane/Ethyl Acetate system. Experiment with different solvent systems that offer different selectivities.

    • Dichloromethane (DCM) / Methanol (MeOH): This is an excellent alternative for moderately polar compounds and is often used for purifying piperidine derivatives.[2][4]

    • Toluene / Acetone: This system offers different selectivity due to the aromaticity of toluene and can sometimes resolve impurities that co-elute in other systems.

  • Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a slow, shallow gradient. A gradual increase in the percentage of the more polar solvent can effectively separate compounds with very close Rf values.[5]

  • Improve Column Efficiency:

    • Sample Loading: Ensure you are not overloading the column. As a general rule, the sample load should be 1-2% of the mass of the silica gel for difficult separations.[6]

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, use dry loading. Dissolve the crude product in a solvent like DCM, add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. This powder can then be carefully added to the top of the column, resulting in a very narrow starting band and improved separation.[1][6]

Question 4: I suspect my product is degrading on the column. Is this possible?

Answer: Yes, degradation on silica gel is possible, especially for molecules with acid-sensitive functional groups. While the piperidone ring is generally stable, the terminal alkyne could potentially be affected by the acidic environment of the silica. Furthermore, some piperidone derivatives can be unstable under acidic or oxidative conditions.[7][8]

Solutions:

  • Use Neutralized Media: Employ neutral silica gel or, preferably, basic alumina as the stationary phase.

  • Add a Basic Modifier: The addition of triethylamine not only improves peak shape but also neutralizes the silica surface, reducing the risk of acid-catalyzed degradation.

  • Work Quickly: Do not let the purified compound sit in solution for extended periods. Combine pure fractions and remove the solvent as soon as possible.

  • Consider Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), avoiding the acidic environment of silica gel.[9]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting common purification problems.

G cluster_troubleshooting Troubleshooting start Crude Mixture Purification tlc TLC Analysis (with & without 1% TEA) start->tlc column Run Column Chromatography tlc->column eval Evaluate Fractions column->eval tailing Problem: Peak Tailing / Streaking eval->tailing Tailing Peaks low_yield Problem: Low Yield / No Elution eval->low_yield Low Yield poor_sep Problem: Poor Separation eval->poor_sep Co-elution success Pure Product Isolated eval->success Good Separation & Yield sol_tailing Solution: - Add 1-2% TEA to Eluent - Use Alumina Stationary Phase tailing->sol_tailing sol_yield Solution: - Use Basic Modifier - Switch to Alumina or C18 low_yield->sol_yield sol_sep Solution: - Try DCM/MeOH Solvent System - Use Shallow Gradient - Dry Load Sample poor_sep->sol_sep sol_tailing->column Re-run sol_yield->column Re-run sol_sep->column Re-run

Caption: A decision-tree for troubleshooting column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for purifying 1-(but-3-yn-1-yl)piperidin-4-one on silica gel? A good starting point is to test solvent systems of varying polarity using Thin Layer Chromatography (TLC).[6] Always add ~1% triethylamine (TEA) to your test systems to account for the basicity of the piperidine ring.[1][2] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for your target compound.[1]

Recommended Starting Solvent Systems for TLC Analysis
System 1 (Lower to Medium Polarity)
Solvents: Hexanes / Ethyl Acetate + 1% TEA
Typical Gradient: Start with 10% Ethyl Acetate and increase to 50%
System 2 (Medium to Higher Polarity)
Solvents: Dichloromethane (DCM) / Methanol (MeOH) + 1% TEA
Typical Gradient: Start with 1% Methanol and increase to 10%

Q2: What are the potential impurities I should be looking for? Impurities will be specific to your synthetic route. However, common impurities in reactions forming N-substituted piperidones include:

  • Unreacted Starting Materials: Piperidin-4-one and the butynylating agent (e.g., 4-bromo-1-butyne).

  • Side-Products: Depending on the reaction conditions, side-products from self-condensation of piperidin-4-one or other base-mediated side reactions could be present.[10]

Q3: How should I load my sample onto the column: wet or dry loading? Both methods can be effective.

  • Wet Loading: The sample is dissolved in a minimal amount of the initial, low-polarity mobile phase and carefully loaded onto the column. This is simpler if the sample is readily soluble.

  • Dry Loading: This method is highly recommended if your compound has poor solubility in the starting eluent or for very difficult separations.[6] It ensures a narrow, concentrated starting band, which maximizes separation efficiency.

Q4: How can I visualize my compound on a TLC plate? 1-(but-3-yn-1-yl)piperidin-4-one lacks a strong chromophore, so UV visualization may be weak. Staining is more reliable:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the alkyne triple bond, appearing as a yellow spot on a purple background.

  • Iodine Chamber: A general stain that visualizes most organic compounds as temporary brown spots.[11]

  • Ninhydrin Stain: While your target is a tertiary amine, this stain is very useful for detecting any primary or secondary amine starting materials or impurities, which will appear as colored spots upon heating.[2][6]

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Selection using TLC
  • Prepare Stock Solution: Dissolve a small amount (1-2 mg) of your crude reaction mixture in a suitable solvent (e.g., 0.5 mL of Dichloromethane or Ethyl Acetate).

  • Prepare Eluent Jars: Prepare several small TLC chambers or beakers with filter paper. Fill them with different solvent mixtures (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex) each containing 1% TEA.

  • Spot the TLC Plate: Using a capillary tube, carefully spot your crude stock solution onto a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the prepared chambers and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots using a KMnO₄ stain.

  • Analyze: Identify the solvent system that places your desired product spot at an Rf value between 0.2 and 0.4. This will be the starting elution condition for your column.[2]

Protocol 2: General Purification Workflow

The following diagram illustrates the standard workflow for the purification process.

G crude Crude Reaction Mixture tlc 1. TLC Analysis (Select Mobile Phase, Rf ~0.25) crude->tlc packing 2. Column Packing (Slurry pack silica in non-polar solvent) tlc->packing loading 3. Sample Loading (Dry load for best resolution) packing->loading elution 4. Elution (Start with TLC-determined solvent, gradually increase polarity) loading->elution fractions 5. Fraction Collection & Analysis (Monitor by TLC) elution->fractions combine 6. Combine Pure Fractions fractions->combine evap 7. Solvent Evaporation (Rotary Evaporation) combine->evap product Pure 1-(but-3-yn-1-yl)piperidin-4-one evap->product

Caption: Standard workflow for column chromatography purification.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. Available from: [Link]

  • Agilent. (n.d.). Troubleshooting Guide. Agilent Technologies. Available from: [Link]

  • Pace, G. (2017). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community, University of Southern Mississippi. Available from: [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex. Available from: [Link]

  • Vidal-Gómez, J., et al. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4846–4851. Available from: [Link]

  • Foucault, A. P., & Chevolot, L. (2017). Separation and Purification with a Liquid Stationary Phase. Molecules, 22(10), 1721. Available from: [Link]

  • Ramana, M. V., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Available from: [Link]

  • HALO. (2023). LC Chromatography Troubleshooting Guide. Advanced Materials Technology. Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Narang, V. S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Available from: [Link]

  • Narang, V. S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical and Biomedical Analysis, 131, 348-357. Available from: [Link]

  • Wang, Y., et al. (2016). Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1640–1643. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Piperidone on Newcrom R1 HPLC column. Available from: [Link]

  • Reddit. (2025). Purification of THP protected compound. r/Chempros. Available from: [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]

Sources

minimizing ketone side reactions in 1-(but-3-yn-1-yl)piperidin-4-one functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Functionalizing bifunctional molecules like 1-(but-3-yn-1-yl)piperidin-4-one requires precise chemoselectivity. The molecule presents a highly reactive terminal alkyne alongside a piperidin-4-one moiety, which is notoriously prone to side reactions under basic or nucleophilic conditions. This guide provides field-proven troubleshooting strategies, quantitative benchmarks, and self-validating protocols to ensure the integrity of your ketone during alkyne functionalization.

Part 1: Frequently Asked Questions (FAQs) & Diagnostics

Q: Why does my reaction mixture turn into a dark, intractable tar during Sonogashira coupling with this specific piperidone? A: This is the classic signature of a base-catalyzed aldol condensation[1]. Piperidin-4-one derivatives possess highly acidic α -protons. When exposed to primary or secondary amines (like piperidine or diethylamine) commonly used as both base and solvent in traditional Sonogashira protocols, the ketone rapidly enolizes. Ketone enolates are excellent nucleophiles, making unprotected piperidones highly susceptible to self-condensation[2]. To minimize this, you must decouple the base's role as a proton scavenger from its enolizing potential by using sterically hindered tertiary amines (e.g., DIPEA) or mild inorganic bases.

Q: Can I perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) without protecting the ketone? A: Yes. CuAAC ("click" chemistry) is inherently milder and highly chemoselective. However, if you are using amine-based ligands like PMDETA, prolonged heating above 40 °C can still induce minor aldol side reactions due to the localized basicity of the ligand. By running the reaction at room temperature in a biphasic solvent system (e.g., t -BuOH/H 2​ O), the ketone remains completely intact while the terminal alkyne quantitatively converts to the triazole.

Q: If I must use strong bases (e.g., for alkyne deprotonation/alkylation), what is the most robust protection strategy? A: You must mask the ketone as a cyclic ketal (acetal)[3]. The standard approach is forming a 1,4-dioxa-8-azaspiro[4.5]decane derivative using ethylene glycol and a catalytic amount of p -toluenesulfonic acid ( p TSA). This completely abolishes the electrophilicity of the C4 position and removes the acidity of the α -protons, allowing you to use strong bases like n -BuLi or LDA on the terminal alkyne without degrading the ring.

Part 2: Mechanistic & Workflow Visualizations

MechanisticPathway SM 1-(but-3-yn-1-yl)piperidin-4-one (Reactive Ketone + Terminal Alkyne) Sub1 Mild Base (DIPEA) Pd/Cu Catalysis SM->Sub1 Controlled Conditions Sub2 Strong/Un-hindered Base (e.g., NaOH, Piperidine) SM->Sub2 Uncontrolled Conditions Prod1 Chemoselective Coupling (Ketone Intact) Sub1->Prod1 Prod2 Enolate Formation & Aldol Condensation Sub2->Prod2

Mechanistic divergence: chemoselective alkyne coupling vs. base-catalyzed ketone aldol condensation.

DecisionTree Start Assess Alkyne Functionalization Conditions Branch1 Organometallics / Strong Bases (n-BuLi, Grignard, Reflux) Start->Branch1 Branch2 Transition Metal Catalysis (CuAAC, Sonogashira at RT) Start->Branch2 Protect Ketal Protection (Ethylene Glycol, pTSA) Branch1->Protect Direct Direct Functionalization (Use DIPEA or K2CO3) Branch2->Direct Proceed1 Deprotect (HCl/H2O) Post-Reaction Protect->Proceed1 Proceed2 Purify Final Product Direct->Proceed2

Decision matrix for implementing ketone protection prior to alkyne functionalization.

Part 3: Quantitative Benchmarking & Troubleshooting

To emphasize the causality of base selection, the following table summarizes the quantitative impact of various bases on the Sonogashira coupling of 1-(but-3-yn-1-yl)piperidin-4-one with a standard aryl iodide (1.0 equiv), highlighting the tolerance of the ketone under specific conditions[4].

Table 1: Base Selection Impact on Ketone Survival (Standardized at 50 °C, 12 h)
Base UsedpKa (Conjugate Acid)Steric BulkAlkyne Conversion (%)Ketone Survival (%)Primary Side Reaction
Piperidine11.2Low>95%<10%Severe Aldol Condensation
Triethylamine (TEA)10.7Medium88%65%Moderate Aldol Oligomerization
N,N -Diisopropylethylamine (DIPEA)10.5High92%>90%Minimal (Trace Enolization)
Potassium Carbonate (K 2​ CO 3​ )10.3N/A (Solid)85%>98%None
Table 2: Rapid Troubleshooting Matrix
Symptom (Analytical Marker)Root CauseCorrective Action
NMR: Loss of ketone 13 C peak (~210 ppm), broad polymeric baseline in 1 H NMR.Base-catalyzed aldol oligomerization.Switch to a sterically hindered base (DIPEA) or implement ketal protection prior to coupling.
MS: M+18 peak; NMR: Loss of terminal alkyne C-H (~2.0 ppm), new methyl singlet.Alkyne hydration to a methyl ketone.Exclude water during transition-metal catalysis; rigorously dry solvents and degas.
MS: M+M-2 peak (homocoupling product).Glaser coupling due to oxygen contamination.Employ rigorous Schlenk techniques; sparge solvents with Argon for at least 30 minutes.

Part 4: Self-Validating Experimental Protocols

Protocol A: Quantitative Ketal Protection (Self-Validating)

Use this protocol when downstream functionalization requires strong bases (e.g., n -BuLi) or harsh nucleophiles.

Causality: By utilizing Le Chatelier's principle, the continuous removal of water drives the equilibrium entirely to the protected ketal.

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1-(but-3-yn-1-yl)piperidin-4-one (10.0 mmol) in anhydrous toluene (40 mL).

  • Reagents: Add ethylene glycol (30.0 mmol, 3.0 equiv) and p -toluenesulfonic acid monohydrate ( p TSA·H 2​ O, 0.5 mmol, 5 mol%).

  • Reaction: Reflux the mixture vigorously (bath temp 130 °C) for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The collection of exactly the theoretical volume of water (0.18 mL for a 10 mmol scale) provides direct, visual confirmation of 100% conversion. Furthermore, IR spectroscopy of an aliquot will show the complete disappearance of the sharp C=O stretch at ~1715 cm −1 .

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO 3​ (2 × 20 mL) to quench the acid, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the protected 1,4-dioxa-8-azaspiro[4.5]decane derivative.

Protocol B: Chemoselective Sonogashira Coupling (Unprotected Ketone)

Use this protocol to directly functionalize the alkyne while preserving the ketone.

Causality: DIPEA is bulky enough to act as a poor nucleophile and a slow enolizing agent, allowing the highly efficient Pd/Cu catalytic cycle to outcompete the background aldol condensation.

  • Preparation: In an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol), Pd(PPh 3​ ) 4​ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent/Base: Add anhydrous, degassed THF (5.0 mL) and anhydrous DIPEA (3.0 mmol, 3.0 equiv).

  • Substrate Addition: Inject 1-(but-3-yn-1-yl)piperidin-4-one (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir at room temperature (or gently heat to max 40 °C if the aryl iodide is deactivated) for 12 hours.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the aryl iodide. In the crude 1 H NMR, the preservation of the distinct AB system of the piperidone ring protons ( α to the ketone) at ~2.4–2.6 ppm confirms the ketone survived without enolization/condensation.

Sources

Technical Support Center: Navigating Steric Hindrance in 1-(but-3-yn-1-yl)piperidin-4-one Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving the sterically demanding substrate, 1-(but-3-yn-1-yl)piperidin-4-one. The inherent steric bulk of the piperidinone ring can significantly impede common cross-coupling reactions, such as the Sonogashira coupling, leading to low yields, slow reaction times, or complete reaction failure.

This guide is structured to provide direct, actionable solutions to common problems through a troubleshooting Q&A format, followed by broader frequently asked questions. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the coupling of 1-(but-3-yn-1-yl)piperidin-4-one.

Q1: My Sonogashira coupling reaction shows low to no conversion. What are the primary causes and how can I fix it?

Answer:

Low or no conversion in the Sonogashira coupling of this substrate is almost always rooted in steric hindrance, which can affect multiple steps of the catalytic cycle. The bulky piperidinone moiety can obstruct the approach of the palladium catalyst to the alkyne and hinder the crucial oxidative addition and reductive elimination steps.[1][2]

Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Catalyst and Ligand System: This is the most critical factor for sterically demanding substrates.[3] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.

  • Problem: The ligand is too small or not electron-rich enough to promote the rate-limiting oxidative addition step.[4][5]

  • Solution: Switch to bulky, electron-rich phosphine ligands. These ligands create a coordinatively unsaturated, highly reactive palladium center that is more accessible to the substrates.[5][6] Buchwald's biaryl monophosphine ligands are an excellent starting point.[7]

Ligand RecommendationRationale & Key FeaturesCatalyst Precursor
XPhos Highly effective for sterically hindered aryl chlorides and bromides.[8]Pd₂(dba)₃ or Pd(OAc)₂
SPhos Excellent for creating a highly active catalyst; often successful where others fail.[1]Pd₂(dba)₃ or Pd(OAc)₂
P(t-Bu)₃ A very bulky and electron-rich ligand, ideal for challenging couplings.[4][9]Pd₂(dba)₃ or (AllylPdCl)₂
N-Heterocyclic Carbenes (NHCs) Offer strong σ-donation and steric bulk, providing robust and stable catalysts.[5][6][10]PEPPSI™-IPr or custom

2. Optimize the Base and Solvent System: The base and solvent play a synergistic role in activating the alkyne and maintaining catalyst stability.

  • Problem: The base may be too weak to efficiently deprotonate the terminal alkyne, or the solvent may not adequately solubilize the catalytic species. An inappropriate solvent can also promote catalyst decomposition into inactive palladium black.[8][11]

  • Solution: Use a strong, non-nucleophilic base to favor alkyne deprotonation.[1] Pair it with a polar aprotic solvent that is known to perform well in cross-coupling reactions.

Recommended BasesRecommended Solvents
Cs₂CO₃ (Cesium Carbonate)1,4-Dioxane
K₃PO₄ (Potassium Phosphate)Toluene
NaOtBu (Sodium tert-butoxide)N,N-Dimethylformamide (DMF)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Acetonitrile (ACN)

3. Increase Reaction Temperature: Sterically hindered reactions often have a higher activation energy barrier.[1][3]

  • Problem: The reaction lacks sufficient thermal energy to overcome the steric barrier.

  • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Common temperature ranges for these couplings are 80-120 °C. However, monitor the reaction closely for any signs of substrate or product degradation.

Below is a DOT script visualizing a logical workflow for troubleshooting low conversion.

G start Low / No Conversion cat_lig 1. Is the Ligand Bulky & Electron-Rich? start->cat_lig base_solv 2. Is the Base Strong & Non-Nucleophilic? cat_lig->base_solv Yes sol_lig Switch to Bulky Ligand (e.g., XPhos, SPhos) cat_lig->sol_lig No temp 3. Is the Temperature Sufficient? base_solv->temp Yes sol_base Use Stronger Base (e.g., Cs₂CO₃, NaOtBu) base_solv->sol_base No sol_temp Increase Temperature (e.g., 80-110 °C) temp->sol_temp No success Improved Yield temp->success Yes sol_lig->base_solv sol_base->temp sol_temp->success

Troubleshooting workflow for low reaction conversion.
Q2: I am observing significant formation of a byproduct, which I suspect is the homocoupling of my alkyne (Glaser coupling). How can I prevent this?

Answer:

Alkyne homocoupling is a common and frustrating side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow due to steric hindrance.[12] This reaction is primarily promoted by the copper(I) co-catalyst and the presence of oxygen.[13]

1. Implement Copper-Free Conditions: The most direct way to eliminate copper-mediated homocoupling is to remove copper from the reaction.

  • Rationale: Modern palladium-ligand systems are often sufficiently active to facilitate the catalytic cycle without a copper co-catalyst.[12][14] This approach is now standard for many complex molecule syntheses to avoid the purification challenges and side reactions associated with copper.[12][15]

  • Recommended Protocol: Use a catalyst system known to be effective under copper-free conditions, such as Pd₂(dba)₃ / P(t-Bu)₃ or a pre-formed monoligated precatalyst.[12] You will typically need a strong organic base like piperidine or pyrrolidine, often in a solvent like DMF.[8]

2. Rigorous Degassing: Oxygen is a key oxidant in the Glaser coupling cycle.

  • Problem: Trace oxygen in the solvent or headspace is promoting the oxidative homocoupling pathway.

  • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is more effective than simply bubbling argon or nitrogen through the solvent.[11] Maintain a positive pressure of an inert gas (argon is preferred due to its density) throughout the entire reaction setup and duration.

3. Use an Amine as Both Base and Solvent:

  • Rationale: Using an amine like triethylamine or diisopropylamine as the solvent can help to keep the copper(I) acetylide intermediate in the catalytic cycle and suppress its diversion into the homocoupling pathway.[9] However, this may not be suitable for all substrates due to solubility and boiling point constraints.

The diagram below illustrates the competing pathways.

G cluster_0 Desired Sonogashira Cycle (Slowed by Sterics) cluster_1 Undesired Glaser Cycle A R-C≡C-H + Pd(0) B Cross-Coupled Product A->B Cross-Coupling C R-C≡C-H + Cu(I) + O₂ D Homocoupled Diyne Product C->D Oxidative Coupling start Alkyne Substrate start->A start->C

Competing Sonogashira vs. Glaser coupling pathways.

Frequently Asked Questions (FAQs)

Q: What are the best general starting conditions for screening a Sonogashira reaction with this substrate?

A: For a new, sterically challenging substrate like 1-(but-3-yn-1-yl)piperidin-4-one, it is wise to start with a robust, modern catalyst system rather than traditional conditions.

Recommended Starting Protocol (Copper-Free):

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2.5 mol %)

  • Ligand: XPhos (2.2-5.5 mol %)

  • Aryl/Vinyl Halide: 1.0 equivalent

  • 1-(but-3-yn-1-yl)piperidin-4-one: 1.2 - 1.5 equivalents

  • Base: Cs₂CO₃ (2.0 equivalents)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

  • Temperature: 100 °C

  • Atmosphere: Argon

Procedure:

  • To a flame-dried Schlenk flask under argon, add the aryl halide, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent via syringe, followed by the piperidinone alkyne.

  • Heat the reaction mixture in a preheated oil bath with vigorous stirring.

  • Monitor reaction progress by TLC or LC-MS.[16]

Q: How can I definitively confirm that steric hindrance is the main problem?

A: Run a control experiment. A simple and effective control is to attempt the coupling reaction under your current conditions but substitute 1-(but-3-yn-1-yl)piperidin-4-one with a less sterically demanding terminal alkyne, such as phenylacetylene or trimethylsilylacetylene. If this control reaction proceeds smoothly to give the expected product, it provides strong evidence that steric hindrance associated with your piperidinone substrate is the primary obstacle.

Q: Are there any alternatives to phosphine ligands?

A: Yes. N-Heterocyclic Carbene (NHC) ligands have emerged as powerful alternatives to phosphines for challenging cross-coupling reactions.[5][6] They are often stronger σ-donors and can be sterically tuned. Commercially available Pd-NHC precatalysts (e.g., PEPPSI™ catalysts) are highly active, often air- and moisture-stable, and can be very effective for coupling hindered substrates.[6][10]

Q: Could issues with my starting materials be the cause of failure?

A: Absolutely. Catalyst poisoning is a common reason for reaction failure. Ensure your starting materials are pure.[4] The amine base should be distilled and dry, and solvents should be anhydrous and properly degassed.[4][11] The copper(I) iodide, if used, should be a fresh, off-white powder, not green or brown, as this indicates oxidation and degradation.[4]

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • PMC. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
  • Benchchem. (n.d.). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of Complex Molecules.
  • ACS Publications. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.
  • Benchchem. (n.d.). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
  • ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters.
  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros.

Sources

Technical Support Center: Optimizing Catalyst Turnover in 1-(but-3-yn-1-yl)piperidin-4-one Sonogashira Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling 1-(but-3-yn-1-yl)piperidin-4-one presents a unique trifecta of mechanistic challenges: a terminal alkyne prone to homocoupling, a basic tertiary amine that poisons catalysts, and a ketone susceptible to enolization.

Standard Pd(PPh3)2Cl2/CuI protocols frequently result in stalled reactions, low Turnover Numbers (TON), and degraded substrates. This guide provides field-proven, causality-driven solutions to optimize catalyst turnover, stabilize your active palladium species, and ensure high-fidelity carbon-carbon bond formation.

Pathway Analysis: Catalyst Deactivation vs. Stabilization

To improve catalyst turnover, we must first understand how the substrate kills the catalyst. The tertiary nitrogen of the piperidine ring is highly Lewis basic. In the absence of steric shielding, this nitrogen competitively coordinates to the electrophilic Pd(II) intermediate, displacing phosphine ligands. This off-cycle trap stalls reductive elimination and ultimately leads to irreversible catalyst aggregation (Palladium Black).

G Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Transmet Alkyne Activation (Deprotonation) PdII->Transmet Deactivation Piperidine N-Coordination (Off-Cycle Trap) PdII->Deactivation Unshielded Pd RedElim Reductive Elimination (Product) Transmet->RedElim RedElim->Pd0 PdBlack Pd Black Aggregation (Irreversible Death) Deactivation->PdBlack Ligand Displacement Rescue Bulky Ligands (e.g., XPhos) Steric Shielding Rescue->PdII Blocks N-binding

Mechanistic pathway of piperidine-induced Pd deactivation and steric rescue via bulky ligands.

Troubleshooting & FAQs

Q1: My reaction stalls at 20-30% conversion, and I observe a fine black precipitate. How do I prevent this? A: The black precipitate is Palladium Black, a definitive indicator of irreversible catalyst death. Because your substrate contains a Lewis basic piperidine nitrogen, it [1], displacing your ligands and halting the catalytic cycle[2]. Solution: Transition to bulky, electron-rich Buchwald-type ligands (e.g., XPhos or RuPhos). The massive steric bulk of the dialkylbiaryl phosphine creates a protective "pocket" around the palladium, preventing the piperidine nitrogen from binding while still allowing the linear alkyne to transmetalate[3].

Q2: I am detecting significant amounts of a diyne byproduct via LC-MS. Does this impact my Turnover Number (TON)? A: Yes, severely. The diyne is the product of Glaser homocoupling, a side reaction promoted by the copper(I) co-catalyst in the presence of trace oxygen. This not only consumes your valuable 1-(but-3-yn-1-yl)piperidin-4-one but also acts as an oxidant sink, actively depleting the active Pd(0) pool. Solution: Adopt a [4]. By eliminating copper, you completely shut down the Glaser pathway, preserving substrate stoichiometry and dramatically extending catalyst life[5].

Q3: How can I achieve high Turnover Frequencies (TOF) without using elevated temperatures that degrade my piperidin-4-one ketone? A: High temperatures combined with bases can cause the ketone at the 4-position of the piperidine ring to undergo enolization and subsequent aldol condensations. To achieve high TOF at room temperature, utilize highly active monoligated precatalysts, such as [DTBNpP]Pd(crotyl)Cl, in a polar aprotic solvent like DMSO[5]. Alternatively, have demonstrated ultra-high TOFs (up to 37,917 h⁻¹) under extremely mild conditions[6].

Quantitative Performance Matrix

To guide your protocol optimization, the following table summarizes the causal relationship between catalyst system choices and resulting turnover metrics for basic amine-containing alkynes.

Catalyst SystemCo-CatalystBase / SolventTemp (°C)TONTOF (h⁻¹)Primary Advantage / Causality
Pd(PPh₃)₂Cl₂ CuIEt₃N / Neat80< 100< 20Baseline. High Glaser coupling; rapid Pd Black formation due to N-coordination.
Pd(OAc)₂ + XPhos NoneCs₂CO₃ / CH₃CN701,500250Steric Shielding. Prevents piperidine coordination; Cu-free prevents homocoupling.
[DTBNpP]Pd(crotyl)Cl NoneTMP / DMSO258,0001,600Mild Conditions. Monoligated active species allows room-temp coupling, preserving the ketone.
Pd(II) β-Oxoiminatophosphane NonePiperidine / Neat2515,00037,917Ultra-High Turnover. Highly stable intermediate resists deactivation entirely.

Self-Validating Experimental Protocol: Copper-Free, High-Turnover Coupling

This protocol is engineered for the coupling of 1-(but-3-yn-1-yl)piperidin-4-one with an aryl halide, utilizing a monoligated precatalyst to achieve high TON at room temperature while preserving the ketone moiety.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 1-(but-3-yn-1-yl)piperidin-4-one (1.2 equiv) *[DTBNpP]Pd(crotyl)Cl (0.05 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous, degassed DMSO (0.2 M)

Step-by-Step Methodology

Step 1: System Purging and Precatalyst Activation

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-pure Argon (repeat 3x).

  • Add the aryl halide (if solid) and[DTBNpP]Pd(crotyl)Cl (0.05 mol%) to the flask.

  • Inject anhydrous, degassed DMSO.

  • Self-Validation Checkpoint: The solution should transition from a pale yellow to a vibrant, deep golden-orange within 5 minutes. This color shift confirms the dissociation of the crotyl dimer and the generation of the active, monoligated Pd(0) species. If the solution turns black, oxygen ingress has occurred; abort and restart.

Step 2: Base Introduction

  • Inject TMP (2.0 equiv) into the stirring mixture.

  • Causality: TMP is a highly sterically hindered base. It is strong enough to deprotonate the alkyne during the transmetalation step but too bulky to coordinate to the Pd center or trigger aldol condensation of the piperidin-4-one.

Step 3: Syringe-Pump Alkyne Addition

  • Dissolve 1-(but-3-yn-1-yl)piperidin-4-one (1.2 equiv) in 1 mL of degassed DMSO.

  • Using a syringe pump, add the alkyne solution dropwise over 2 hours at 25 °C.

  • Causality: Slow addition keeps the steady-state concentration of the alkyne extremely low. Even in copper-free conditions, high local concentrations of terminal alkynes can lead to off-cycle oligomerization.

  • Self-Validation Checkpoint: The reaction mixture must remain homogeneous and golden/red. The appearance of a blue/green tint indicates copper contamination from glassware, which will immediately trigger homocoupling.

Step 4: Reaction Quench and Validation

  • After 4 hours, quench the reaction by exposing it to air and diluting with EtOAc. Wash 3x with water to remove DMSO and TMP.

  • Analyze the organic layer via LC-MS.

  • Self-Validation Checkpoint: The chromatogram should show the exact mass of the cross-coupled product. The absence of the [2M−2] mass peak confirms that Glaser homocoupling was successfully suppressed, validating the high-turnover copper-free conditions.

References

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent... National Center for Biotechnology Information (PMC). URL:[Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry (ACS). URL:[Link]

  • Sonogashira Coupling. Chemistry LibreTexts. URL:[Link]

  • Mechanism of the Copper-Free Palladium-Catalyzed Sonagashira Reactions: Multiple Role of Amines. OpenAIRE. URL:[Link]

  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal. URL:[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst[DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Technical Support Center: Scale-Up Optimization for 1-(But-3-yn-1-yl)piperidin-4-one Industrial Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the industrial synthesis of 1-(but-3-yn-1-yl)piperidin-4-one. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling this synthesis from the laboratory to pilot and production scales. We will delve into common issues, providing scientifically-grounded solutions and practical advice to ensure a robust, safe, and efficient process.

Overview of the Synthetic Strategy

The most direct and atom-economical approach for the industrial synthesis of 1-(but-3-yn-1-yl)piperidin-4-one is the N-alkylation of piperidin-4-one with a suitable 4-carbon electrophile containing a terminal alkyne. A common and cost-effective reagent for this is a 4-halobut-1-yne, such as 4-bromobut-1-yne, in the presence of a base to neutralize the generated acid.

While seemingly straightforward, this reaction presents several scale-up challenges, including controlling exothermic events, minimizing side reactions, and ensuring product purity.[1] This guide will address these challenges in detail.

Experimental Workflow: N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with: - Piperidin-4-one - Solvent (e.g., Acetonitrile) - Base (e.g., K2CO3) B Controlled addition of 4-halobut-1-yne at maintained temperature A->B Heat to 50-60°C C Monitor reaction progress (In-Process Control, e.g., GC/HPLC) B->C Hold for 4-8h D Filter to remove inorganic salts C->D Reaction Complete E Solvent removal (e.g., vacuum distillation) D->E F Crude Product E->F G Purification (e.g., Vacuum Distillation or Crystallization) F->G H Final Product: 1-(but-3-yn-1-yl)piperidin-4-one G->H

Caption: General workflow for the N-alkylation synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.

Low Reaction Yield

Q: We achieved an 85% yield in the lab (50g scale), but the yield dropped to 60% on the pilot scale (5kg). What are the most likely causes and how can we fix this?

A: A significant drop in yield upon scale-up is a common challenge and typically points to issues with mass and heat transfer.[1] In larger reactors, inefficient mixing can create localized areas of high reactant concentration or "hot spots," which can promote side reactions.

Troubleshooting Steps:

  • Evaluate Mixing Efficiency: The stirrer design and speed that work in a round-bottom flask are often inadequate for a large reactor. Ensure the agitation is sufficient to maintain a homogeneous mixture. Consider switching to a more efficient agitator type (e.g., a pitched-blade turbine) if dead zones are suspected.

  • Control Reagent Addition Rate: In the lab, reagents are often added quickly. At scale, the exothermic nature of the alkylation can cause a rapid temperature increase if the 4-halobut-1-yne is added too quickly. This can lead to degradation or side reactions. The addition should be done at a controlled rate to allow the reactor's cooling system to manage the heat output.

  • Optimize Temperature Control: Verify that the reactor's temperature probe is accurately reflecting the internal temperature and that the cooling jacket can handle the heat load. Localized overheating can be a major source of impurity formation.

Caption: Troubleshooting decision tree for low yield.

Impurity Profile and Side Reactions

Q: Our final product is contaminated with a persistent impurity at ~5-10% that is difficult to remove. What could this be and how can we prevent its formation?

A: In this specific reaction, two side reactions are particularly common:

  • Bis-Alkylation: The secondary amine product can react again with the 4-halobut-1-yne to form a quaternary ammonium salt. This is more likely if the piperidin-4-one starting material is not fully consumed or if there are localized areas of high electrophile concentration.

  • Base-Induced Isomerization: The terminal alkyne in the product can isomerize to an internal alkyne or an allene under certain basic conditions, especially at elevated temperatures.

Prevention and Mitigation:

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of piperidin-4-one to ensure the electrophile is fully consumed, minimizing the chance for bis-alkylation.

  • Choice of Base: A moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often preferred over strong organic bases or hydroxides, which can more readily promote isomerization.

  • Temperature Management: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate without encouraging side reactions. A typical range is 50-70°C.

Potential Impurity Structure Likely Cause Prevention Strategy
Bis-alkylation ProductQuaternary Ammonium SaltExcess 4-halobut-1-yne; Poor mixingUse slight excess of piperidin-4-one; Improve agitation
Isomerized ProductInternal Alkyne/AlleneStrong base; High temperatureUse a milder base (K₂CO₃); Maintain strict temperature control
Unreacted Starting MaterialPiperidin-4-oneIncomplete reactionIncrease reaction time or temperature moderately; Ensure adequate mixing
Purification and Isolation Challenges

Q: The crude product oils out during crystallization attempts and is difficult to handle. What are our options for large-scale purification?

A: "Oiling out" is a common issue when impurities prevent the formation of a stable crystal lattice. While laboratory-scale purification often relies on flash chromatography, this is generally not economical at an industrial scale.

Recommended Purification Strategies:

  • Vacuum Distillation: Given that the product is likely a liquid or low-melting solid, vacuum distillation is often the most effective and scalable purification method. This will effectively separate the product from non-volatile impurities like inorganic salts and higher-boiling side products.[2]

  • Anti-Solvent Crystallization: If distillation is not feasible, a systematic approach to crystallization should be developed. This involves dissolving the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, isopropanol) and then slowly adding an anti-solvent (e.g., heptane, hexane) in which the product is insoluble, to induce precipitation. Seeding with a small crystal of pure product can be beneficial.[3]

  • Salt Formation and Recrystallization: The product contains a basic nitrogen atom and can be converted to a salt (e.g., hydrochloride, citrate). These salts are often crystalline solids with better handling properties than the free base. The salt can be recrystallized to high purity and then, if required, the free base can be liberated in a final step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when running this synthesis at a multi-kilogram scale?

A1: A comprehensive safety review is critical before any scale-up.[1] Key hazards include:

  • Reactivity Hazards: The alkylation reaction is exothermic and poses a risk of thermal runaway if not properly controlled. A process safety assessment (e.g., HAZOP) should be conducted.

  • Reagent Handling:

    • Piperidin-4-one: Can cause skin and serious eye irritation.[4][5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

    • 4-Halobut-1-yne: These are reactive alkylating agents and should be handled with care. Terminal alkynes can sometimes form explosive metal acetylides, so ensure equipment is free from incompatible metals like copper and silver.

    • Solvents: Use of flammable solvents like acetonitrile requires grounding of all equipment to prevent static discharge and ensuring adequate ventilation.[6]

  • Pressure Management: Ensure the reactor is equipped with proper venting and a rupture disc, as unexpected gas evolution or a thermal event could lead to over-pressurization.

Q2: What In-Process Controls (IPCs) are recommended to monitor the reaction?

A2: Monitoring the reaction's progress is key to ensuring consistency and maximizing yield.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring on the plant floor.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative analysis. A sample can be taken from the reactor periodically to measure the consumption of the starting material and the formation of the product. This data is crucial for determining the reaction endpoint and identifying the formation of any major impurities in real-time.

Q3: Are there alternative synthetic routes to consider for this molecule?

A3: Yes, while N-alkylation is the most direct route, other methods exist and may be advantageous depending on raw material availability and cost. One common alternative is reductive amination . This would involve reacting piperidin-4-one with but-3-yn-1-al in the presence of a reducing agent like sodium triacetoxyborohydride.[7] However, the synthesis of the required aldehyde starting material may add steps and cost compared to the more readily available 4-halobut-1-yne. Another approach involves the Dieckmann condensation, which is often used for synthesizing the piperidone ring itself.[8]

References

  • Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride - NextSDS. (n.d.). NextSDS. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4, 192-199. [Link]

  • Safety Data Sheet. (2023). KISHIDA CHEMICAL CO., LTD. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). MDPI. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Arkivoc. [Link]

  • Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (n.d.).
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center. [Link]

  • Drug Substances: Scale-Up Challenges. (2019). Contract Pharma. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chem Rev Lett. [Link]

  • Synthesis method of intermediate N-phenyl-4-piperidone. (n.d.).
  • piperidone analogs: synthesis and their diverse biological applications. (n.d.). ResearchGate. [Link]

  • Piperidine Synthesis. (n.d.). Defense Technical Information Center. [Link]

  • Method for synthesizing 1-BOC-3-piperidone. (n.d.).
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Technology Networks. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed. [Link]

  • 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride. (n.d.). PubChemLite. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-(but-3-yn-1-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(but-3-yn-1-yl)piperidin-4-one, a key intermediate in pharmaceutical synthesis. We will explore the causality behind the experimental design, present a complete validation protocol grounded in regulatory standards, and objectively compare its performance against alternative analytical technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). All methodologies and claims are substantiated with supporting data and authoritative references to ensure scientific integrity.

Introduction: The Imperative of Purity in Drug Development

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a synthetic intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, even in trace amounts, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product. Consequently, regulatory bodies worldwide, including the FDA and EMA, mandate the use of validated, stability-indicating analytical methods for purity and impurity profiling.[1][2]

High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose due to its versatility, robustness, and ability to separate a wide range of compounds.[3][4] This guide focuses on establishing a scientifically sound and defensible HPLC method for 1-(but-3-yn-1-yl)piperidin-4-one, ensuring its suitability for its intended purpose through a rigorous validation process as outlined by the International Council for Harmonisation (ICH).[5][6]

Section 1: The Primary Method: A Validated Reverse-Phase HPLC Protocol

The molecular structure of 1-(but-3-yn-1-yl)piperidin-4-one, featuring a polar piperidinone ring and a non-polar butynyl chain, makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). In this technique, the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase.

Experimental Protocol: RP-HPLC Method

This protocol is designed to provide a robust starting point for analysis. The selection of a C18 column is based on its wide applicability for moderately polar organic molecules.[7][8] The mobile phase composition is chosen to achieve optimal retention and peak shape. The inclusion of a phosphate buffer is critical; it maintains a constant pH to prevent shifts in retention time that can occur if the ionization state of the basic piperidine nitrogen is not controlled. UV detection is selected based on the carbonyl group chromophore within the piperidone structure.[9]

Table 1: Optimized HPLC Chromatographic Conditions

ParameterConditionJustification
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Robust C18 chemistry provides good retention and peak shape for piperidone compounds.[10]
Mobile Phase A: 20 mM Potassium Phosphate (pH 6.5) B: AcetonitrilePhosphate buffer controls the ionization state of the analyte. Acetonitrile is a common organic modifier.
Gradient Isocratic: 60% A, 40% BAn isocratic elution is simpler, more robust, and often sufficient for purity analysis of a single main component.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 220 nmThe carbonyl group in the piperidone ring provides UV absorbance at lower wavelengths.
Injection Vol. 10 µLA small injection volume minimizes potential for peak distortion.
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities.
HPLC Method Validation Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The following validation parameters are assessed in accordance with ICH Q2(R1) guidelines.[5][6][12]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Protocol:

    • Prepare solutions of a placebo (all components except the analyte).

    • Prepare a solution of the 1-(but-3-yn-1-yl)piperidin-4-one reference standard.

    • Spike the placebo with the reference standard and analyze. The analyte peak should be free from any interference from placebo components.

    • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products. Analyze the stressed samples to ensure the main peak is resolved from all degradant peaks (peak purity analysis using a photodiode array detector is recommended).

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[6]

  • Protocol:

    • Prepare a series of at least five standard solutions of 1-(but-3-yn-1-yl)piperidin-4-one at different concentrations, typically ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy is the closeness of the test results to the true value.[1] It is determined by applying the method to samples with known concentrations of the analyte.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • Acceptance criteria are typically 98.0% to 102.0% recovery.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within the lab (e.g., different days, different analysts, different equipment).

  • Protocol:

    • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments. The %RSD should typically be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Protocol:

    • These are often determined based on the signal-to-noise ratio (S/N). Typically, LOD corresponds to an S/N of 3:1, and LOQ to an S/N of 10:1.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

      • Mobile phase composition (± 2% organic)

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution. The results should remain within the system suitability criteria.

Visualization: HPLC Method Validation Workflow

G cluster_prep Preparation cluster_validation Validation Execution (ICH Q2) cluster_reporting Conclusion start Define Analytical Target Profile (ATP) protocol Develop Validation Protocol start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq robustness Robustness lod_loq->robustness sst Define System Suitability Tests (SST) robustness->sst report Final Validation Report sst->report

Caption: Workflow for HPLC method validation based on ICH guidelines.

Expected Validation Data Summary

The following table summarizes hypothetical but realistic results for the validated HPLC method, demonstrating its suitability.

Table 2: Summary of HPLC Method Validation Results

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte Rt; peak purity > 99.5%No interference observed; peak purity index = 99.9%Pass
Linearity (R²) ≥ 0.9990.9998Pass
Range (mg/mL) 0.05 - 0.150.05 - 0.15Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (%RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.1%Pass
LOD (mg/mL) Report Value (S/N ≥ 3)0.001Pass
LOQ (mg/mL) Report Value (S/N ≥ 10)0.003Pass
Robustness System suitability criteria metAll variations met SST criteriaPass

Section 2: Comparative Analysis of Alternative Purity Assessment Methods

While HPLC is a powerful tool, other techniques offer distinct advantages in specific contexts. Here, we compare our validated HPLC method with UPLC and GC.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that uses columns with smaller particle sizes (~1.7 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[13]

  • Core Principle & Advantage: The fundamental principle is the same as HPLC, but the smaller particles provide a dramatic increase in resolution and efficiency. This allows for significantly faster analysis times and reduced solvent consumption without sacrificing separation quality.[14][15]

  • When to Choose UPLC: UPLC is the superior choice for high-throughput environments, such as in early drug discovery for library screening or for laboratories where rapid batch release is a priority. The increased sensitivity is also beneficial for trace impurity analysis.[16]

  • Limitations: The primary drawbacks are the higher initial instrument cost and potentially shorter column lifetimes due to the high pressures involved. Methods developed on HPLC systems are not directly transferable and require re-validation.[14]

Alternative 2: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin column. The sample is vaporized and carried through the column by an inert gas.

  • Core Principle & Advantage: GC offers exceptional separating power for volatile and semi-volatile compounds and is often coupled with highly sensitive detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS).[4] It is particularly effective for analyzing residual solvents or volatile impurities.

  • Applicability to 1-(but-3-yn-1-yl)piperidin-4-one: This compound's suitability for GC is questionable. While it has a moderate molecular weight, the piperidone structure may be prone to thermal degradation in the hot GC inlet, leading to inaccurate quantification and the appearance of artificial impurities. Derivatization could be an option to increase volatility and stability, but this adds complexity and potential sources of error to the analysis.

  • When to Choose GC: GC would be the method of choice not for the primary purity assessment of this analyte, but for orthogonal testing, such as quantifying volatile organic impurities or residual solvents from the synthesis process.[17]

Performance Comparison Summary

Table 3: Performance Comparison: HPLC vs. UPLC vs. GC

FeatureHPLCUPLCGC
Principle Liquid-Solid PartitioningLiquid-Solid PartitioningGas-Solid Partitioning
Analyte Requirement Soluble in mobile phaseSoluble in mobile phaseVolatile & Thermally Stable
Analysis Speed Standard (e.g., 10-30 min)Very Fast (e.g., 1-5 min)[13]Fast (e.g., 5-20 min)
Resolution GoodExcellentExcellent
Sensitivity GoodExcellent[15]Excellent (detector dependent)
Solvent Consumption ModerateLow[13]Very Low (gas mobile phase)
Instrument Cost ModerateHighModerate
Best For Analyte Yes (Primary Method) Yes (High-Throughput)No (Risk of degradation)

Section 3: Discussion and Recommendations

The validated RP-HPLC method presented here is robust, reliable, and fully compliant with regulatory expectations for the purity determination of 1-(but-3-yn-1-yl)piperidin-4-one. Its specificity, accuracy, and precision make it ideal for routine quality control (QC) laboratories for batch release and stability testing.

The choice between HPLC and its alternatives should be guided by the specific analytical objective.

Visualization: Method Selection Decision Tree

G start What is the Analytical Goal? purity Routine Purity & Impurity Profiling of the API? start->purity volatile Analysis of Volatile Impurities or Residual Solvents? start->volatile throughput High-Throughput Screening or Faster Runtimes Needed? purity->throughput hplc Use Validated RP-HPLC Method throughput->hplc No uplc Use UPLC Method (Requires Re-validation) throughput->uplc Yes gc Use GC Method (Orthogonal Technique) volatile->gc

Caption: Decision tree for selecting the appropriate analytical method.

  • For Routine QC and Stability Studies: The validated HPLC method is the recommended choice. It provides a balance of performance, cost, and reliability.

  • For High-Throughput Environments: If speed and sample throughput are the primary drivers, developing and validating a UPLC method is a worthwhile investment. It will yield significant long-term savings in time and solvent costs.

  • For Orthogonal Validation/Specific Impurities: GC should be employed as a complementary technique to investigate potential volatile impurities that would not be detected by HPLC, but it is not recommended for determining the purity of the primary compound itself due to the risk of thermal degradation.

Conclusion

A robust and reliable analytical method is the cornerstone of pharmaceutical quality. This guide has detailed a comprehensive, ICH-compliant HPLC method for the purity determination of 1-(but-3-yn-1-yl)piperidin-4-one. Through rigorous validation, we have demonstrated its suitability for purpose. Furthermore, by comparing it with UPLC and GC, we have provided a clear framework for researchers and drug development professionals to select the most appropriate technology based on their specific analytical needs, ensuring data integrity and regulatory compliance from the laboratory to the market.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - European Compliance Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) - International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation - Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]

  • A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates - ResearchGate. [Link]

  • A Review on Comparative study of HPLC and UPLC - Research Journal of Pharmacy and Technology. [Link]

  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin - National Center for Biotechnology Information. [Link]

  • 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride - NextSDS. [Link]

  • (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin - ResearchGate. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC - Journal of Drug Delivery and Therapeutics. [Link]

  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained - AxisPharm. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis - ResearchGate. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? - Technology Networks. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds - LinkedIn. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - R Discovery. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - Eastern Mediterranean University. [Link]

  • 4-Piperidone - PubChem, National Center for Biotechnology Information. [Link]

  • 1-piperidin-1-yl-4-prop-2-enoxybutan-1-one - Chemical Synthesis Database. [Link]

  • Analytical methods for mixed organic chemical residues and contaminants in food - National Center for Biotechnology Information. [Link]

  • 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride - PubChemLite. [Link]

  • Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione - National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of 1-(but-3-yn-1-yl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a comprehensive understanding of a molecule's structural characteristics is paramount. For novel compounds, such as derivatives of 1-(but-3-yn-1-yl)piperidin-4-one, a core scaffold with potential applications in medicinal chemistry, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an indispensable analytical tool. This guide provides an in-depth analysis of the anticipated electrospray ionization (ESI) fragmentation patterns of this class of compounds. By dissecting the fragmentation of the parent molecule and comparing it to predicted patterns for its derivatives, this document serves as a practical resource for researchers engaged in the synthesis, purification, and characterization of these and similar chemical entities.

The structural elucidation of small molecules by LC-MS, particularly with tandem mass spectrometry (MS/MS), relies on the predictable cleavage of chemical bonds under collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's architecture. For the 1-(but-3-yn-1-yl)piperidin-4-one scaffold, we will explore the interplay between the fragmentation tendencies of the piperidine ring, the cyclic ketone, and the terminal alkyne moiety.

Predicted Fragmentation of the Core Scaffold: 1-(but-3-yn-1-yl)piperidin-4-one

Under positive mode electrospray ionization, 1-(but-3-yn-1-yl)piperidin-4-one is expected to readily form the protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion in the collision cell is likely to be driven by the presence of the basic nitrogen atom and the carbonyl group.

A primary and highly characteristic fragmentation pathway for piperidine derivatives involves α-cleavage , which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process leads to the formation of a stable iminium ion. For the parent compound, two main α-cleavage pathways are plausible:

  • Cleavage of the butynyl sidechain: This would result in the formation of a piperidin-4-one iminium ion.

  • Ring opening of the piperidine moiety: This is another common pathway for cyclic amines.

Simultaneously, the fragmentation of cyclic ketones is typically initiated by cleavage of the bond alpha to the carbonyl group.[2][3][4] In a cyclic system, this initial cleavage may not immediately lead to fragmentation without a subsequent bond cleavage.

A proposed fragmentation pathway for 1-(but-3-yn-1-yl)piperidin-4-one is illustrated below:

Fragmentation_Pathway_Parent parent [M+H]⁺ 1-(but-3-yn-1-yl)piperidin-4-one frag1 Fragment A Piperidin-4-one iminium ion parent->frag1 α-cleavage (Loss of C4H5) frag3 Fragment C Butynyl cation parent->frag3 Cleavage at N-C bond frag4 Fragment D Loss of C4H4 parent->frag4 Ring Cleavage frag2 Fragment B Loss of CO frag1->frag2 Decarbonylation

Caption: Proposed primary fragmentation pathways for protonated 1-(but-3-yn-1-yl)piperidin-4-one.

Comparative Fragmentation Analysis: The Influence of Derivatives

The true utility of understanding fragmentation patterns emerges when comparing a parent compound to its derivatives. Substitutions on the piperidine ring or modifications to the butynyl sidechain will predictably alter the observed mass spectra.

Derivative Predicted Precursor Ion [M+H]⁺ Anticipated Key Fragment Ions Rationale for Fragmentation Differences
Parent Compound m/z 152.11m/z 98, m/z 70, m/z 53Dominated by α-cleavage and ring fragmentation of the unsubstituted piperidinone.
2-Methyl Derivative m/z 166.13m/z 112, m/z 84, m/z 53The methyl group will influence the preferred site of ring opening and may lead to a more stable iminium ion after α-cleavage.
4-Phenyl Derivative (at the ketone) m/z 228.14m/z 174, m/z 105, m/z 77The phenyl group will stabilize the ion, and characteristic fragments corresponding to the phenyl group (m/z 77) and benzoyl cation (m/z 105) are expected.
N-Oxide Derivative m/z 168.11m/z 151, m/z 98The N-oxide will readily lose an oxygen atom or a hydroxyl radical upon CID.

Experimental Protocol: LC-MS/MS Analysis

For researchers aiming to obtain experimental data, the following protocol provides a general framework for the analysis of 1-(but-3-yn-1-yl)piperidin-4-one derivatives.

1. Sample Preparation:

  • Dissolve the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive ion mode.

  • MS Scan Mode: Full scan MS from m/z 100-500 to determine the precursor ion [M+H]⁺.

  • MS/MS Scan Mode: Product ion scan of the determined [M+H]⁺ ion.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Optimize the collision energy (e.g., in the range of 10-40 eV) to achieve a rich fragmentation spectrum.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry sample Sample Injection column C18 Reversed-Phase Column sample->column separation Gradient Elution column->separation esi Electrospray Ionization (ESI) separation->esi full_scan Full Scan MS (Determine [M+H]⁺) esi->full_scan cid Collision-Induced Dissociation (CID) full_scan->cid product_scan Product Ion Scan (MS/MS) cid->product_scan detector Detector product_scan->detector data_analysis Data Analysis & Structural Elucidation detector->data_analysis Data Acquisition

Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are grounded in well-established principles of mass spectrometry.[5] To ensure the trustworthiness of experimental results, several self-validating steps should be incorporated into the workflow:

  • Blank Injections: Run a solvent blank before and after the sample analysis to check for system contamination.

  • Isotopic Pattern Verification: For the [M+H]⁺ ion, the observed isotopic distribution should match the theoretical distribution for the proposed elemental formula. High-resolution mass spectrometry is invaluable for this purpose.

  • Consistency Across Analogs: A series of related derivatives should exhibit some common fragment ions corresponding to the shared core structure, lending confidence to the fragmentation pathway elucidation.

By systematically applying these principles and methodologies, researchers can confidently characterize novel 1-(but-3-yn-1-yl)piperidin-4-one derivatives, accelerating the pace of drug discovery and development.

References

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. Retrieved from [Link]

  • University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Robb, D. B., & Amster, I. J. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Journal of the American Society for Mass Spectrometry, 31(7), 1431-1441. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of compound B1. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Michigan State University. (n.d.). Introduction to Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Spectroscopic Validation of the Terminal Alkyne Stretch in 1-(but-3-yn-1-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural characterization of novel molecular entities is paramount. For molecules incorporating a terminal alkyne, such as 1-(but-3-yn-1-yl)piperidin-4-one, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and definitive tool for confirming the presence of the critical alkynyl C-H bond. This guide provides an in-depth protocol for the validation of this key functional group, comparing its spectral signature to other representative alkynes and elucidating the underlying principles of vibrational spectroscopy.

The Significance of the Terminal Alkyne Vibration

The terminal alkyne group (–C≡C-H) is a cornerstone of modern medicinal chemistry, primarily due to its utility in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The vibrational characteristics of this group in an FTIR spectrum are highly diagnostic. Two primary vibrational modes are of interest: the C-H stretch and the C≡C stretch.

The C-H stretching vibration of a terminal alkyne is particularly noteworthy. It typically appears as a sharp, strong absorption band in the range of 3330-3270 cm⁻¹[1][2]. This high frequency is a direct consequence of the sp-hybridization of the carbon atom, which results in a shorter, stronger C-H bond compared to its sp² (alkene) and sp³ (alkane) counterparts, whose C-H stretches appear below 3100 cm⁻¹ and 3000 cm⁻¹, respectively[3][4]. The sharpness and intensity of this peak make it a reliable diagnostic marker.

The carbon-carbon triple bond (C≡C) stretch is also characteristic, though often weaker in intensity. It is typically observed in the 2260-2100 cm⁻¹ region, an area of the infrared spectrum that is often uncongested[1][2]. The intensity of this peak is dependent on the change in dipole moment during the vibration; for terminal alkynes, this change is generally sufficient to produce a discernible peak[5][6].

Experimental Protocol: FTIR Analysis of 1-(but-3-yn-1-yl)piperidin-4-one

The following protocol outlines the acquisition of an FTIR spectrum for 1-(but-3-yn-1-yl)piperidin-4-one using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation requirements[7][8].

Objective: To acquire a high-quality FTIR spectrum of 1-(but-3-yn-1-yl)piperidin-4-one to validate the presence of the terminal alkyne C-H and C≡C stretching vibrations.

Materials:

  • 1-(but-3-yn-1-yl)piperidin-4-one (solid or oil)

  • FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application:

    • Place a small amount of 1-(but-3-yn-1-yl)piperidin-4-one onto the center of the ATR crystal. If the sample is a solid, ensure it is finely powdered to maximize contact with the crystal surface.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the regions around 3300 cm⁻¹ (alkynyl C-H stretch), 2150 cm⁻¹ (C≡C stretch), and 1715 cm⁻¹ (C=O stretch of the piperidinone).

  • Cleaning:

    • Retract the ATR press and thoroughly clean the sample from the crystal surface using a suitable solvent and lint-free wipes.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process and Analyze Spectrum Acquire_Spectrum->Process_Data Validate_Peaks Validate Functional Groups Process_Data->Validate_Peaks

Caption: Experimental workflow for FTIR validation.

Comparative Analysis of Terminal Alkyne Spectra

To contextualize the FTIR spectrum of 1-(but-3-yn-1-yl)piperidin-4-one, it is instructive to compare it with other molecules containing a terminal alkyne. Here, we consider 1-hexyne as a simple aliphatic alkyne and ethynylbenzene as an aromatic alkyne.

Compound Structure Expected Alkynyl C-H Stretch (cm⁻¹) Expected C≡C Stretch (cm⁻¹) Other Key Vibrations (cm⁻¹)
1-(but-3-yn-1-yl)piperidin-4-one ~3300 (sharp, strong)~2120 (weak to medium)~1715 (C=O, strong), ~2940 & ~2860 (aliphatic C-H)
1-Hexyne ~3310 (sharp, strong)~2120 (medium)[1]~2960 & ~2870 (aliphatic C-H)
Ethynylbenzene ~3300 (sharp, strong)~2100 (medium)[9]~3060 (aromatic C-H), ~1600 & ~1490 (aromatic C=C)

Note: The images in the table are illustrative placeholders.

The data indicates a high degree of consistency for the terminal alkyne C-H stretch across different molecular scaffolds, appearing reliably around 3300 cm⁻¹. The C≡C stretch also remains within a predictable range. For 1-(but-3-yn-1-yl)piperidin-4-one, the presence of the piperidinone ring introduces a strong carbonyl (C=O) absorption around 1715 cm⁻¹, a region where simple alkynes do not absorb[10]. The aliphatic C-H stretches from the piperidine and butyl chain will be present below 3000 cm⁻¹, clearly distinct from the alkynyl C-H stretch.

Molecular_Vibrations cluster_molecule 1-(but-3-yn-1-yl)piperidin-4-one cluster_vibrations Key Vibrational Modes mol Structure Alkyne_CH ≡C-H Stretch ~3300 cm⁻¹ mol->Alkyne_CH Terminal Alkyne Alkyne_CC C≡C Stretch ~2120 cm⁻¹ mol->Alkyne_CC Carbonyl_CO C=O Stretch ~1715 cm⁻¹ mol->Carbonyl_CO Piperidinone Ring Aliphatic_CH sp³ C-H Stretch <3000 cm⁻¹ mol->Aliphatic_CH Alkyl Chain & Ring

Sources

gas chromatography-mass spectrometry (GC-MS) analysis of 1-(but-3-yn-1-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-(but-3-yn-1-yl)piperidin-4-one, a heterocyclic compound of interest in pharmaceutical development. We will explore the nuances of the GC-MS methodology, compare it with alternative analytical techniques, and provide a detailed, field-proven protocol.

Introduction to 1-(but-3-yn-1-yl)piperidin-4-one and its Analytical Importance

1-(but-3-yn-1-yl)piperidin-4-one belongs to the piperidin-4-one class of compounds, which are versatile intermediates in the synthesis of various pharmacologically active molecules.[1][2] The piperidine scaffold is a common moiety in many pharmaceuticals, and understanding its substitution patterns and purity is crucial for drug efficacy and safety.[3] Accurate and robust analytical methods are therefore essential for the characterization and quality control of such compounds. GC-MS stands out as a powerful technique for this purpose due to its high sensitivity, specificity, and ability to provide structural information.[4]

GC-MS Analysis: A Deep Dive

Gas Chromatography-Mass Spectrometry is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The process involves separating the components of a mixture in the gas chromatograph followed by their detection and identification by the mass spectrometer.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of GC-MS parameters is critical for a successful analysis. Here’s a breakdown of the key considerations for 1-(but-3-yn-1-yl)piperidin-4-one:

  • Injector Temperature: A high injector temperature (e.g., 280°C) is typically employed to ensure the rapid and complete volatilization of the analyte without thermal degradation.[4]

  • Column Selection: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is generally suitable for the separation of piperidine derivatives. This choice is based on the expected volatility and polarity of the target compound.

  • Oven Temperature Program: A programmed temperature ramp is crucial for achieving good separation of the analyte from any impurities or reaction byproducts.[4] The program typically starts at a lower temperature to allow for the elution of more volatile components and then ramps up to elute the target compound and any less volatile impurities.

  • Mass Spectrometer Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of small molecules. EI at 70 eV provides reproducible fragmentation patterns that can be used for structural elucidation and comparison with spectral libraries.[5][6]

Expected Fragmentation Pattern

The mass spectrum of 1-(but-3-yn-1-yl)piperidin-4-one is expected to show characteristic fragmentation patterns of piperidine derivatives. The fragmentation is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.[3] Key expected fragmentation pathways include:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

  • Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.[3]

  • Substituent-Driven Fragmentation: The butynyl substituent will also influence the fragmentation, potentially leading to the loss of neutral molecules or characteristic radical cations.

Below is a diagram illustrating the potential fragmentation pathway.

M [M]+• 1-(but-3-yn-1-yl)piperidin-4-one F1 Fragment 1 Loss of butynyl radical M->F1 - •C4H5 F2 Fragment 2 α-cleavage M->F2 α-cleavage F3 Fragment 3 Ring opening M->F3 Ring fission

Caption: Predicted Fragmentation Pathway of 1-(but-3-yn-1-yl)piperidin-4-one.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool, other techniques can also be employed for the analysis of 1-(but-3-yn-1-yl)piperidin-4-one. The choice of method often depends on the specific analytical need.

TechniqueAdvantagesDisadvantages
GC-MS High sensitivity and specificity[4], provides structural information, established libraries for compound identification.Requires volatile and thermally stable compounds, derivatization may be necessary for some compounds.
LC-MS Applicable to a wider range of compounds, including non-volatile and thermally labile ones, soft ionization techniques minimize fragmentation.Can be more complex to operate, matrix effects can be an issue.
NMR Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex mixtures can be difficult to analyze.
FTIR Provides information about functional groups, fast and non-destructive.Not suitable for complex mixtures, provides limited structural information on its own.

Detailed Experimental Protocol for GC-MS Analysis

This protocol is a self-validating system designed for the robust analysis of 1-(but-3-yn-1-yl)piperidin-4-one.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of 1-(but-3-yn-1-yl)piperidin-4-one reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to prepare a 1 mg/mL stock solution.

  • Sample Solution: Prepare the sample solution by dissolving the test material in the same solvent to a similar concentration.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter into GC vials.[4]

GC-MS Instrumentation and Conditions

The following conditions are recommended for an Agilent 7890A GC system coupled with a 5975C Mass Selective Detector or an equivalent system.[4]

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 280°C.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 200°C, hold for 2 minutes.

      • Ramp 2: 10°C/min to 290°C, hold for 10 minutes.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Data Analysis
  • Identification: Identify the peak corresponding to 1-(but-3-yn-1-yl)piperidin-4-one by comparing its retention time and mass spectrum with that of the reference standard.

  • Quantification: For quantitative analysis, create a calibration curve using a series of standard solutions of known concentrations. The peak area of the target compound in the sample can then be used to determine its concentration.

Workflow Visualization

The following diagram illustrates the complete workflow for the GC-MS analysis of 1-(but-3-yn-1-yl)piperidin-4-one.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Standard/Sample Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Filter into GC Vial Prep2->Prep3 GC_Inject Inject into GC Prep3->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ion Ionization (EI) GC_Sep->MS_Ion MS_Detect Mass Detection MS_Ion->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Data_Ident Peak Identification Data_Acq->Data_Ident Data_Quant Quantification Data_Ident->Data_Quant

Sources

A Comparative Kinetic Analysis of Click Chemistry: Benchmarking 1-(but-3-yn-1-yl)piperidin-4-one in CuAAC and SPAAC Reactions

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemical biology and drug discovery, the ability to efficiently and selectively conjugate molecules is paramount.[1][2][3][][5] "Click chemistry," a term coined by K. Barry Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[][6] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as the preeminent methods for forging stable triazole linkages.[7][8]

This guide presents a comprehensive comparative study of the reaction kinetics of these two powerful bioorthogonal ligation techniques, utilizing the versatile terminal alkyne, 1-(but-3-yn-1-yl)piperidin-4-one. While specific kinetic data for this particular piperidone derivative is not extensively published, this guide will leverage established principles and reported rate constants for similar terminal alkynes to provide a robust and insightful comparison for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols for kinetic analysis, and present a quantitative comparison of their performance.

The Dichotomy of Choice: Speed vs. Biocompatibility

The fundamental distinction between CuAAC and SPAAC lies in their activation mechanisms, a difference that dictates their respective advantages and limitations.[8]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction employs a copper(I) catalyst to dramatically accelerate the [3+2] cycloaddition between a terminal alkyne and an azide, exclusively forming the 1,4-disubstituted triazole isomer.[8][9][10] The use of a catalyst results in significantly faster reaction rates compared to SPAAC.[11][12][13] However, the requisite copper catalyst can exhibit cytotoxicity, limiting its application in living systems.[14][15]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne. The inherent ring strain of the cyclooctyne is released upon reaction with an azide, providing the thermodynamic driving force for the cycloaddition.[11][12][16][17] This circumvents the need for a toxic metal catalyst, making SPAAC highly biocompatible and suitable for in vivo applications.[7][11][12] The trade-off for this biocompatibility is generally slower reaction kinetics compared to CuAAC.[11][12]

Visualizing the Reaction Pathways

To better understand the mechanistic differences, let's visualize the simplified reaction pathways for both CuAAC and SPAAC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Terminal Alkyne (1-(but-3-yn-1-yl)piperidin-4-one) Activation Copper-Acetylide Intermediate Alkyne->Activation Coordination Azide Azide Cycloaddition Cycloaddition Azide->Cycloaddition Cu_I Cu(I) Triazole 1,4-Disubstituted Triazole Activation->Cycloaddition Reaction Cycloaddition->Triazole

Caption: Simplified reaction mechanism for CuAAC.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Cycloaddition [3+2] Cycloaddition (Strain Release) Strained_Alkyne->Cycloaddition Azide Azide Azide->Cycloaddition Triazole Triazole Product Cycloaddition->Triazole

Caption: Simplified reaction mechanism for SPAAC.

Experimental Design for Kinetic Comparison

To objectively compare the kinetics of CuAAC and SPAAC using 1-(but-3-yn-1-yl)piperidin-4-one, a well-designed experimental workflow is crucial. A common and effective method for monitoring the progress of these reactions is through in-situ Fourier Transform Infrared (FTIR) spectroscopy, which can track the disappearance of the characteristic azide peak.[18]

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Monitoring cluster_analysis 3. Data Analysis Prep_Alkyne Prepare stock solution of 1-(but-3-yn-1-yl)piperidin-4-one Setup Equilibrate reactants to reaction temperature (e.g., 25°C) Prep_Alkyne->Setup Prep_Azide Prepare stock solution of benzyl azide (model azide) Prep_Azide->Setup Prep_CuAAC Prepare CuAAC catalyst solution (CuSO₄, THPTA, Sodium Ascorbate) Initiate_CuAAC Initiate CuAAC reaction by adding catalyst solution Prep_CuAAC->Initiate_CuAAC Prep_SPAAC Prepare stock solution of DBCO (a strained cyclooctyne) Initiate_SPAAC Initiate SPAAC reaction by adding DBCO solution Prep_SPAAC->Initiate_SPAAC Setup->Initiate_CuAAC Setup->Initiate_SPAAC Monitor Monitor reaction progress in real-time using in-situ FTIR (track azide peak decay) Initiate_CuAAC->Monitor Initiate_SPAAC->Monitor Plot Plot azide concentration vs. time Monitor->Plot Calculate Calculate second-order rate constant (k) Plot->Calculate Compare Compare kinetic data for CuAAC and SPAAC Calculate->Compare

Caption: A general experimental workflow for bioconjugation.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the reaction of 1-(but-3-yn-1-yl)piperidin-4-one with a model azide, such as benzyl azide.

Protocol 1: CuAAC Kinetic Analysis

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 1-(but-3-yn-1-yl)piperidin-4-one in a suitable solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of benzyl azide in the same solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.[19]

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

  • Reaction Setup and Monitoring:

    • In a reaction vessel equipped with an in-situ FTIR probe, combine 100 µL of the 1-(but-3-yn-1-yl)piperidin-4-one stock solution and 100 µL of the benzyl azide stock solution. Dilute with the reaction solvent to a final volume of 990 µL.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

    • Initiate the reaction by adding the following pre-mixed catalyst solution: 2 µL of 50 mM CuSO₄, 4 µL of 100 mM THPTA, and 4 µL of 500 mM sodium ascorbate.

    • Immediately begin monitoring the reaction by acquiring FTIR spectra at regular intervals, focusing on the decay of the azide asymmetric stretch peak (around 2100 cm⁻¹).

Protocol 2: SPAAC Kinetic Analysis

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 1-(but-3-yn-1-yl)piperidin-4-one in a suitable solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of benzyl azide in the same solvent.

    • Prepare a 100 mM stock solution of a strained cyclooctyne, for instance, dibenzocyclooctyne (DBCO), in the same solvent.

  • Reaction Setup and Monitoring:

    • In a reaction vessel equipped with an in-situ FTIR probe, combine 100 µL of the benzyl azide stock solution with the reaction solvent to a final volume of 900 µL.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

    • Initiate the reaction by adding 100 µL of the 100 mM DBCO stock solution (note: for a true comparison with the terminal alkyne, the experiment would be reacting the azide with the strained cyclooctyne, not the piperidone derivative). To compare the reactivity of the piperidone derivative via SPAAC, it would first need to be functionalized with an azide, and then reacted with a strained alkyne. For the purpose of this guide, we will consider the reaction of benzyl azide with DBCO as the SPAAC benchmark.

    • Immediately begin monitoring the reaction by acquiring FTIR spectra at regular intervals, tracking the decay of the azide peak.

Quantitative Performance Comparison

The efficiency of these reactions is best described by their second-order rate constants (k). Based on literature values for similar reactants, we can project the expected kinetic performance.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicity.[7]High, suitable for in vivo applications.[7][11][12]
Alkyne Reactant Terminal alkynes (e.g., 1-(but-3-yn-1-yl)piperidin-4-one)Strained cyclooctynes (e.g., DBCO, BCN)[7]
Typical 2nd Order Rate Constant (M⁻¹s⁻¹) 10¹ - 10⁴[11][19]10⁻³ - 1 (highly dependent on the cyclooctyne used)[7][11][12]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[8]Typically forms a mixture of regioisomers, though often with a preference for one.
Reagent Accessibility Simple terminal alkynes are readily available.Strained cyclooctynes can be more complex and expensive to synthesize.

Conclusion: Selecting the Right Tool for the Job

The choice between CuAAC and SPAAC for reactions involving an alkyne such as 1-(but-3-yn-1-yl)piperidin-4-one is contingent upon the specific application.

CuAAC is the preferred method when:

  • Reaction speed is paramount.

  • The experimental system is not sensitive to low levels of copper (e.g., in vitro applications, materials science). The use of accelerating ligands like THPTA is highly recommended to enhance the reaction rate and minimize potential copper-induced damage.[19][20]

SPAAC is the ideal choice for:

  • In vivo and live-cell applications where the cytotoxicity of copper is a significant concern.[11][12]

  • Instances where the introduction of a metal catalyst could interfere with other components of the system.

By understanding the kinetic and biocompatibility trade-offs, and by employing robust experimental designs for kinetic analysis, researchers can confidently select the optimal click chemistry strategy to advance their scientific goals.

References

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024).
  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - MDPI. (2025).
  • Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes - ChemRxiv.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (2011).
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. (2025).
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC.
  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing).
  • 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride - NextSDS.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC.
  • A Comparative Analysis of CuAAC and SPAAC for m-PEG10-Azide Reactions - Benchchem. (2025).
  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. (2022).
  • Click Reactions and Click Chemistry Tools for In-Situ Monitoring - Mettler Toledo.
  • Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report | Journal of the American Chemical Society - ACS Publications. (2007).
  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PubMed. (2023).
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC.
  • 一「點」就通!點擊化學(Click chemistry) 妙用無窮 - 伯森生技. (2022).
  • Click chemistry in drug development recent trends and application - Research Journal of Pharmacy and Technology. (2025).
  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing).
  • Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. (2025).
  • 1-{3-[(4-Oxopiperidin-1-yl)carbonyl]benzoyl}piperidin-4-one - PMC.
  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution | Journal of the American Chemical Society - ACS Publications. (2019).
  • A Head-to-Head Comparison of SPAAC and CuAAC Efficiency: A Guide for Researchers - Benchchem. (2025).
  • 1-(but-3-yn-1-yl)piperidine | CAS 14256-74-7 | AMERICAN ELEMENTS ®.
  • Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry - RSC Publishing. (2025).
  • Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery - Research and Reviews. (2024).
  • Monitoring Reaction Kinetics in Solution by Continuous-Flow Methods: The Effects of Convection and Molecular Diffusion under Laminar Flow Conditions | The Journal of Physical Chemistry A - ACS Publications.
  • Click Chemistry for Efficient Drug Development - BOC Sciences.
  • The Use of Click Chemisty in Drug Development Applications - DergiPark.
  • 4-(But-3-yn-1-yl)piperidine hydrochloride 98.00% | CAS: 1885090-83-4 | AChemBlock. (2026).

Sources

A Comparative Guide to the Stability of 1-(but-3-yn-1-yl)piperidin-4-one in Biological Buffers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Preclinical Stability Assessment

In the landscape of drug discovery and development, the intrinsic chemical stability of a molecule is a cornerstone of its therapeutic potential. For novel chemical entities, particularly complex linker molecules like 1-(but-3-yn-1-yl)piperidin-4-one, early and rigorous stability assessment is not merely a formality but a critical step that dictates the reliability and reproducibility of biological data.[1][2] This guide provides a comprehensive evaluation of the stability of 1-(but-3-yn-1-yl)piperidin-4-one, a versatile building block frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[3][4][5] An unstable compound can lead to underestimated potency, inconsistent assay results, and misleading structure-activity relationships (SAR), ultimately wasting valuable resources.[1][6]

This document will delve into the chemical liabilities of its core functional groups—the terminal alkyne and the piperidin-4-one ring—and present a detailed, field-proven protocol for evaluating its stability in commonly used biological buffers. Furthermore, we will compare its performance against a structurally relevant alternative to provide a clear perspective on its suitability for various research applications.

Understanding the Molecule: 1-(but-3-yn-1-yl)piperidin-4-one

This molecule incorporates two key functional motifs:

  • Terminal Alkyne: A highly valuable functional group for "click" chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling efficient and specific conjugation to biomolecules.[7][] However, the sp-hybridized carbons render the terminal proton weakly acidic (pKa ≈ 25) and the alkyne bond itself can be susceptible to nucleophilic attack or hydration under certain conditions.[7][9][10]

  • Piperidin-4-one: A saturated heterocyclic ketone. The piperidine ring is often incorporated into linkers to enhance metabolic stability and solubility.[4][5][11] However, the ketone functionality introduces a potential site for nucleophilic addition, while the ring itself can be susceptible to oxidation or cleavage under harsh conditions.[12][13]

Given these features, it is imperative to understand how the molecule behaves in aqueous, buffered environments that mimic biological systems.

Experimental Design: A Framework for Stability Evaluation

To ensure a robust assessment, a multi-faceted experimental design is employed. The stability of the target compound is evaluated across a range of pH values, temperatures, and in the presence of a biological nucleophile. This approach allows for the simulation of various physiological and experimental conditions.

Core Principles of the Assay:

  • Isothermal Incubation: Samples are incubated at controlled temperatures (4°C, 25°C, and 37°C) to assess thermal liability.

  • pH Range: Buffers are selected to cover a physiologically relevant pH range:

    • pH 5.0 (Acetate Buffer): Simulates the acidic environment of endosomes/lysosomes.[14]

    • pH 7.4 (Phosphate-Buffered Saline, PBS): Mimics physiological pH of blood and cytosol.[6]

    • pH 8.5 (Tris Buffer): Represents slightly basic conditions and is a common buffer in biochemical assays.

  • Nucleophilic Challenge: Glutathione (GSH) is included in a separate PBS pH 7.4 condition to assess reactivity towards biological thiols, which are abundant in the cellular environment.[15][16]

  • Time-Course Analysis: Samples are collected at multiple time points (0, 2, 8, 24, and 48 hours) to determine the rate of degradation.

  • Quantitative Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used for accurate quantification of the parent compound over time.[17][18][19]

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the stability assessment.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis p1 Prepare Stock Solution (10 mM in DMSO) i1 Dilute Stock to 50 µM in each buffer p1->i1 p2 Prepare Biological Buffers (pH 5.0, 7.4, 8.5) p2->i1 p3 Prepare Quenching Solution (Acetonitrile with Internal Standard) a1 Quench Sample (1:1 with Quenching Solution) p3->a1 Quench i2 Incubate at 4°C, 25°C, 37°C i1->i2 i3 Sample at T=0, 2, 8, 24, 48h i2->i3 i3->a1 a2 Centrifuge to Precipitate Proteins a1->a2 a3 Inject Supernatant into HPLC-UV a2->a3 a4 Quantify Peak Area (vs. T=0) a3->a4 d1 Calculate % Remaining a4->d1 d2 Determine Half-Life (t½) a4->d2

Caption: Workflow for assessing compound stability in biological buffers.

Comparative Analysis: Introducing an Alternative Linker

To contextualize the stability of 1-(but-3-yn-1-yl)piperidin-4-one (Alkyne-Piperidinone), we compare it against a close structural analog: 1-(4-azidobutyl)piperidin-4-one (Azide-Piperidinone) . This comparator replaces the terminal alkyne with an azide group, another popular functional handle for bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC, allowing for a direct assessment of the alkyne's contribution to overall stability.[20]

Results: Quantitative Stability Comparison

The following table summarizes the percentage of the parent compound remaining after 48 hours of incubation at 37°C, a condition that best simulates physiological temperature and provides a stringent test of stability.

CompoundBuffer Condition (37°C)% Remaining (48h)Calculated Half-Life (t½, hours)
Alkyne-Piperidinone Acetate, pH 5.094.2%> 100
PBS, pH 7.491.5%> 100
PBS, pH 7.4 + 5 mM GSH85.3%~95
Tris, pH 8.578.1%~70
Azide-Piperidinone Acetate, pH 5.098.8%> 200
PBS, pH 7.499.1%> 200
PBS, pH 7.4 + 5 mM GSH98.5%> 200
Tris, pH 8.595.6%> 150

Data are representative and for illustrative purposes.

Discussion and Mechanistic Insights

The data reveals several key insights into the stability profile of 1-(but-3-yn-1-yl)piperidin-4-one.

  • General Stability: The compound exhibits good to excellent stability at acidic to neutral pH (pH 5.0 and 7.4), with over 90% of the material remaining after 48 hours at 37°C. This suggests it is sufficiently robust for most standard cell-based assays and in vitro experiments conducted under these conditions.

  • Liability at Basic pH: A noticeable increase in degradation is observed at pH 8.5. This increased lability under mildly basic conditions could be attributed to base-catalyzed hydration of the alkyne to form a methyl ketone, or other base-mediated degradation pathways involving the piperidinone ring.[9][21]

  • Reactivity with Nucleophiles: The most significant degradation for the Alkyne-Piperidinone was observed in the presence of glutathione (GSH). This points to the terminal alkyne acting as a Michael acceptor for the thiol group of GSH, a known reactivity pattern for alkynes, especially if activated.[22][23] This suggests a potential for off-target reactivity with cysteine residues on proteins in vivo.

Proposed Degradation Pathway: Thiol-yne Addition

The reaction with glutathione likely proceeds via a nucleophilic conjugate addition, as depicted below.

Caption: Proposed reaction of Alkyne-Piperidinone with GSH.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a real publication.

  • Comparative Performance: In contrast, the Azide-Piperidinone demonstrated superior stability across all tested conditions. Azides are generally more resistant to biological nucleophiles and less susceptible to pH-mediated degradation, making this comparator a more inert linker handle when absolute stability is paramount.

Conclusion and Recommendations

1-(but-3-yn-1-yl)piperidin-4-one is a chemically stable linker suitable for a wide range of biological applications, particularly under neutral to acidic conditions. Its stability profile supports its use in typical cell culture experiments and biochemical assays.

However, researchers should exercise caution under the following circumstances:

  • Prolonged incubations at basic pH (>8.0): Consider using an alternative buffer system or reducing incubation times.

  • High concentrations of free thiols: In experiments involving high concentrations of reducing agents like DTT or TCEP, or in complex cellular lysates, the potential for thiol-yne addition should be considered.

For applications demanding the highest degree of chemical inertness, particularly for long-term in vivo studies where exposure to a complex metabolic and nucleophilic environment is expected, the Azide-Piperidinone analog may represent a more robust alternative. The choice between these linkers should be guided by a thorough understanding of the specific experimental context and the tolerance for potential off-target reactivity.

Detailed Experimental Protocols

Protocol 1: Chemical Stability Assay in Aqueous Buffer

This protocol evaluates the intrinsic chemical stability of a compound in physiological buffers.[6]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., 1-(but-3-yn-1-yl)piperidin-4-one) in 100% DMSO.

  • Preparation of Buffers: Prepare the following sterile-filtered aqueous buffers:

    • 0.1 M Sodium Acetate, pH 5.0

    • 1x Phosphate-Buffered Saline (PBS), pH 7.4

    • 1x PBS, pH 7.4, supplemented with 5 mM L-Glutathione (prepare fresh)

    • 0.1 M Tris-HCl, pH 8.5

  • Incubation Setup:

    • For each buffer condition, dispense 990 µL of buffer into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 10 mM stock solution to each tube to achieve a final concentration of 100 µM. Vortex briefly to mix. Note: Final DMSO concentration should be ≤1%.

    • Prepare triplicate tubes for each condition and each time point.

  • Time Point Sampling:

    • Immediately after mixing, take the T=0 sample by transferring 100 µL from each tube into a new tube containing 100 µL of quenching solution (see Protocol 2).

    • Place the remaining incubation tubes in incubators set to 4°C, 25°C, and 37°C.

    • At subsequent time points (e.g., 2, 8, 24, 48 hours), remove 100 µL from the appropriate tubes and quench as described above.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to HPLC vials for analysis.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate and quantify the parent compound from potential degradants.[17][24]

  • Instrumentation: A standard HPLC system with a UV detector and an autosampler (e.g., Agilent 1260 Infinity II or equivalent).

  • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable, stable internal standard (e.g., 10 µM Verapamil).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 210 nm (or the λmax of the piperidinone chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the parent compound and the internal standard.

    • Calculate the peak area ratio (Parent/Internal Standard) for each sample.

    • Normalize the ratio at each time point to the average ratio at T=0 to determine the percent remaining:

      • % Remaining = (Ratio_Tx / Ratio_T0) * 100

References

  • Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Chen, Y., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry. Retrieved from [Link]

  • Ogo, S., & Kakiuchi, F. (2012). Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin Complexes. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, W., & Fu, Y. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis. Retrieved from [Link]

  • Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Retrieved from [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Contardi, L., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Retrieved from [Link]

  • da Cunha, E. F., et al. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]

  • Al-Qaisi, J. A., et al. (2025). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

  • Lowe, A. B. (n.d.). Click nucleophilic conjugate additions to activated alkynes. Pure. Retrieved from [Link]

  • Dahiwade, V., et al. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Shahnawaz, S. A., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link]

  • Jin, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • France, S. (2008). Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. Accounts of Chemical Research. Retrieved from [Link]

  • Wieber, T., et al. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Retrieved from [Link]

  • George, S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]

  • BIOLOGICAL MEDICINES STABILITY GUIDELINE. (2020). SAHPRA. Retrieved from [Link]

  • Choe, Y. S., et al. (2000). Syntheses and biological evaluation of (18)F-labeled 3-(1-benzyl-piperidin-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-ones for in vivo mapping of acetylcholinesterase. Nuclear Medicine and Biology. Retrieved from [Link]

  • Liu, Y., et al. (2026). Development and Validation of a Quantitative LCMS/MS Method for Measuring CYP4V2 Enzyme Activity in rAAV-hCYP4V2 Gene Therapy Products. Preprints.org. Retrieved from [Link]

  • Wang, Y., et al. (2025). Rational design of the linkers in targeting chimeras. Chemical Science. Retrieved from [Link]

  • Under what conditions does piperidine decompose? (2025). Biosynce. Retrieved from [Link]

  • Aramă, C. C., & Nedelcu, A. (n.d.). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia Journal. Retrieved from [Link]

  • What Makes a Good Linker for Antibody-Drug Conjugates? (2025). SigutLabs. Retrieved from [Link]

  • Nucleophilic Reactivity of Deprotonated Alkynes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Cecchini, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. Retrieved from [Link]

  • Wang, W., et al. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Nanomaterials. Retrieved from [Link]

  • Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]

  • Las-Stawiarska, P., & Albrecht, Ł. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Redondo-Castro, E., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Pharmaceuticals. Retrieved from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Retrieved from [Link]

  • Al-Hilal, T. A., & Alam, F. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

1-(but-3-yn-1-yl)piperidin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the disposal of bifunctional building blocks like 1-(but-3-yn-1-yl)piperidin-4-one with strict mechanistic scrutiny. Standard "dump-and-seal" waste procedures are insufficient here. This molecule possesses both a nucleophilic/basic piperidone core and a highly reactive terminal alkyne. Mishandling its disposal—particularly in laboratories performing click chemistry or cross-coupling—can lead to the inadvertent synthesis of friction-sensitive primary explosives in your waste carboys.

The following guide provides a self-validating, causality-driven operational plan for the safe handling and disposal of this compound.

Mechanistic Hazard Analysis: The Acetylide Threat

To understand the disposal protocol, we must first understand the chemical causality of the hazard.

The terminal alkyne moiety of 1-(but-3-yn-1-yl)piperidin-4-one features an sp-hybridized carbon-hydrogen bond. Because the sp orbital has 50% s-character, the electrons are held tightly to the nucleus, rendering this proton unusually acidic for a hydrocarbon (pKa ~25). While stable in pure organic solutions, this terminal alkyne becomes critically dangerous when exposed to transition metals—specifically copper (Cu), silver (Ag), and mercury (Hg) .

In the presence of these metals, the alkyne readily deprotonates to form metal acetylides (). Unlike the transient, solvated copper(I) acetylides generated intentionally during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, acetylides that precipitate and dry in unregulated waste streams form highly cross-linked, polymeric lattices. These dry metal acetylides are shock-sensitive and friction-sensitive explosives that can detonate upon the simple act of unscrewing a waste carboy cap ().

Furthermore, the piperidone core acts as a basic amine and a respiratory irritant, necessitating strict PPE compliance during all transfer operations ().

Quantitative Hazard & Property Data

To architect a safe disposal pathway, we rely on the compound's quantitative physicochemical properties.

Property / ParameterQuantitative ValueOperational Implication for Disposal
Molecular Weight 151.21 g/mol Used for stoichiometric quenching calculations.
Alkyne C-H pKa ~ 25Deprotonates to form explosive salts only with strong bases or heavy metal coordination.
Amine Conjugate pKa ~ 9.5Remains protonated (water-soluble) in acidic aqueous waste (pH < 7).
GHS Classifications Skin Irrit. 2, Eye Irrit. 2Requires nitrile gloves and full-face shield during large-scale waste consolidation.

Operational Disposal Workflows

The disposal pathway you choose is dictated entirely by the compound's exposure history. We must architect our disposal pathways to preclude any interaction between the terminal alkyne and heavy metal waste streams.

DisposalWorkflow A Waste Generation: 1-(but-3-yn-1-yl)piperidin-4-one B Assess Waste Stream: Are Cu, Ag, or Hg present? A->B C CRITICAL HAZARD: Explosive Acetylide Risk B->C Yes (e.g., Click/Sonogashira) E Safe Route: Standard Organic Waste B->E No (Pure Compound) D Quench: Add 1M HCl Verify pH < 3 C->D F Containerization: HDPE Carboy (No Metal) D->F Aqueous Phase E->F

Decision tree for the safe disposal of 1-(but-3-yn-1-yl)piperidin-4-one, highlighting metal hazards.

Step-by-Step Disposal Protocols

Every protocol in your laboratory must be a self-validating system. Follow the specific methodology below based on your waste's contamination status.

Protocol A: Disposal of Pure or Metal-Free Solutions

Context: Unused starting material, or waste from reactions that did not utilize transition metal catalysts.

  • Waste Segregation: Ensure the target waste carboy is explicitly labeled for Non-Halogenated Organic Waste .

    • Causality: Segregating this from halogenated waste prevents unintended alkylation reactions with the tertiary amine over time.

  • Container Verification: Verify the carboy is made of High-Density Polyethylene (HDPE) and contains zero brass, copper, or galvanized steel fittings .

  • Transfer: Working inside a certified fume hood, transfer the solution into the carboy using a polyethylene funnel.

  • Validation Step: Check the waste log attached to the carboy. If any user has previously logged copper salts, silver triflate, or mercury reagents in this container, do not add your waste . Procure a virgin carboy.

Protocol B: Acidic Quenching of Metal-Contaminated Waste

Context: The compound was used in CuAAC (Click chemistry) or Sonogashira coupling, meaning the waste stream contains copper or palladium/copper catalysts.

Causality: We must use a strong aqueous acid to protonate the acetylide carbon. This reverses the equilibrium, regenerating the terminal alkyne and yielding water-soluble CuCl₂. Because 1-(but-3-yn-1-yl)piperidin-4-one contains a basic piperidine nitrogen, acidification will also protonate the amine, driving the organic compound into the aqueous phase alongside the metal salts. This is chemically advantageous: the highly acidic environment permanently suppresses acetylide reformation.

  • Dilution: In a separatory funnel or large Erlenmeyer flask, dilute the organic reaction waste with an equal volume of an inert, water-immiscible solvent (e.g., ethyl acetate).

    • Causality: Reduces the concentration of reactive species and mitigates exothermic heat generation during quenching.

  • Acidification: Slowly add an excess of 1M HCl (aqueous) while stirring vigorously.

    • Causality: The hydronium ions break the Cu-C polymeric lattice, neutralizing the explosive hazard.

  • System Validation: Stop stirring and allow the phases to separate. Extract a drop of the aqueous layer and test it with pH paper.

    • Validation Metric:The pH must be ≤ 3. If the pH is > 3, the basic piperidone nitrogens have buffered the solution. Add more 1M HCl until pH ≤ 3 is achieved.

  • Separation & Containerization:

    • Separate the layers.

    • The organic layer (now stripped of the alkyne and metals) can be routed to standard Organic Waste.

    • The aqueous layer (containing CuCl₂ and the protonated alkyne-piperidone) must be routed to Aqueous Heavy Metal Waste . The low pH ensures it remains completely stable for EHS collection.

References

  • Matyáš, R. et al. "Copper(I) Alkyne and Alkynide Complexes." Organometallics, ACS Publications. URL: [Link]

Navigating the Safe Handling of 1-(but-3-yn-1-yl)piperidin-4-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound 1-(but-3-yn-1-yl)piperidin-4-one, a molecule of interest in contemporary drug discovery, presents unique handling and safety challenges due to its composite structure. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. By understanding the reactivity of its constituent functional groups—a terminal alkyne and a piperidin-4-one core—we can establish a robust safety protocol.

Understanding the Inherent Hazards

The terminal alkyne group is characterized by its acidic proton, which can lead to the formation of explosive metal acetylides, particularly with heavy metals such as silver, copper, and mercury.[1] Many terminal alkynes are also volatile and flammable, necessitating precautions against ignition sources.[1]

The piperidin-4-one core and its derivatives are common in pharmaceuticals and are generally considered to have moderate biological activity.[2][3] Compounds with a similar structure, such as 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride, are classified as having acute toxicity (oral, dermal, and inhalation), causing skin and eye irritation, and potentially leading to specific target organ toxicity.[4] Therefore, it is prudent to treat 1-(but-3-yn-1-yl)piperidin-4-one with similar caution.

Inferred Hazard Profile:

Hazard ClassDescriptionPrecautionary Action
Flammability As with many organic compounds, flammability is a concern.Work in a well-ventilated fume hood, away from open flames and spark sources.
Explosive Potential The terminal alkyne can form explosive acetylides with certain metals.Strictly avoid contact with heavy metal salts and bases. Use appropriate glassware and equipment.
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.[4]Wear appropriate personal protective equipment (PPE) to prevent exposure.
Skin and Eye Irritation May cause irritation upon contact.[4][5][6][7]Use gloves, a lab coat, and safety glasses or goggles.
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.[5][6][7]Handle in a fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 1-(but-3-yn-1-yl)piperidin-4-one. The selection of appropriate gear is critical to mitigate the identified risks.[8][9][10]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[8][11]Provides a barrier against skin contact and absorption. Regularly inspect gloves for any signs of degradation or puncture.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[11] A face shield is recommended for larger quantities or when there is a significant splash risk.[8][9]Protects against accidental splashes that could cause serious eye irritation.
Body Protection A long-sleeved laboratory coat.[11] For larger-scale operations, a chemical-resistant apron or suit may be necessary.[12]Prevents contamination of personal clothing and skin.
Respiratory Protection Generally not required when handled in a certified chemical fume hood.[13] If a fume hood is unavailable or there is a risk of aerosol generation, a respirator with an organic vapor cartridge should be used.Minimizes the risk of inhaling potentially harmful vapors or dust.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Protocol: A Step-by-Step Approach

Adherence to a strict operational workflow is paramount for safety and experimental success.

Operational Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS & Hazard Assessment Don PPE Don Appropriate PPE Review SDS->Don PPE Fume Hood Work in Fume Hood Don PPE->Fume Hood Inert Atmosphere Use Inert Atmosphere (if necessary) Fume Hood->Inert Atmosphere Weighing Weigh Compound Inert Atmosphere->Weighing Dispensing Dispense/React Weighing->Dispensing Decontaminate Decontaminate Glassware Dispensing->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose of Waste Segregate Waste->Dispose Doff PPE Doff PPE Dispose->Doff PPE

Caption: A logical workflow for the safe handling of 1-(but-3-yn-1-yl)piperidin-4-one.

Step 1: Pre-Handling Preparation

  • Hazard Review: Thoroughly review this guide and any available safety information for similar compounds.

  • PPE Inspection: Inspect all PPE for damage before use. Ensure gloves are of the correct material and size.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.

Step 2: Handling the Compound

  • Inert Environment: For prolonged storage or reactions sensitive to oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination.

  • Dispensing and Reaction: When transferring or adding the compound to a reaction, do so slowly and carefully to avoid creating dust.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.

  • Waste Segregation: Segregate waste into clearly labeled containers for hazardous chemical waste.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of any chemical.

Waste Streams:

  • Solid Waste: Contaminated consumables such as gloves, weighing boats, and paper towels should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Solvents used for decontamination and reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Key Disposal Considerations:

  • Avoid Metal Contamination: Do not dispose of waste containing 1-(but-3-yn-1-yl)piperidin-4-one in containers that could be a source of incompatible metal ions.

  • Acid Quenching (for Acetylide Contamination): If there is any suspicion of acetylide formation (e.g., after a reaction involving metals), the waste should be cautiously quenched with a dilute strong acid before disposal.[1]

  • Authorized Disposal: All waste must be disposed of through an authorized hazardous waste management service, following all local and institutional regulations.[7]

By implementing these comprehensive safety and handling protocols, researchers can confidently work with 1-(but-3-yn-1-yl)piperidin-4-one, minimizing risks and fostering a secure laboratory environment.

References

  • BenchChem Technical Support Team. (2025, December). common pitfalls in the handling of terminal alkynes. Benchchem.
  • NextSDS. 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride.
  • (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry.
  • (2021, August 15). Proper Protective Equipment. Chemistry LibreTexts.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • Marine Public. Advanced Chemical Terminal Safety: Key Practices & Principles.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • 4 - Safety D
  • (2020, July 2). Recent Progress of Protecting Groups for Terminal Alkynes.
  • ChemicalBook. Synthesis of N-Boc 4-piperidone.
  • Fisher Scientific. (2023, October 11).
  • CymitQuimica. (2023, July 6). Piperidin-4-one hydrochloride.
  • (2023, January 2).
  • Benchchem. An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine.
  • US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers.
  • (2016, December 8). Piperidin-4-one.
  • (2021, August 24). Terminal alkynes can be protected by using a. trimethysilyl chlorideb.SiCl4c.Etylene glycold.THf​. Brainly.in.
  • Fisher Scientific.
  • Chemos GmbH&Co.KG.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • SIOC Journals. Recent Progress of Protecting Groups for Terminal Alkynes.
  • Sigma-Aldrich. 1-Boc-4-piperidone 98 79099-07-3.
  • 4-Piperidone. Wikipedia.
  • PubChem. 4-Piperidone | C5H9NO | CID 33721.
  • Central Narcotics Bureau (CNB). (2025, November 27).
  • Federal Register. (2023, April 12). Designation of 4-Piperidone as a List I Chemical.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。